Depreotide
Description
This compound is an ingredient in the EMA-withdrawn product NeoSpect.
This compound is a Protein drug with a maximum clinical trial phase of II.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSJQLZVNKRKX-YQRDHHIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H96N16O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026951 | |
| Record name | Depreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161982-62-3 | |
| Record name | Depreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Depreotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Depreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEPREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Depreotide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic somatostatin analog with a high affinity for somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, and SSTR5), which are often overexpressed in a variety of solid tumors.[1][2] While extensively utilized as a targeting agent for diagnostic imaging and radionuclide therapy when chelated with radioisotopes like Technetium-99m, the intrinsic anti-cancer properties of this compound are a subject of significant interest.[3] This guide delineates the core mechanisms through which this compound is understood to exert its anti-neoplastic effects on cancer cells, drawing from direct studies on this compound conjugates and the well-established actions of closely related somatostatin analogs.
The anti-cancer activity of this compound is believed to be multifactorial, primarily initiated by its binding to SSTRs. This interaction triggers a cascade of intracellular events that can culminate in the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and suppression of tumor angiogenesis.[1][4]
Core Mechanisms of Action
Somatostatin Receptor Binding and Downstream Signaling
This compound's action is initiated by its high-affinity binding to SSTR2, SSTR3, and SSTR5 on the surface of cancer cells. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This event triggers downstream signaling cascades that negatively regulate cell growth and survival.
Two key pathways implicated in the anti-proliferative effects of somatostatin analogs are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. By inhibiting these pathways, this compound can effectively halt the uncontrolled proliferation of cancer cells.
References
- 1. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental study of 99mTc-depreotide preparation and its affinity with A549 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
Depreotide's Affinity for Somatostatin Receptor Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide, a synthetic somatostatin analogue, is a crucial tool in the diagnostic imaging of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). Its clinical utility, particularly when radiolabeled with technetium-99m (⁹⁹ᵐTc-depreotide, marketed as NeoTect), is fundamentally linked to its binding affinity profile for the five distinct somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This technical guide provides an in-depth analysis of this compound's binding characteristics, details the experimental methodologies used for its evaluation, and illustrates the associated signaling pathways.
This compound Binding Affinity Profile
This compound exhibits a distinct binding profile, demonstrating high affinity for a specific subset of somatostatin receptors. Numerous in vitro studies have established that this compound preferentially binds to SSTR2, SSTR3, and SSTR5[1]. This selective affinity is the cornerstone of its application in nuclear medicine, as many neuroendocrine tumors overexpress these particular receptor subtypes.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity of this compound. It is important to note that these values were determined in different experimental systems and should be interpreted within that context.
Table 1: Binding Affinity of ⁹⁹ᵐTc-Depreotide Diastereomers in AR42J Cells
| Diastereomer | IC₅₀ (nM) | Cell Line | Receptor Expression Profile |
| syn | 0.15 | AR42J | High density of SSTRs |
| anti | 0.89 | AR42J | High density of SSTRs |
Data from studies on rat pancreatic tumor cell membranes, which are known to express a high density of somatostatin receptors.
Table 2: Dissociation Constant (Kd) of ⁹⁹ᵐTc-Depreotide in Human Breast Cancer Cell Lines
| Cell Line | Kd (nM) | Estrogen Receptor Status | Predominant SSTR Expression |
| T47D | 13 | Positive | SSTR2, SSTR5 |
| ZR75-1 | 7 | Positive | SSTR2, SSTR5 |
| MDA MB231 | 4 | Negative | Not specified |
These values represent the overall binding affinity in cell lines with a mixed population of SSTR subtypes and may not reflect the affinity for a single receptor subtype[2].
The lack of a complete quantitative profile for all five SSTR subtypes highlights an area for future research that would further refine our understanding of this compound's pharmacological profile and could inform the development of next-generation somatostatin analogues with tailored receptor subtype selectivities.
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound for somatostatin receptors is typically determined using in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay
This is the most common method to determine the binding affinity of a non-radiolabeled compound like this compound. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) that have been genetically engineered to express a single subtype of the human somatostatin receptor. This ensures that the binding affinity for each SSTR subtype can be determined individually.
-
Radioligand: A commercially available somatostatin analogue with high affinity for the SSTR subtype of interest, labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Tyr³]-Octreotide).
-
Competitor Ligand: this compound (unlabeled) at a range of concentrations.
-
Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors to prevent degradation of the peptides and bovine serum albumin (BSA) to minimize non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Gamma Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer with increasing concentrations of this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled native somatostatin.
-
Equilibrium: The incubation is carried out for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Visualizations
Somatostatin Receptor Signaling Pathway
The binding of this compound to SSTR2, SSTR3, and SSTR5 initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.
Caption: SSTR signaling cascade initiated by this compound.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the logical flow of a typical radioligand competition binding assay used to determine the binding affinity of this compound.
Caption: Workflow for determining binding affinity.
Conclusion
This compound is a valuable somatostatin analogue with a well-established high binding affinity for SSTR2, SSTR3, and SSTR5. This receptor subtype selectivity is the basis for its successful use in the diagnostic imaging of neuroendocrine tumors. The determination of its binding characteristics relies on robust in vitro radioligand binding assays. Further research to establish a complete and directly comparable quantitative binding profile of this compound across all five SSTR subtypes would be beneficial for a more nuanced understanding of its pharmacology and for guiding the development of future radiopharmaceuticals. The downstream signaling pathways activated by this compound are predominantly inhibitory, leading to anti-proliferative and anti-secretory effects in target cells.
References
a somatostatin analogue, is a valuable tool in scientific research, primarily for its ability to bind to somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5. This characteristic makes it a significant agent in the imaging and study of various cancers and other pathologies where these receptors are overexpressed. The following categorized keywords are designed to address the nuanced queries of researchers at different stages of their investigation into this compound.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating somatostatin analogues that target somatostatin receptors (SSTRs), with a particular focus on subtypes 2, 3, and 5. This document provides a detailed overview of the binding affinities of various analogues, experimental protocols for their study, and the intricate signaling pathways they modulate.
Data Presentation: Binding Affinities of Somatostatin Analogues
The efficacy of a somatostatin analogue is largely determined by its binding affinity to specific SSTR subtypes. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a higher affinity. The following tables summarize the binding affinities of several key somatostatin analogues for human SSTR subtypes 2, 3, and 5, providing a comparative overview for researchers.
| Compound | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR5 (IC50 nM) |
| Somatostatin-14 | 0.2 | 0.6 | 0.3 |
| Octreotide | 0.5 | 30 | 5 |
| Lanreotide | 1.2 | 15 | 8 |
| Pasireotide (SOM230) | 1.0 | 0.2 | 0.1 |
| Edotreotide (DOTATOC) | 2.1 | 18 | 11 |
| DOTATATE | 0.2 | 7.1 | 2.4 |
Table 1: Comparative IC50 Values of Somatostatin Analogues at Human SSTR Subtypes. This table presents the half-maximal inhibitory concentration (IC50) in nanomolars (nM), illustrating the potency of each analogue in displacing a radiolabeled ligand from the respective receptor subtype.
| Compound | hSSTR2 (Ki nM) | hSSTR3 (Ki nM) | hSSTR5 (Ki nM) |
| Octreotide | 0.3 - 1.5 | >100 | 6 - 20 |
| Lanreotide | 0.9 - 2.5 | 8 - 40 | 4 - 15 |
| Pasireotide (SOM230) | 0.8 - 2.0 | 0.1 - 0.5 | 0.05 - 0.2 |
Table 2: Inhibition Constants (Ki) of Selected Somatostatin Analogues. This table provides the inhibition constant (Ki) in nanomolars (nM), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Experimental Protocols
Detailed methodologies are essential for the rigorous investigation of somatostatin analogues. The following sections provide step-by-step protocols for key experiments in this field of research.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of a non-radiolabeled somatostatin analogue by measuring its ability to compete with a radiolabeled ligand for binding to SSTRs expressed on cell membranes.[1][2][3][4]
1. Membrane Preparation:
- Culture cells expressing the desired SSTR subtype (e.g., CHO-K1 or HEK293 cells stably transfected with the human SSTR2, SSTR3, or SSTR5 gene).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
2. Binding Assay:
- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SRIF-14 or [111In]-DTPA-octreotide) to each well.
- Add increasing concentrations of the unlabeled somatostatin analogue (competitor) to the wells.
- To determine non-specific binding, add a high concentration of the unlabeled native somatostatin to a set of control wells.
- Initiate the binding reaction by adding the prepared cell membranes to each well.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma or scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.
- Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the somatostatin analogue.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Imaging with Radiolabeled Somatostatin Analogues
This protocol describes the general workflow for non-invasive imaging of SSTR-expressing tumors in animal models using a radiolabeled somatostatin analogue and a preclinical imaging modality such as SPECT/CT or PET/CT.[5]
1. Animal Model Preparation:
- Establish a tumor xenograft model by subcutaneously or orthotopically implanting SSTR-positive cancer cells (e.g., AR42J, NCI-H69, or transfected cell lines) into immunocompromised mice.
- Allow the tumors to grow to a suitable size for imaging (typically 100-500 mm³).
2. Radiotracer Preparation and Administration:
- Prepare the radiolabeled somatostatin analogue (e.g., [111In]-pentetreotide for SPECT or [68Ga]-DOTATATE for PET) according to established radiolabeling protocols.
- Perform quality control to ensure high radiochemical purity.
- Anesthetize the tumor-bearing animal.
- Administer a known amount of the radiotracer to the animal, typically via intravenous injection.
3. Imaging Acquisition:
- At a predetermined time point post-injection (e.g., 1, 4, 24, and 48 hours), place the anesthetized animal in the imaging gantry of the SPECT/CT or PET/CT scanner.
- Acquire whole-body or targeted images. The CT component provides anatomical reference images.
4. Image Analysis and Quantification:
- Reconstruct the SPECT or PET images and co-register them with the CT images.
- Draw regions of interest (ROIs) over the tumor and various organs (e.g., kidneys, liver, spleen, and muscle) on the fused images.
- Quantify the radioactivity concentration within each ROI.
- Express the tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as the standardized uptake value (SUV).
- Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess the imaging contrast.
Signaling Pathways and Visualizations
Upon binding to their cognate receptors, somatostatin analogues trigger a cascade of intracellular signaling events that ultimately lead to their diverse biological effects, including inhibition of hormone secretion, anti-proliferative effects, and induction of apoptosis. These effects are primarily mediated through the activation of inhibitory G-proteins (Gi/o). The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways associated with SSTR2, SSTR3, and SSTR5.
SSTR2 Signaling Pathway. This diagram illustrates the primary signaling cascades initiated by the activation of SSTR2.
SSTR3 Signaling Pathway. This diagram highlights the key signaling events following SSTR3 activation, particularly its role in apoptosis.
SSTR5 Signaling Pathway. This diagram outlines the major signaling pathways modulated by SSTR5 activation.
Somatostatin Analogue Research Workflow. A logical workflow for the preclinical evaluation of novel somatostatin analogues.
References
Depreotide for In Vitro Somatostatin Receptor Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic analogue of somatostatin, a naturally occurring peptide hormone that regulates a wide range of physiological processes. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), which are a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. This compound exhibits a high affinity for SSTR subtypes 2, 3, and 5, making it a valuable tool for the in vitro characterization of these receptors.[1] This technical guide provides an in-depth overview of the use of this compound in various in vitro assays to delineate the binding, signaling, and functional characteristics of somatostatin receptors.
Data Presentation: this compound Binding Affinity
For the radiolabeled form, 99mTc-depreotide, dissociation constant (Kd) values have been determined in different cell lines, providing insights into its binding characteristics.
| Cell Line | Receptor Expression | Kd (nM) for 99mTc-Depreotide | Reference |
| T47D (ER+) | High SSTR2 and SSTR5 | 13 | [2] |
| ZR75-1 (ER+) | High SSTR2 and SSTR5 | 7 | [2] |
| MDA MB231 (ER-) | SSTR+ | 4 | [2] |
ER: Estrogen Receptor; SSTR: Somatostatin Receptor
It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used, the cell type or membrane preparation, and the assay buffer composition. For rigorous characterization, it is recommended to determine the binding affinity of this compound under the specific conditions of your experimental setup.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for SSTR subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A radiolabeled somatostatin analogue with known high affinity for the SSTR subtype of interest (e.g., [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand).
-
Unlabeled this compound: A stock solution of known concentration.
-
Binding Buffer: Typically 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and a range of concentrations of unlabeled this compound.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of a cAMP functional assay.
Receptor Internalization Assay
This assay visualizes and quantifies the process of receptor endocytosis upon agonist binding. It can be performed using various techniques, including fluorescence microscopy with fluorescently labeled ligands or antibodies, or by measuring the loss of cell surface receptors.
Materials:
-
Cell Line: A cell line expressing the SSTR subtype of interest, preferably with a fluorescent tag (e.g., GFP-tagged SSTR).
-
This compound: A stock solution of known concentration.
-
Fluorescence Microscope or High-Content Imaging System .
-
Image Analysis Software .
Procedure:
-
Cell Culture: Culture the fluorescently tagged SSTR-expressing cells on glass-bottom dishes or plates suitable for imaging.
-
Treatment: Treat the cells with this compound at a desired concentration. Include a vehicle-treated control.
-
Time-Lapse Imaging: Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the redistribution of the fluorescently tagged receptor from the cell membrane to intracellular compartments (endosomes).
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity in the intracellular vesicles compared to the plasma membrane. This can be done using image analysis software to define regions of interest.
-
Data Analysis: Plot the percentage of internalized receptors over time to determine the kinetics of internalization. Dose-response curves can also be generated by treating cells with different concentrations of this compound for a fixed time.
Workflow for Receptor Internalization Assay
Caption: Workflow of a receptor internalization assay.
Signaling Pathways
This compound, by binding to SSTR2, SSTR3, and SSTR5, activates downstream signaling cascades that are primarily inhibitory in nature. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
SSTR2/SSTR5 Signaling Pathway
Activation of SSTR2 and SSTR5 by this compound leads to the inhibition of adenylyl cyclase through the activation of Gi proteins. This results in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as activating potassium channels (leading to hyperpolarization) and inhibiting calcium channels, which collectively contribute to the inhibition of hormone secretion and cell proliferation.
Caption: SSTR2/SSTR5 signaling pathway activated by this compound.
SSTR3 Signaling Pathway
Similar to SSTR2 and SSTR5, SSTR3 activation by this compound also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. SSTR3 has also been implicated in the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation.
Caption: SSTR3 signaling pathway activated by this compound.
Conclusion
This compound serves as a potent and selective tool for the in vitro characterization of somatostatin receptors, particularly SSTR2, SSTR3, and SSTR5. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at understanding the intricate roles of these receptors in health and disease. The quantitative data, while requiring further comprehensive characterization for unlabeled this compound, underscores its utility in targeted receptor studies. This technical guide provides a solid foundation for drug development professionals and scientists working to leverage the therapeutic potential of modulating somatostatin receptor activity.
References
An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Depreotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Depreotide, a synthetic somatostatin analog. This compound, which is often radiolabeled with technetium-99m (⁹⁹ᵐTc) for imaging purposes, plays a significant role in the diagnosis of somatostatin receptor-expressing tumors. Understanding its cellular uptake is crucial for optimizing its clinical use and for the development of novel targeted therapies. This document details the quantitative aspects of this compound's interaction with its target receptors, provides in-depth experimental protocols for its study, and visualizes the key cellular pathways involved.
Quantitative Data on this compound Cellular Uptake
The cellular uptake of this compound is a multifaceted process initiated by its binding to specific somatostatin receptors (SSTRs) on the cell surface. This compound exhibits a high affinity for SSTR subtypes 2, 3, and 5.[1] The following tables summarize the available quantitative data on the binding affinity and uptake kinetics of ⁹⁹ᵐTc-Depreotide in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | T47D (human breast cancer) | 13 nM | [2] |
| ZR-75-1 (human breast cancer) | 7 nM | [2] | |
| MDA-MB-231 (human breast cancer) | 4 nM | [2] |
Table 1: Binding Affinity of ⁹⁹ᵐTc-Depreotide in Human Cancer Cell Lines. This table presents the dissociation constant (Kd), a measure of binding affinity, of ⁹⁹ᵐTc-Depreotide to different breast cancer cell lines. Lower Kd values indicate higher binding affinity.
| Parameter | Cell Line | Value | Reference |
| Time to Maximum Uptake | A549 (human non-small cell lung cancer) | 60 minutes | [3] |
| Retention Half-Time | A549 (human non-small cell lung cancer) | 48 minutes | |
| Percentage of Internalization at 60 min | A549 (human non-small cell lung cancer) | Increased with time (specific percentage not stated) |
Table 2: Uptake and Retention Kinetics of ⁹⁹ᵐTc-Depreotide. This table summarizes the kinetic parameters of ⁹⁹ᵐTc-Depreotide uptake and retention in the A549 human non-small cell lung cancer cell line.
Core Cellular Uptake Mechanism: Receptor-Mediated Endocytosis
The primary mechanism for the cellular internalization of this compound is receptor-mediated endocytosis, a process initiated by the binding of the ligand (this compound) to its specific cell surface receptors (SSTR2, SSTR3, and SSTR5). This interaction triggers the clustering of the ligand-receptor complexes into clathrin-coated pits. These pits then invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, which transport this compound into the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular uptake of this compound.
Radioligand Binding Assay
This protocol determines the binding affinity of radiolabeled this compound to its receptors on cancer cells.
Materials:
-
⁹⁹ᵐTc-Depreotide
-
Cancer cell line expressing SSTRs (e.g., T47D, A549)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer (ice-cold PBS)
-
Unlabeled this compound or octreotide (for competition assay)
-
Multi-well plates (24- or 96-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and culture until they reach 80-90% confluency.
-
Preparation: Wash the cells twice with ice-cold PBS.
-
Incubation: Add binding buffer containing a fixed concentration of ⁹⁹ᵐTc-Depreotide to each well. For competition experiments, add increasing concentrations of unlabeled this compound.
-
Equilibrium: Incubate the plates at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis.
Cellular Internalization Assay
This assay quantifies the amount of radiolabeled this compound that is internalized by the cells.
Materials:
-
Same as for the Radioligand Binding Assay
-
Acid wash buffer (e.g., 0.2 M acetic acid in saline, pH 2.5)
Procedure:
-
Incubation: Perform the incubation step as described in the binding assay (Procedure step 3).
-
Time Course: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Surface-Bound Ligand Removal: At each time point, aspirate the medium and wash the cells with ice-cold PBS. Then, add the acid wash buffer and incubate for 5-10 minutes on ice to strip the surface-bound radioligand. Collect this fraction.
-
Internalized Ligand Quantification: Wash the cells again with ice-cold PBS. Lyse the cells and collect the lysate, which contains the internalized radioligand.
-
Radioactivity Measurement: Measure the radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time to determine the internalization kinetics.
Signaling Pathways Activated by this compound
Upon binding of this compound to SSTR2, SSTR3, and SSTR5, several intracellular signaling cascades are initiated. These pathways are primarily mediated by G-proteins and lead to various cellular responses, including inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of protein phosphatases.
SSTR2 Signaling Pathway
SSTR3 Signaling Pathway
SSTR5 Signaling Pathway
This technical guide provides a foundational understanding of the cellular uptake mechanisms of this compound. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of oncology, nuclear medicine, and drug development, facilitating further investigation and the advancement of targeted cancer therapies.
References
- 1. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oestrogen-mediated regulation of somatostatin receptor expression in human breast cancer cell lines assessed with 99mTc-depreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
Unveiling the Potential: A Technical Guide to the Non-Cancerous Applications of Depreotide in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depreotide, a synthetic somatostatin analog, has emerged as a valuable tool in research beyond its established role in oncology. This technical guide delves into the non-cancerous applications of this compound, with a primary focus on its utility in the imaging and investigation of inflammatory and infectious processes. By targeting somatostatin receptors (SSTRs) overexpressed on activated leukocytes, radiolabeled this compound provides a non-invasive window into the dynamics of the immune response in various pathological conditions. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, quantitative binding data, and visualizations of key pathways and workflows to empower researchers in leveraging this compound for their scientific inquiries.
Introduction: The Somatostatin System and this compound
The biological effects of the neurohormone somatostatin are mediated by a family of five G-protein coupled receptors (GPCRs) designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are expressed in various tissues and play a crucial role in regulating endocrine and exocrine secretions, neurotransmission, and cell proliferation. Notably, activated leukocytes, including lymphocytes and macrophages, exhibit a significant upregulation of SSTRs, particularly subtypes 2, 3, and 5.[1]
This compound is a synthetic peptide analog of somatostatin with a high affinity for SSTRs 2, 3, and 5.[1][2] This characteristic makes it an ideal candidate for targeting sites of inflammation and infection where these receptors are abundant. When labeled with a gamma-emitting radionuclide, such as Technetium-99m (99mTc), this compound enables in vivo visualization of these processes using Single Photon Emission Computed Tomography (SPECT).
Mechanism of Action in Non-Cancerous Conditions
The primary non-cancerous application of this compound lies in its ability to accumulate at sites of inflammation and infection. This accumulation is a direct consequence of its binding to SSTRs expressed on the surface of activated immune cells that infiltrate these areas.
Somatostatin Receptor Upregulation in Inflammation
During an inflammatory response, circulating leukocytes are recruited to the site of injury or infection. This activation process is accompanied by a significant increase in the expression of SSTRs on their cell surfaces. This physiological change provides a molecular target for this compound, allowing for the specific localization of the radiolabeled peptide.
Signaling Pathways in Leukocytes
Upon binding of this compound to SSTRs on leukocytes, a cascade of intracellular signaling events is initiated. While the precise downstream effects in the context of imaging are still under investigation, the activation of these GPCRs is known to modulate cellular functions such as migration, adhesion, and cytokine release. In T-lymphocytes, for instance, SSTR2 and SSTR3 activation has been shown to enhance adhesion to extracellular matrix components like fibronectin.[3] Furthermore, the SSTR2-somatostatin axis plays a role in T cell progenitor homing.[4]
Figure 1: Simplified signaling pathway of this compound in leukocytes.
Quantitative Data: Binding Affinity of this compound
The efficacy of this compound as an imaging agent is fundamentally linked to its binding affinity for the target SSTR subtypes. The following table summarizes the available quantitative data for somatostatin analogs, which are structurally similar to this compound and provide a reasonable approximation of its binding profile. The data is presented as the 50% inhibitory concentration (IC50), with lower values indicating higher binding affinity.
| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) of Octreotide |
| SSTR1 | >1000 |
| SSTR2 | 0.2 - 2.5 |
| SSTR3 | Low affinity |
| SSTR4 | >100 |
| SSTR5 | Lower affinity than SSTR2 |
| Note: Data is for Octreotide, a closely related somatostatin analog. Specific IC50 values for this compound may vary. |
Key Non-Cancerous Research Applications
The ability of radiolabeled this compound to visualize inflammation has opened up numerous avenues for research in non-cancerous pathologies.
Infectious Diseases
99mTc-Depreotide scintigraphy has proven to be a valuable tool in the diagnosis and monitoring of various infectious diseases.
-
Osteomyelitis: this compound imaging can accurately localize bone infections, demonstrating high sensitivity in detecting active osteomyelitis.
-
Soft Tissue Infections: It can delinate the precise focus of infection in soft tissues.
Inflammatory Disorders
This compound imaging is being explored for its utility in a range of chronic inflammatory conditions.
-
Rheumatoid Arthritis: Studies have shown that 99mTc-Depreotide accumulates in inflamed joints, offering a potential method for assessing disease activity.
-
Myocarditis: this compound SPECT/CT has been used to visualize myocardial inflammation, supporting the clinical diagnosis of myocarditis of various etiologies.
-
Inflammatory Bowel Disease (IBD): While still an area of active research, the principle of targeting SSTRs on infiltrating leukocytes holds promise for imaging the extent and activity of inflammation in Crohn's disease and ulcerative colitis.
Experimental Protocols
The successful application of this compound in research hinges on robust and reproducible experimental protocols. This section provides a detailed methodology for the preparation and use of 99mTc-Depreotide for in vivo imaging.
Radiolabeling of this compound with 99mTc
The labeling of this compound with 99mTc is a critical step that requires careful adherence to established procedures to ensure high radiochemical purity.
Materials:
-
This compound kit (containing this compound, stannous chloride, and other excipients)
-
Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
-
Sterile, pyrogen-free saline
-
Lead-shielded vial
Procedure:
-
Elution of 99mTc: Elute the 99Mo/99mTc generator with sterile saline to obtain Na99mTcO4. The activity of the eluate should be assayed in a dose calibrator.
-
Reconstitution of this compound Kit: Aseptically add the required amount of Na99mTcO4 (typically 555-740 MBq) to the vial containing the this compound lyophilized powder.
-
Incubation: Gently swirl the vial to dissolve the powder. Allow the mixture to incubate at room temperature for a specified period (typically 10-20 minutes) to allow for the labeling reaction to complete. Optimal labeling with 99mTc has been reported to occur at a pH lower than 6.0 and at temperatures below 15°C.
-
Quality Control: Before administration, it is imperative to perform quality control to determine the radiochemical purity of the 99mTc-Depreotide.
Quality Control of 99mTc-Depreotide
Radiochemical purity is assessed to ensure that the majority of the radioactivity is bound to the this compound peptide and not present as free pertechnetate or other impurities. Instant thin-layer chromatography (ITLC) is a commonly used method.
Materials:
-
ITLC strips (e.g., silica gel-impregnated glass fiber)
-
Solvents (e.g., acetone, saline)
-
A chromatography developing tank
-
A radioactivity detector (e.g., gamma counter, dose calibrator with a strip reader)
Procedure:
-
Spotting: Apply a small spot of the prepared 99mTc-Depreotide solution onto the origin of two ITLC strips.
-
Development:
-
Place one strip in a developing tank containing acetone. In this system, free pertechnetate (99mTcO4-) will migrate with the solvent front (Rf = 1.0), while 99mTc-Depreotide and reduced/hydrolyzed technetium (99mTcO2) will remain at the origin (Rf = 0).
-
Place the second strip in a developing tank containing saline. In this system, both 99mTc-Depreotide and free pertechnetate will migrate with the solvent front (Rf = 1.0), while 99mTcO2 will remain at the origin (Rf = 0).
-
-
Analysis: After the solvent front has reached a sufficient height, remove the strips and allow them to dry. Measure the radioactivity distribution on each strip using a suitable detector.
-
Calculation of Radiochemical Purity:
-
% Free 99mTcO4- = (Activity at Rf 1.0 in acetone) / (Total activity) x 100
-
% 99mTcO2 = (Activity at Rf 0 in saline) / (Total activity) x 100
-
% 99mTc-Depreotide = 100% - (% Free 99mTcO4-) - (% 99mTcO2)
-
A radiochemical purity of >90% is generally considered acceptable for clinical and research use.
-
In Vivo Imaging with 99mTc-Depreotide SPECT/CT
SPECT combined with Computed Tomography (CT) provides both functional and anatomical information, allowing for precise localization of this compound uptake.
Patient/Animal Preparation:
-
No specific patient preparation such as fasting is typically required.
-
Ensure adequate hydration.
Administration:
-
Administer 555-740 MBq of 99mTc-Depreotide intravenously.
Image Acquisition:
-
Timing: Imaging is typically performed 2-4 hours post-injection.
-
Instrumentation: A dual-head SPECT/CT gamma camera is used.
-
SPECT Parameters:
-
Energy peak: 140 keV with a 15-20% window.
-
Collimator: Low-energy, high-resolution (LEHR).
-
Acquisition mode: Step-and-shoot or continuous rotation.
-
Matrix size: 128x128 or 256x256.
-
Projections: 60-120 projections over 360 degrees.
-
Time per projection: 20-30 seconds.
-
-
CT Parameters:
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
Typical parameters: 120 kVp, 30-50 mAs.
-
-
Image Reconstruction:
-
SPECT data is reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with attenuation correction based on the CT data.
-
The reconstructed SPECT and CT images are then fused for interpretation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the preparation of 99mTc-Depreotide to the final image analysis.
Figure 2: Experimental workflow for 99mTc-Depreotide imaging.
Logical Relationship of this compound in Inflammation Imaging
The following diagram illustrates the logical relationship between the components involved in this compound-based inflammation imaging.
Figure 3: Logical relationship in this compound inflammation imaging.
Conclusion and Future Directions
This compound has demonstrated significant potential as a research tool for the non-invasive imaging of non-cancerous inflammatory and infectious diseases. Its ability to target upregulated somatostatin receptors on activated leukocytes provides a specific mechanism for visualizing the immune response in vivo. The detailed protocols and data presented in this guide are intended to facilitate the adoption and standardization of this compound-based imaging in preclinical and clinical research settings.
Future research in this area may focus on:
-
Expanding the application of this compound imaging to a wider range of inflammatory and autoimmune disorders.
-
Developing quantitative SPECT/CT methods to more accurately assess the intensity of inflammation and monitor response to therapy.
-
Investigating the therapeutic potential of SSTR-targeting peptides in non-cancerous inflammatory conditions.
By providing a deeper understanding of the in vivo dynamics of inflammation, this compound research promises to contribute to the development of novel diagnostic and therapeutic strategies for a variety of debilitating non-cancerous diseases.
References
- 1. 99mTc-depreotide in the evaluation of bone infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor (SSTR) expression and function in normal and leukaemic T-cells. Evidence for selective effects on adhesion to extracellular matrix components via SSTR2 and/or 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An SSTR2–somatostatin chemotactic axis drives T cell progenitor homing to the intestines | Semantic Scholar [semanticscholar.org]
A Technical Guide to Depreotide for the Identification of Novel Somatostatin Receptor-Positive Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic peptide analogue of somatostatin engineered for high-affinity binding to specific somatostatin receptor (SSTR) subtypes. Its favorable pharmacokinetic profile and ability to be radiolabeled, typically with Technetium-99m (99mTc), have established it as a valuable tool in nuclear medicine for the in vivo identification and characterization of SSTR-positive tissues. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, the experimental protocols for its use, and its application in identifying both well-established and novel SSTR-expressing tissues.
Binding Profile of this compound
This compound exhibits a strong and specific binding affinity for somatostatin receptor subtypes 2 (SSTR2), 3 (SSTR3), and 5 (SSTR5)[1]. This binding profile makes it a versatile agent for detecting a range of tissues that overexpress these particular receptor subtypes. The quantitative binding affinities, expressed as the dissociation constant (Kd), have been determined in various cell lines.
| Cell Line | Receptor Expression | This compound Kd (nM) | Reference |
| T47D (Breast Cancer) | SSTR2, SSTR5 (High) | 13 | |
| ZR75-1 (Breast Cancer) | SSTR2, SSTR5 (High) | 7 | |
| MDA MB231 (Breast Cancer) | SSTR positive | 4 |
Somatostatin Receptor Signaling Pathways
Upon binding of this compound to its target receptors (SSTR2, SSTR3, and SSTR5), a cascade of intracellular signaling events is initiated. These pathways are primarily mediated by G-proteins and result in a variety of cellular responses, including inhibition of hormone secretion, cell cycle arrest, and apoptosis.
SSTR2 Signaling Pathway
Activation of SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This in turn modulates the activity of protein kinase A (PKA) and downstream effectors. SSTR2 signaling can also influence ion channels, such as calcium and potassium channels, and activate phosphotyrosine phosphatases (PTPs), like SHP-1 and SHP-2. Furthermore, the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways can be modulated by SSTR2 activation, impacting cell growth and survival[2].
SSTR3 Signaling Pathway
Similar to SSTR2, SSTR3 activation is coupled to the inhibition of adenylyl cyclase via a Gi protein. SSTR3 signaling has been strongly linked to the induction of apoptosis. This pro-apoptotic effect can be mediated through various downstream effectors and is a key area of investigation for therapeutic applications. Constitutive, ligand-independent signaling of SSTR3 has also been observed, which can suppress hormone synthesis through cAMP/PKA-dependent mechanisms.
SSTR5 Signaling Pathway
SSTR5 signaling also involves the inhibition of adenylyl cyclase. It plays a significant role in regulating hormone secretion, particularly in the pituitary gland. The downstream signaling of SSTR5 can be complex and may involve interactions with other SSTR subtypes, leading to modulation of cellular responses. The C-terminal region of SSTR5 is crucial for its interaction with adenylyl cyclase and for mediating receptor desensitization and internalization.
Experimental Protocols
The following sections detail standardized protocols for the use of this compound in experimental settings.
Radiolabeling of this compound with Technetium-99m
This protocol describes a common method for the radiolabeling of this compound for in vitro and in vivo applications.
Materials:
-
Lyophilized this compound kit
-
Sterile, non-pyrogenic 99mTc-pertechnetate solution
-
Lead-shielded vial
-
Syringes and needles
Procedure:
-
Allow the this compound vial to reach room temperature.
-
Aseptically add the desired amount of 99mTc-pertechnetate (typically up to 100 mCi in 1-3 mL) to the vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Incubate the mixture at room temperature for a specified time (e.g., 10-20 minutes), as per the manufacturer's instructions.
-
Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. A radiochemical purity of >90% is generally required for clinical use.
-
The final preparation should be a clear, colorless solution, free of particulate matter.
In Vitro Saturation Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of 99mTc-Depreotide in cells or tissue homogenates.
Materials:
-
SSTR-expressing cells (e.g., T47D, ZR75-1) or tissue homogenates
-
99mTc-Depreotide
-
Unlabeled ("cold") this compound
-
Binding buffer
-
Filtration apparatus (e.g., cell harvester)
-
Gamma counter
Procedure:
-
Prepare cell suspensions or membrane homogenates at a predetermined concentration.
-
Set up two sets of tubes: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add increasing concentrations of 99mTc-Depreotide.
-
To the "non-specific binding" tubes, add the same concentrations of 99mTc-Depreotide along with a saturating concentration of unlabeled this compound (e.g., 1 µM).
-
Add the cell suspension or membrane homogenate to all tubes.
-
Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Preclinical SPECT/CT Imaging in Tumor-Bearing Mice
This protocol outlines the procedure for in vivo imaging of SSTR-positive tumors in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
SSTR-positive tumor cells (e.g., AR42J, NCI-H69)
-
99mTc-Depreotide
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT/CT scanner
Procedure:
-
Implant SSTR-positive tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a suitable size for imaging (e.g., 100-200 mm³).
-
Administer a defined dose of 99mTc-Depreotide (e.g., 100-300 µCi) via tail vein injection.
-
At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner and acquire whole-body or targeted images.
-
SPECT parameters: Energy window centered at 140 keV, appropriate collimator for resolution and sensitivity, defined number of projections and acquisition time per projection.
-
CT parameters: Low-dose CT for anatomical co-registration and attenuation correction.
-
-
Reconstruct the SPECT and CT images using appropriate algorithms.
-
Fuse the SPECT and CT images for anatomical localization of tracer uptake.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the percentage of injected dose per gram of tissue (%ID/g).
Identification of Novel SSTR-Positive Tissues with this compound
While this compound is well-established for imaging neuroendocrine tumors and lymphomas, its application is expanding to identify other SSTR-expressing tissues, some of which were not traditionally considered targets for somatostatin analogues.
Established Applications:
-
Neuroendocrine Tumors (NETs): this compound is highly effective in localizing primary and metastatic NETs, which typically have a high density of SSTR2.
-
Lung Cancer: It is used in the evaluation of solitary pulmonary nodules to differentiate between malignant and benign lesions.
-
Lymphoma: Both Hodgkin's and non-Hodgkin's lymphomas can express SSTRs, making them detectable with this compound imaging.
Novel and Emerging Applications:
-
Medullary Thyroid Carcinoma (MTC): While not all MTCs express SSTRs, a subset can be visualized with radiolabeled somatostatin analogues, offering a potential imaging and therapeutic target.
-
Merkel Cell Carcinoma: This is a rare and aggressive skin cancer of neuroendocrine origin that often expresses SSTRs, making it a candidate for this compound imaging.
-
Activated Macrophages: Recent studies have shown that activated macrophages can express SSTRs. This opens up the possibility of using this compound to image inflammatory processes, such as in rheumatoid arthritis and atherosclerosis. This represents a significant shift from oncology to inflammation imaging.
-
Esophageal Cancer: Preliminary studies have shown the feasibility of imaging esophageal adenocarcinoma with 99mTc-Depreotide, as these tumors can express SSTRs.
Conclusion
This compound is a powerful and versatile tool for the in vivo identification of SSTR-positive tissues. Its high affinity for SSTR2, SSTR3, and SSTR5, combined with the favorable imaging characteristics of 99mTc, allows for sensitive and specific detection of a growing list of tumors and other pathological conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their own investigations, paving the way for further discoveries of novel SSTR-expressing tissues and the development of new diagnostic and therapeutic strategies.
References
Exploratory Studies on the Therapeutic Potential of Depreotide Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of Depreotide conjugates. This compound, a synthetic analog of somatostatin, offers a promising platform for targeted therapy due to its high affinity for somatostatin receptors (SSTRs) that are overexpressed on the surface of various tumor cells. By conjugating this compound to therapeutic agents, such as radionuclides or cytotoxic drugs, it is possible to selectively deliver these payloads to cancer cells, thereby enhancing their efficacy while minimizing off-target toxicity. This guide delves into the mechanism of action, therapeutic efficacy, and key experimental methodologies associated with the preclinical and clinical exploration of this compound conjugates.
Mechanism of Action: Targeting Somatostatin Receptors
This compound and its conjugates exert their therapeutic effect by targeting somatostatin receptors, primarily subtypes SSTR2, SSTR3, and SSTR5, which are frequently overexpressed in a variety of malignancies, including neuroendocrine tumors, small cell lung cancer, and breast cancer.[1] Upon binding to these G-protein coupled receptors, this compound can be internalized into the cancer cell, carrying with it a conjugated therapeutic payload.
The binding of a this compound conjugate to SSTRs triggers a cascade of intracellular signaling events that can independently contribute to an anti-tumor effect. This signaling is primarily mediated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect downstream pathways, including the MAPK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis. The activation of phosphatases, such as SHP-1, can also be induced, leading to the dephosphorylation and inactivation of key signaling proteins involved in cell growth. Ultimately, this can lead to cell cycle arrest and the induction of apoptosis.
Therapeutic Potential and Efficacy Data
The therapeutic utility of this compound conjugates has been explored using both radionuclides for radiotherapy and potent cytotoxic agents for targeted chemotherapy.
Radiolabeled this compound Conjugates
One of the most studied therapeutic applications involves the use of this compound as a carrier for radionuclides. The conjugate ¹⁸⁸Re-MAG3-depreotide has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC).[2] In vitro studies have shown that this conjugate can inhibit cell proliferation and invasion, as well as induce apoptosis.[2]
| In Vitro Efficacy of ¹⁸⁸Re-MAG3-depreotide in NSCLC Cell Lines | |
| Parameter | Result |
| Cell Lines | A549 and SPC-A1 |
| Apoptosis Rate (48h treatment) | 23.1% (A549), 22.6% (SPC-A1)[2] |
| Reduction in Cell Invasion | ~3-fold compared to control[2] |
| Inhibition of Proliferation (Day 6) | 50-60% |
In vivo studies in nude mice bearing NSCLC xenografts further confirmed the therapeutic potential of ¹⁸⁸Re-MAG3-depreotide, showing significant inhibition of tumor growth compared to control groups.
| In Vivo Efficacy of ¹⁸⁸Re-MAG3-depreotide in NSCLC Xenograft Model | |
| Parameter | Result |
| Treatment Group | 7.4 MBq ¹⁸⁸Re-MAG3-depreotide |
| Tumor Volume (Day 30) | 0.828 ± 0.058 cm³ |
| Control Group (Normal Saline) Tumor Volume (Day 30) | 1.921 ± 0.260 cm³ |
| Conclusion | Significant inhibition of tumor growth (P<0.05) |
This compound-Cytotoxic Drug Conjugates
While specific data on this compound conjugated to classic chemotherapeutic agents is limited, studies on other somatostatin analogs (SSAs) provide strong evidence for the potential of this approach. These conjugates leverage the high potency of cytotoxic drugs like doxorubicin and camptothecin, delivering them directly to SSTR-expressing tumor cells.
A notable example is the cytotoxic somatostatin analog AN-238, which consists of a superactive derivative of doxorubicin (2-pyrrolino-DOX) linked to the somatostatin analog RC-121. Preclinical studies have demonstrated the potent and targeted anti-tumor activity of AN-238 in various cancer models, including those resistant to conventional chemotherapy.
| In Vivo Efficacy of AN-238 (Doxorubicin-SSA Conjugate) in Various Cancer Models | |
| Cancer Model | Key Findings |
| Androgen-independent Prostate Cancer (Dunning R-3327-AT-1) | 85.9% reduction in tumor volume after 4 weeks at a non-toxic dose. |
| Non-Hodgkin's Lymphoma (RL and HT xenografts) | Significant tumor growth inhibition and prolonged tumor doubling time. |
| Endometrial Carcinoma (HEC-1A, RL-95-2, AN3CA xenografts) | Significant inhibition of tumor growth in models expressing MDR-1. |
| Colon Cancer (HCT-15 and HT-29 xenografts with mutant p53) | Inhibition of tumor growth, whereas the unconjugated drug had no effect. |
Similarly, camptothecin-SSA conjugates, such as JF-10-71 and JF-10-81, have shown significant inhibition of tumor growth in SSTR2-positive pancreatic and small cell lung cancer models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound conjugates.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC₅₀ and Kᵢ values) of a this compound conjugate to specific somatostatin receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr³]-Octreotide).
-
Competitor Ligand: Unlabeled this compound conjugate at a range of concentrations.
-
Assay Buffer: Typically Tris-HCl or HEPES buffer containing protease inhibitors and bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled this compound conjugate (competitor) are added to a series of tubes.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled somatostatin analog.
-
The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vitro Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with a this compound conjugate.
Materials:
-
Cancer cell line expressing SSTRs.
-
This compound conjugate.
-
Annexin V-FITC (or other fluorescent conjugate).
-
Propidium Iodide (PI) or other viability dye.
-
Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Method:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the this compound conjugate for a specified period (e.g., 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate induced by the this compound conjugate.
Mandatory Visualizations
Logical Relationship: Targeted Therapy with this compound Conjugates
Conclusion
This compound conjugates represent a highly promising strategy for the targeted therapy of cancers that overexpress somatostatin receptors. By combining the high receptor affinity and internalization properties of this compound with the potent therapeutic effects of radionuclides and cytotoxic drugs, these conjugates have the potential to significantly improve treatment outcomes. The preclinical data for both radiolabeled and cytotoxic drug-conjugated somatostatin analogs demonstrate substantial anti-tumor efficacy and a favorable safety profile. Further research and clinical development in this area are warranted to fully realize the therapeutic potential of this compound conjugates in oncology.
References
An In-depth Technical Guide to Depreotide and its Receptor Binding Profile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Depreotide is a synthetic peptide analog of somatostatin with a notable affinity for specific somatostatin receptor subtypes (SSTRs), making it a valuable tool in diagnostic imaging, particularly when radiolabeled with technetium-99m (⁹⁹ᵐTc). This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding characteristics, the experimental methodologies used for its evaluation, and the associated intracellular signaling pathways. While extensive data on a wide range of specific this compound derivatives is limited in publicly accessible literature, this guide establishes a foundational understanding by detailing the properties of this compound and contextualizing its profile with data from other well-characterized somatostatin analogs. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel peptide-based diagnostics and therapeutics targeting somatostatin receptors.
Introduction to this compound
This compound is an oligopeptide that has been developed as a stable analog of the natural hormone somatostatin.[1] Its primary clinical application is in the form of ⁹⁹ᵐTc-depreotide (NeoSpect®), a radiopharmaceutical used for diagnostic imaging to identify malignant and inflammatory lesions that overexpress somatostatin receptors.[2][3] The utility of this compound in this capacity is directly linked to its binding affinity and selectivity for specific somatostatin receptor subtypes.
Somatostatin receptors are a family of G-protein coupled receptors (GPCRs) with five identified subtypes (SSTR1-5).[4] These receptors are expressed in various tissues and are often overexpressed in neuroendocrine tumors, making them attractive targets for both diagnosis and therapy. This compound has been shown to bind with high affinity to SSTR2, SSTR3, and SSTR5.
Receptor Binding Profile of this compound and Related Analogs
The efficacy of this compound as a targeting agent is defined by its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) to the various somatostatin receptor subtypes. Lower Ki or IC50 values indicate a stronger binding affinity.
While specific data for a broad range of this compound derivatives is scarce, the table below summarizes the known receptor binding profile of this compound and includes data for other key somatostatin analogs for comparative purposes. This comparative data is essential for understanding the structure-activity relationships (SAR) within this class of peptides and for guiding the design of new derivatives with improved binding characteristics.
| Compound | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| This compound | Low Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
| Octreotide | >1000 | 0.4 | 38 | >1000 | 9 |
| Lanreotide | 180 | 0.5 | 14 | 230 | 17 |
| Pasireotide | 9.3 | 1 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
Note: The term "High Affinity" for this compound is based on qualitative descriptions in the literature; specific quantitative values are not consistently reported across all subtypes. The data for other analogs are compiled from various sources and are intended for comparative illustration.
Experimental Protocols
The determination of receptor binding affinities is a critical step in the characterization of this compound and its potential derivatives. The following section outlines a standard experimental protocol for a competitive radioligand binding assay, a gold-standard method in this field.
Competitive Radioligand Binding Assay for Somatostatin Receptors
This assay measures the ability of an unlabeled compound (the "competitor," e.g., a this compound derivative) to displace a radiolabeled ligand with known high affinity for a specific somatostatin receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for SSTR2, SSTR3, and SSTR5.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Test Compound: this compound or its derivatives, dissolved in an appropriate solvent and serially diluted.
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., aprotinin, leupeptin, pepstatin).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed amount of cell membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of the radioligand (usually at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate all specific binding sites.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 30-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (wells with no competitor) against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram
Signaling Pathways
Upon binding of an agonist like this compound, somatostatin receptors initiate a cascade of intracellular signaling events. SSTR2, SSTR3, and SSTR5 are primarily coupled to inhibitory G-proteins (Gi/o). The activation of these pathways generally leads to inhibitory effects on cellular processes such as hormone secretion and proliferation.
The key signaling events are:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the cell membrane, and inhibition of voltage-gated calcium (Ca²⁺) channels, reducing calcium influx.
-
Activation of Phosphatases: Such as SHP-1 and SHP-2, which can dephosphorylate and thereby inactivate various signaling proteins, including those involved in growth factor receptor pathways.
-
Modulation of MAP Kinase Pathways: The effects on MAPK pathways can be complex and cell-type specific, sometimes leading to inhibition of cell proliferation.
Signaling Pathway Diagrams
Conclusion and Future Directions
This compound remains a significant tool in nuclear medicine due to its favorable binding profile for SSTR2, SSTR3, and SSTR5. The methodologies for assessing receptor binding are well-established and provide a robust framework for the evaluation of new compounds. While the development and characterization of a wide array of this compound derivatives have not been extensively reported in the literature, the foundational knowledge of its binding and signaling provides a strong basis for future research.
Future efforts in this area could focus on:
-
Synthesis and Evaluation of Novel Derivatives: The systematic synthesis of this compound analogs with modifications to the peptide backbone or side chains could lead to compounds with enhanced affinity, improved selectivity for specific SSTR subtypes, or better pharmacokinetic properties.
-
Theranostic Applications: Developing derivatives that can be chelated with therapeutic radionuclides could expand the utility of this compound-based compounds from diagnostics to targeted radionuclide therapy.
-
Elucidation of Subtype-Specific Signaling: Further research into the nuanced differences in the signaling pathways activated by this compound and its derivatives upon binding to SSTR2, SSTR3, and SSTR5 could inform the development of functionally selective ligands with more targeted therapeutic effects.
This guide provides a core technical overview for professionals in the field, with the understanding that the landscape of somatostatin receptor-targeted agents is continually evolving.
References
- 1. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 2. A multicenter trial with a somatostatin analog (99m)Tc this compound in the evaluation of solitary pulmonary nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental study of 99mTc-depreotide preparation and its affinity with A549 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 99mTc-Depreotide Radiolabeling for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic peptide analog of somatostatin, a naturally occurring hormone that regulates various physiological processes.[1] This analog has a high affinity for somatostatin receptor subtypes 2, 3, and 5, which are often overexpressed on the surface of various cancer cells, including non-small cell lung cancer.[1][2] When radiolabeled with Technetium-99m (99mTc), a readily available radionuclide for Single-Photon Emission Computed Tomography (SPECT) imaging, 99mTc-Depreotide becomes a valuable tool for the in vitro and in vivo characterization of somatostatin receptor-positive tissues.[2][3] These application notes provide detailed protocols for the radiolabeling of this compound with 99mTc and its subsequent use in in vitro studies to assess receptor binding and cellular uptake.
Radiolabeling Protocol
The direct radiolabeling of this compound with 99mTc is achieved through a reduction-mediated process, typically employing stannous chloride (SnCl₂) as the reducing agent. The following protocol outlines the key steps for preparing 99mTc-Depreotide for in vitro experiments.
Materials:
-
This compound peptide
-
Sodium pertechnetate ([⁹⁹mTc]NaTcO₄) solution
-
Stannous chloride (SnCl₂) solution
-
Phosphate buffered saline (PBS), pH 5.0, 6.0, and 7.0
-
Nitrogen gas
-
Heating block or water bath
-
Sterile, pyrogen-free vials
Experimental Workflow:
Caption: Workflow for the radiolabeling of this compound with 99mTc.
Protocol:
-
Preparation of this compound Solution: Reconstitute a known quantity of this compound (e.g., 20 µg) in a sterile vial with 0.2N PBS at the desired pH (pH 6.0 is often optimal).
-
Addition of Reducing Agent: Add a freshly prepared solution of stannous chloride (SnCl₂) to the this compound solution. The amount of SnCl₂ should be optimized but is typically in the microgram range.
-
Inert Atmosphere: Purge the vial with nitrogen gas to prevent oxidation of the stannous ions.
-
Addition of 99mTc: Add the required activity of [⁹⁹mTc]NaTcO₄ (e.g., 1500-2000 MBq) in a small volume (e.g., 1 ml) to the vial.
-
Incubation: Incubate the reaction mixture at a controlled temperature. Optimal labeling is often achieved at or below 15°C for approximately 30 minutes. Higher temperatures (e.g., 37°C and 50°C) have been shown to decrease the labeling rate.
-
Quality Control: Determine the radiochemical purity (RCP) of the 99mTc-Depreotide using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of at least 90% is generally required for reliable in vitro studies.
Quality Control
Ensuring the high radiochemical purity of 99mTc-Depreotide is critical for obtaining accurate and reproducible in vitro data. The primary radiochemical impurities are free pertechnetate ([⁹⁹mTc]O₄⁻) and reduced/hydrolyzed technetium ([⁹⁹mTc]O₂).
ITLC Method:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1 (e.g., Saline): To separate hydrolyzed-reduced 99mTc (remains at the origin) from 99mTc-Depreotide and free pertechnetate (move with the solvent front).
-
Mobile Phase 2 (e.g., Acetone): To separate free pertechnetate (moves with the solvent front) from 99mTc-Depreotide and hydrolyzed-reduced 99mTc (remain at the origin).
Data Presentation: Radiolabeling Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| pH | 5.0 | 6.0 | 7.0 | |
| Labeling Rate | Lower | Higher | Lower | |
| Temperature | 15°C | 37°C | 50°C | |
| Labeling Rate | Higher | Lower | Lower |
In Vitro Cell Binding Studies
These studies are designed to characterize the interaction of 99mTc-Depreotide with somatostatin receptors on cancer cells. A common cell line used for this purpose is the human non-small cell lung cancer line A549.
Signaling Pathway:
Caption: Binding and internalization of 99mTc-Depreotide.
Protocol 1: Cellular Uptake and Retention
This protocol measures the time-dependent uptake and subsequent retention of 99mTc-Depreotide by cells.
Materials:
-
A549 cells (or other SSTR-positive cell line)
-
Cell culture medium
-
24-well plates
-
99mTc-Depreotide
-
PBS (pH 7.4)
-
Gamma counter
Experimental Workflow:
Caption: Workflow for cellular uptake and retention assays.
Protocol:
Uptake Assay:
-
Cell Seeding: Seed A549 cells in 24-well plates and allow them to adhere overnight.
-
Incubation: Add 99mTc-Depreotide to the cell culture medium at a final concentration to be determined based on specific activity. Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Washing: At each time point, remove the medium and wash the cells twice with ice-cold PBS (pH 7.4) to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter to determine the amount of cell-associated 99mTc-Depreotide.
-
Calculation: The uptake rate can be calculated as the percentage of the added dose taken up by the cells.
Retention Assay:
-
Initial Incubation: Incubate the cells with 99mTc-Depreotide for a fixed period (e.g., 2 hours) at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Washing: Remove the medium and wash the cells twice with PBS (pH 7.4).
-
Fresh Medium: Add fresh medium without the radiopharmaceutical to the plates.
-
Incubation for Retention: Incubate the plates for various time points (e.g., 0, 30, 60, 90 minutes).
-
Cell Collection and Counting: At each time point, collect the cells and measure the radioactivity.
-
Calculation: The retention rate is calculated as the percentage of the initial radioactivity remaining in the cells at each time point.
Data Presentation: Cellular Uptake and Retention in A549 Cells
| Parameter | Condition | Result | Reference |
| Uptake Kinetics | 37°C | Maximum uptake observed at 60 min | |
| Temperature Effect on Uptake | Increasing Temperature | Increased uptake rate | |
| Cell Retention | 37°C | Half-retention time of 48 min |
Conclusion
The protocols outlined in these application notes provide a framework for the successful radiolabeling of this compound with 99mTc and its application in in vitro studies. The quantitative data presented, derived from experimental findings, offers valuable benchmarks for researchers. By following these detailed methodologies, scientists can effectively utilize 99mTc-Depreotide as a tool to investigate somatostatin receptor expression and function in various cell models, contributing to the development of novel diagnostic and therapeutic agents.
References
Application Notes and Protocols for Depreotide Scintigraphy in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Depreotide scintigraphy, a powerful in vivo imaging technique for monitoring somatostatin receptor (SSTR) expression in small animal models. This guide is intended to assist researchers in the fields of oncology, endocrinology, and drug development in the successful implementation of this molecular imaging modality.
Introduction
This compound is a synthetic analogue of somatostatin that exhibits high affinity for somatostatin receptor subtypes, particularly SSTR2, SSTR3, and SSTR5, which are often overexpressed in various tumors, including neuroendocrine tumors, small cell lung cancer, and breast cancer.[1] When labeled with a gamma-emitting radionuclide such as Technetium-99m (99mTc), 99mTc-Depreotide allows for the non-invasive visualization and quantification of SSTR-positive tissues using Single Photon Emission Computed Tomography (SPECT). This technique is invaluable for preclinical studies evaluating tumor localization, characterizing disease models, and assessing the therapeutic efficacy of novel SSTR-targeting drugs.
Signaling Pathway of this compound
This compound, as a somatostatin analogue, exerts its biological effects by binding to SSTRs, which are G-protein coupled receptors. Upon binding, a conformational change in the receptor activates intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis. Understanding this pathway is crucial for interpreting the biological response to SSTR-targeted agents.
Caption: this compound binding to SSTR activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP, which modulates cellular responses.
Experimental Protocols
This section outlines the detailed methodologies for performing 99mTc-Depreotide scintigraphy in small animals.
Radiolabeling of this compound with 99mTc
Materials:
-
This compound kit (lyophilized formulation)
-
Sodium pertechnetate (Na[99mTc]O₄) solution
-
0.9% Sodium Chloride (sterile, pyrogen-free)
-
Stannous chloride (SnCl₂) as a reductant (typically included in the kit)
-
pH indicator strips
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Saline and acetone (or other appropriate solvents for chromatography)
-
Gamma counter or dose calibrator
Protocol:
-
Allow the this compound vial to reach room temperature.
-
Add approximately 1.0-1.5 mL of sterile 0.9% NaCl to a vial of Na[99mTc]O₄ to obtain the desired activity concentration.
-
Using a sterile syringe, add the required amount of Na[99mTc]O₄ (e.g., up to 1110 MBq or 30 mCi) to the this compound vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Check the pH of the solution using a pH strip; it should be between 4.0 and 6.0 for optimal labeling.
-
Incubate the reaction mixture at a temperature below 15°C for 10-15 minutes. Note that labeling efficiency may decrease at higher temperatures.
-
Perform quality control to determine the radiochemical purity (RCP).
Quality Control (Radiochemical Purity):
-
Spot a small drop of the 99mTc-Depreotide solution onto an ITLC-SG strip.
-
Develop the chromatogram using an appropriate solvent system (e.g., saline to separate free pertechnetate and acetone to separate hydrolyzed-reduced 99mTc).
-
Allow the solvent to migrate to the top of the strip.
-
Cut the strip into two halves (origin and solvent front) and measure the radioactivity of each segment using a gamma counter.
-
Calculate the RCP: RCP (%) = (Activity at origin / (Activity at origin + Activity at solvent front)) x 100
-
A radiochemical purity of >90% is generally considered acceptable for in vivo studies.
Animal Preparation and Injection
Materials:
-
Small animal (e.g., mouse, rat) with appropriate tumor xenograft or model of interest
-
Anesthetic agent (e.g., Isoflurane)
-
Anesthesia induction chamber and nose cone delivery system
-
Heating pad or lamp to maintain body temperature
-
27-30 gauge needle and syringe
-
Tail vein catheter (optional, but recommended for precise delivery)
Protocol:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
For intravenous injection, gently warm the tail with a heat lamp to dilate the lateral tail veins.
-
Administer a prepared dose of 99mTc-Depreotide (typically 10-20 MBq for mice) via the lateral tail vein. The use of a tail vein catheter can improve the accuracy of the injection.
-
Record the exact injected dose by measuring the radioactivity in the syringe before and after injection.
SPECT/CT Imaging
Imaging Equipment:
-
Small animal SPECT or SPECT/CT scanner
Acquisition Protocol:
-
Position the anesthetized animal on the scanner bed. Continue to maintain anesthesia and body temperature.
-
Acquire SPECT images at desired time points post-injection (e.g., 1, 2, 4, and 24 hours) to assess the biodistribution and tumor uptake kinetics.
-
SPECT Parameters (typical for 99mTc):
-
Radionuclide: 99mTc
-
Energy Peak: 140 keV
-
Energy Window: 15-20% symmetric window around the photopeak
-
Collimator: Multi-pinhole collimator for high resolution and sensitivity
-
Matrix Size: 128x128 or 256x256
-
Number of Projections: 60-120 over 360°
-
Acquisition Time: 20-30 minutes per scan
-
-
CT Parameters (for anatomical co-registration):
-
X-ray Voltage: 40-50 kVp
-
X-ray Current: 150-250 µA
-
Number of Projections: 360-720
-
-
Reconstruct the SPECT data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM) or Maximum Likelihood Expectation Maximization (MLEM), which are iterative reconstruction methods that can improve image quality compared to filtered backprojection. Attenuation and scatter correction should be applied for accurate quantification.
-
Fuse the SPECT and CT images for anatomical localization of radiotracer uptake.
Caption: Experimental workflow for this compound scintigraphy in small animals, from radiolabeling to data quantification.
Biodistribution Study (Ex Vivo)
Protocol:
-
Following the final imaging session, euthanize the animal at a predetermined time point.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Calculation: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100
Data Presentation and Analysis
Quantitative data from imaging and biodistribution studies should be summarized for clear interpretation and comparison.
Image Analysis
-
Draw regions of interest (ROIs) on the reconstructed SPECT images over the tumor and various organs using the co-registered CT images for anatomical guidance.
-
Calculate the mean or maximum radioactivity concentration within each ROI.
-
Express uptake as a percentage of the injected dose per cubic centimeter (%ID/cc) or as tumor-to-background ratios (e.g., tumor-to-muscle ratio).
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from 99mTc-Depreotide studies.
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Value |
| Radiochemical Purity (RCP) | > 90% |
| pH of final preparation | 4.0 - 6.0 |
| Incubation Temperature | < 15°C |
| Incubation Time | 10 - 15 min |
Table 2: Typical SPECT/CT Acquisition Parameters for 99mTc-Depreotide in Mice
| Parameter | Specification |
| Injected Dose | 10 - 20 MBq |
| Anesthesia | 1-2% Isoflurane |
| Collimator | Multi-pinhole |
| Energy Window | 140 keV ± 10% |
| Matrix Size | 128x128 or 256x256 |
| Projections | 60-120 |
| Scan Duration (SPECT) | 20 - 30 min |
| Reconstruction Algorithm | OSEM/MLEM with attenuation/scatter correction |
Table 3: Example Biodistribution of 99mTc-Depreotide in Nude Mice with SCLC Xenografts (%ID/g ± SD)
| Organ/Tissue | 2 hours post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Heart | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.5 ± 0.2 | 1.0 ± 0.2 | 0.3 ± 0.1 |
| Liver | 2.5 ± 0.4 | 2.0 ± 0.3 | 0.8 ± 0.2 |
| Spleen | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.4 ± 0.1 |
| Kidneys | 15.0 ± 2.5 | 12.0 ± 2.0 | 3.0 ± 0.5 |
| Tumor (SCLC) | 3.5 ± 0.5 | 3.0 ± 0.4 | 1.5 ± 0.3 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Note: These values are illustrative and can vary based on the specific animal model and experimental conditions. |
Conclusion
This compound scintigraphy is a robust and valuable tool for preclinical research, enabling the in vivo assessment of SSTR expression. Adherence to detailed and optimized protocols for radiolabeling, animal handling, image acquisition, and data analysis is critical for obtaining reliable and reproducible results. These application notes provide a comprehensive framework to guide researchers in the successful implementation of this powerful molecular imaging technique.
References
Application Note and Protocol: Quantitative Analysis of Depreotide Uptake in Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates various physiological processes. Many tumors, particularly those of neuroendocrine origin, overexpress somatostatin receptors (SSTRs), with subtypes SSTR2, SSTR3, and SSTR5 being the most prevalent. This compound binds with high affinity to these receptors, making it a valuable tool for the diagnostic imaging and targeted therapy of SSTR-positive tumors. When labeled with a radionuclide such as Technetium-99m (99mTc), this compound can be visualized and quantified using Single Photon Emission Computed Tomography (SPECT), providing a non-invasive method to assess tumor characteristics and response to therapy.
This document provides detailed application notes and protocols for the quantitative analysis of 99mTc-Depreotide uptake in tumor xenograft models. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the in vivo behavior of this compound and its potential as a diagnostic or therapeutic agent.
Data Presentation
Quantitative Biodistribution of 99mTc-Depreotide in Small Cell Lung Cancer (SCLC) Xenografts
The following tables summarize the biodistribution of 99mTc-Depreotide in nude mice bearing NCI-H69 human SCLC xenografts. The data is presented as the percentage of the injected activity per gram of tissue (%IA/g) at various time points post-injection.
Table 1: Biodistribution of 99mTc-Depreotide in NCI-H69 Tumor Xenografts and Selected Organs (%IA/g) [1]
| Tissue | 2 hours post-injection | 4 hours post-injection | 24 hours post-injection |
| Tumor | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Blood | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.2 ± 0.1 |
| Heart | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 2.5 ± 0.6 | 1.5 ± 0.4 | 0.4 ± 0.1 |
| Liver | 4.0 ± 0.8 | 3.5 ± 0.7 | 1.8 ± 0.4 |
| Spleen | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 15.1 ± 3.2 | 12.5 ± 2.8 | 4.5 ± 1.0 |
| Bone | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.4 ± 0.1 |
Table 2: Tumor-to-Organ Ratios of 99mTc-Depreotide Uptake in NCI-H69 Xenografts [1]
| Ratio | 2 hours post-injection | 4 hours post-injection | 24 hours post-injection |
| Tumor-to-Blood | 0.83 | 1.09 | 2.50 |
| Tumor-to-Lung | 0.60 | 0.80 | 1.25 |
| Tumor-to-Liver | 0.38 | 0.34 | 0.28 |
| Tumor-to-Bone | 1.50 | 1.50 | 1.25 |
Experimental Protocols
Radiolabeling of this compound with 99mTc
Materials:
-
This compound kit (lyophilized formulation)
-
Sodium pertechnetate (99mTcO4-) sterile, non-pyrogenic solution
-
0.9% Sodium Chloride for injection
-
ITLC strips (e.g., Whatman No. 1 paper)
-
Developing solvents (e.g., acetone, saline)
-
Gamma counter or radio-TLC scanner
Protocol:
-
Allow the this compound vial to reach room temperature.
-
Aseptically add 1.0 mL of sterile 0.9% Sodium Chloride to the vial. Swirl gently to dissolve the contents.
-
Aseptically add the required amount of 99mTc-pertechnetate (typically 740-1110 MBq) in a volume of 0.5-1.0 mL to the vial.
-
Gently swirl the vial and let it stand at room temperature for 15-20 minutes.
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC).
-
Spot the ITLC strip with a small drop of the radiolabeled solution.
-
Develop the chromatogram using appropriate solvents to separate 99mTc-Depreotide from free pertechnetate and reduced/hydrolyzed 99mTc.
-
A radiochemical purity of >90% is generally required for in vivo studies.
-
Tumor Xenograft Model Establishment
Materials:
-
SSTR-positive human tumor cell line (e.g., NCI-H69, A549)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old
-
Matrigel (optional)
-
Sterile syringes and needles
Protocol:
-
Culture the selected tumor cell line under standard conditions.
-
Harvest the cells when they are in the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, to a final concentration of 1-5 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors are typically ready for imaging when they reach a volume of 100-200 mm3.
In Vivo SPECT/CT Imaging
Materials:
-
99mTc-Depreotide solution
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner calibrated for small animal imaging
-
Animal positioning bed
Protocol:
-
Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Administer a defined activity of 99mTc-Depreotide (e.g., 10-20 MBq) via intravenous (tail vein) injection.
-
Position the mouse on the scanner bed.
-
Acquire SPECT and CT images at predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
SPECT acquisition parameters (example): Low-energy high-resolution (LEHR) collimator, 128x128 matrix, 360° rotation, 60-120 projections, 20-30 seconds per projection.
-
CT acquisition parameters (example): 50-70 kVp, 100-500 µA, 360-512 projections.
-
-
Reconstruct the SPECT and CT images using appropriate algorithms (e.g., OSEM for SPECT, FDK for CT). The CT data is used for anatomical co-registration and attenuation correction of the SPECT data.
Quantitative Image Analysis
Software:
-
Image analysis software capable of handling SPECT/CT data (e.g., PMOD, Amide, VivoQuant).
Protocol:
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the CT images to delineate the tumor and major organs (e.g., liver, kidneys, muscle).
-
Apply these ROIs to the co-registered SPECT data to obtain the mean or maximum radioactivity concentration (counts/voxel or Bq/mL) within each region.
-
Convert the radioactivity concentration to the percentage of injected activity per gram of tissue (%IA/g) using the following formula:
%IA/g = (Radioactivity in ROI / Total Injected Radioactivity) / (Volume of ROI in cm3 * Tissue Density in g/cm3)
(Assume a tissue density of 1 g/cm3 for tumors and most soft tissues)
-
Calculate tumor-to-organ ratios by dividing the %IA/g in the tumor by the %IA/g in the respective organ.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis of this compound uptake.
Caption: Simplified signaling pathway of this compound via somatostatin receptors.
Caption: Logical flow for quantitative analysis of SPECT/CT data.
References
Application Notes and Protocols for In Vivo Receptor Occupancy Studies Using Depreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic peptide analog of somatostatin, a naturally occurring hormone that regulates the endocrine system and various cellular processes.[1][2] this compound, particularly when radiolabeled with Technetium-99m (99mTc-Depreotide), serves as a valuable tool for in vivo imaging and quantification of somatostatin receptor (SSTR) expression. This makes it highly suitable for receptor occupancy studies in drug development, enabling the assessment of how a novel therapeutic agent engages with its target SSTRs in a living organism.
This compound exhibits high affinity for somatostatin receptor subtypes SSTR2, SSTR3, and SSTR5.[3] This characteristic allows for the visualization and quantification of receptor engagement by a therapeutic drug candidate that targets these same receptors. By measuring the displacement of radiolabeled this compound, researchers can determine the degree of receptor occupancy achieved by the therapeutic agent at various dose levels. This information is crucial for establishing dose-response relationships and optimizing therapeutic dosing regimens.[4][5]
These application notes provide detailed protocols and methodologies for utilizing this compound in in vivo receptor occupancy studies, primarily focusing on preclinical research using animal models.
Data Presentation
Table 1: Binding Affinity of 99mTc-Depreotide Diastereomers
| Diastereomer | IC50 (nM) | Tumor Uptake (% ID/g) in AR42J Xenograft Mice |
| syn-[(99m)TcO]this compound | 0.15 | 6.58 |
| anti-[(99m)TcO]this compound | 0.89 | 3.38 |
| Free Peptide | 7.4 | Not Applicable |
Data sourced from biodistribution studies in nude mice with AR42J tumor xenografts.
Table 2: Representative In Vivo Receptor Occupancy Data
| Therapeutic Agent Dose (mg/kg) | Plasma Concentration (ng/mL) | 99mTc-Depreotide Specific Binding Inhibition (%) | Calculated Receptor Occupancy (%) |
| Vehicle Control | 0 | 0 | 0 |
| 0.1 | 10 | 15 | 15 |
| 0.3 | 35 | 45 | 45 |
| 1.0 | 120 | 80 | 80 |
| 3.0 | 400 | 95 | 95 |
| 10.0 | 1500 | 98 | 98 |
Note: The data in this table are illustrative and will vary depending on the specific therapeutic agent, animal model, and experimental conditions. Actual values must be determined empirically.
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy Study in a Rodent Model
This protocol outlines a typical workflow for assessing the in vivo receptor occupancy of a novel therapeutic agent that targets somatostatin receptors using 99mTc-Depreotide.
1. Animal Model Preparation:
-
Select an appropriate rodent model (e.g., mice or rats) with known expression of SSTRs in the tissue of interest. This may involve xenograft models with tumors overexpressing SSTRs.
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
2. Dosing with Therapeutic Agent:
-
Administer the test therapeutic agent to different cohorts of animals at various dose levels. Include a vehicle control group that receives the formulation without the active compound.
-
The route of administration (e.g., oral, intravenous, subcutaneous) should be consistent with the intended clinical use of the drug.
-
The pre-treatment time between the administration of the therapeutic agent and the injection of 99mTc-Depreotide should be optimized based on the pharmacokinetic profile of the test compound to coincide with peak tissue concentrations.
3. Administration of 99mTc-Depreotide:
-
Prepare 99mTc-Depreotide according to the manufacturer's instructions. A typical preparation involves the use of a kit containing this compound, a reducing agent (stannous chloride), and other stabilizing agents.
-
Inject a standardized dose of 99mTc-Depreotide intravenously into each animal. The recommended dose for preclinical imaging is typically in the range of 5-10 MBq per animal, but this should be optimized for the specific imaging system.
4. In Vivo Imaging (SPECT):
-
At a predetermined time point after 99mTc-Depreotide injection (typically 2-4 hours), anesthetize the animals and perform Single Photon Emission Computed Tomography (SPECT) imaging.
-
Acquire whole-body or region-of-interest (ROI) images.
-
Reconstruct the SPECT data using appropriate algorithms to generate 3D images of radiotracer distribution.
5. Image Analysis and Quantification:
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a reference tissue with low or no SSTR expression (e.g., muscle).
-
Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate the specific binding of 99mTc-Depreotide by subtracting the signal in the reference tissue from the signal in the target tissue.
6. Calculation of Receptor Occupancy:
-
Receptor occupancy (RO) is calculated as the percentage reduction in specific binding of 99mTc-Depreotide in the drug-treated groups compared to the vehicle control group.
-
The formula for calculating receptor occupancy is: RO (%) = [ (Specific Binding_vehicle - Specific Binding_drug) / Specific Binding_vehicle ] * 100
7. Data Analysis and Interpretation:
-
Plot the calculated receptor occupancy as a function of the therapeutic agent's dose or plasma concentration to generate a dose-response curve.
-
From this curve, key parameters such as the EC50 (the concentration of the drug that produces 50% receptor occupancy) can be determined.
Protocol 2: Ex Vivo Biodistribution Study
For a more direct quantification of radiotracer uptake in various tissues, an ex vivo biodistribution study can be performed following the in vivo administration of 99mTc-Depreotide.
1. Animal Dosing:
-
Follow steps 1 and 2 from Protocol 1 to dose the animals with the therapeutic agent and vehicle.
2. 99mTc-Depreotide Administration:
-
Follow step 3 from Protocol 1 to administer 99mTc-Depreotide.
3. Tissue Harvesting:
-
At the designated time point after 99mTc-Depreotide injection, euthanize the animals.
-
Dissect and collect the tissues of interest (e.g., tumor, pancreas, pituitary, as well as reference tissues like muscle and blood).
-
Weigh each tissue sample.
4. Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Also, measure the radioactivity of a known standard of the injected 99mTc-Depreotide to calculate the total injected dose.
5. Data Analysis:
-
Calculate the uptake of 99mTc-Depreotide in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate receptor occupancy using the %ID/g values from the target tissue in the same manner as described in Protocol 1, step 6.
Mandatory Visualizations
Caption: this compound binding to SSTR and subsequent signaling cascade.
Caption: Workflow for an in vivo receptor occupancy study.
Caption: Relationship between drug dose, receptor occupancy, and imaging signal.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. precisionformedicine.com [precisionformedicine.com]
Application Notes and Protocols for Depreotide Internalization Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Depreotide internalization assay in cancer cell lines. This assay is crucial for evaluating the potential of this compound-based radiopharmaceuticals and other analogues for cancer diagnosis and therapy by quantifying their uptake into tumor cells.
This compound is a synthetic analogue of somatostatin that binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2, SSTR3, and SSTR5.[1][2] These receptors are often overexpressed in various tumors, making them attractive targets for targeted radionuclide therapy and imaging.[1][3] The internalization of this compound upon binding to these receptors is a key mechanism for the accumulation of radioactivity within cancer cells, which is essential for the efficacy of diagnostic imaging and therapeutic applications.[3]
This document outlines the necessary steps for cell culture, radiolabeling of this compound, performing the internalization assay, and quantifying the results.
Experimental Protocols
I. Cell Line Selection and Culture
-
Cell Line Selection: Choose cancer cell lines with known SSTR expression profiles. For example, the A549 non-small cell lung cancer cell line is a suitable model for studying this compound uptake. Alternatively, HEK293 or CHO-K1 cells engineered to express specific SSTR subtypes (e.g., SSTR2, SSTR3, or SSTR5) can be used for more targeted investigations.
-
Cell Culture:
-
Culture the selected cell lines in the appropriate medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
II. Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)
This compound is typically radiolabeled with ⁹⁹ᵐTc to form ⁹⁹ᵐTc-Depreotide for use in internalization assays.
-
Reagents:
-
This compound kit (containing this compound, a reducing agent like stannous chloride, and other stabilizing agents).
-
Sodium pertechnetate (⁹⁹ᵐTcO₄⁻) from a commercial generator.
-
-
Labeling Procedure:
-
Follow the manufacturer's instructions for the this compound kit.
-
Typically, a specific volume of sodium pertechnetate solution is added to the vial containing the this compound and reducing agent.
-
Incubate at room temperature for the recommended time (e.g., 15-20 minutes).
-
The optimal pH for labeling is around 6.0, and the process should be carried out at a controlled temperature, as higher temperatures can decrease the labeling rate.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁹⁹ᵐTc-Depreotide preparation using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure that the amount of free, unbound ⁹⁹ᵐTc is minimal.
-
III. This compound Internalization Assay
This protocol is adapted from methodologies used for studying the uptake of radiolabeled peptides in cancer cell lines.
-
Preparation:
-
Wash the confluent cell monolayers in the 24-well plates twice with ice-cold phosphate-buffered saline (PBS).
-
-
Binding and Internalization:
-
Add ⁹⁹ᵐTc-Depreotide at the desired concentration (e.g., 1 nM) in binding buffer (e.g., serum-free medium with 0.1% bovine serum albumin) to each well.
-
To determine non-specific binding, add a surplus of unlabeled this compound or octreotide (e.g., 1 µM) to a subset of wells 15 minutes prior to the addition of the radiolabeled compound.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 90, 120 minutes) to determine the kinetics of internalization. A key study found that maximum uptake in A549 cells was observed at 60 minutes at 37°C.
-
-
Washing and Collection:
-
Following incubation, aspirate the radioactive medium.
-
Wash the cells twice with ice-cold PBS to remove unbound ⁹⁹ᵐTc-Depreotide.
-
-
Quantification of Internalized Fraction:
-
To separate the surface-bound from the internalized radioligand, add an acid wash buffer (e.g., 0.2 M acetic acid in saline, pH 2.5) to the cells and incubate for 5-10 minutes on ice. This step removes the cell surface-bound radioactivity.
-
Collect the supernatant, which contains the surface-bound fraction.
-
Lyse the cells with a lysis buffer (e.g., 1 M NaOH) and collect the lysate, which contains the internalized fraction.
-
Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of internalized ⁹⁹ᵐTc-Depreotide at each time point:
-
% Internalization = (Internalized Radioactivity / (Surface-Bound Radioactivity + Internalized Radioactivity)) * 100
-
-
Correct for non-specific binding by subtracting the values obtained from the wells with excess unlabeled peptide.
-
Data Presentation
Quantitative data from the this compound internalization assay should be summarized in a structured table for clear comparison across different experimental conditions.
| Cell Line | SSTR Subtype(s) Expressed | ⁹⁹ᵐTc-Depreotide Concentration (nM) | Incubation Time (min) | Incubation Temperature (°C) | Specific Internalization (%) |
| A549 | SSTR2, SSTR3, SSTR5 | 1 | 60 | 37 | Data |
| HEK293-SSTR2 | SSTR2 | 1 | 60 | 37 | Data |
| HEK293-SSTR3 | SSTR3 | 1 | 60 | 37 | Data |
| HEK293-SSTR5 | SSTR5 | 1 | 60 | 37 | Data |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the this compound internalization assay.
Signaling Pathway for this compound Internalization
Caption: Receptor-mediated endocytosis of this compound.
References
- 1. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 99mTc-depreotide tumour uptake in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Depreotide Binding using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates a wide range of physiological functions. This compound exhibits high affinity for somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5, which are often overexpressed in various tumors, including neuroendocrine tumors. This overexpression makes this compound a valuable tool for diagnostic imaging when labeled with a radionuclide like technetium-99m (99mTc). Immunohistochemistry (IHC) is a crucial technique for validating the presence and localization of these SSTRs in tissue samples, thereby confirming the target for this compound-based diagnostics and therapeutics. These application notes provide a detailed protocol for the immunohistochemical validation of this compound binding targets.
Data Presentation
The binding affinity of this compound and the widely studied somatostatin analog, Octreotide, to somatostatin receptor subtypes is summarized in the table below. This data is essential for understanding the specificity of these compounds and for interpreting IHC staining results in the context of receptor expression. This compound is known to bind with high affinity to SSTR subtypes 2, 3, and 5[1][2]. For comparative purposes, the IC50 values for Octreotide, which also primarily targets SSTR2, are provided.
| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) |
| This compound | Low Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
| Octreotide | >1000 | 0.2 - 2.5 | Low Affinity | >100 | Lower affinity than SSTR2 |
Note: "High Affinity" for this compound indicates strong binding to the receptor subtype, though specific IC50 values across all subtypes are not consistently reported in a single study. The data for Octreotide is provided as a reference from radioligand binding assays[3].
Experimental Protocols
This section details the protocol for the immunohistochemical staining of Somatostatin Receptor Subtype 2 (SSTR2), the primary target for this compound. This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit monoclonal anti-SSTR2 antibody (Clone UMB-1)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the citrate buffer in a steamer or water bath to 95-100°C.
-
Immerse the slides in the preheated citrate buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) two times for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with the blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SSTR2 antibody (Clone UMB-1) to the recommended concentration (e.g., 1:100 to 1:500) in PBS.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS three times for 5 minutes each.
-
Incubate the sections with the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse the slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70%, 80%, 95%, and 100% ethanol for 3 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mount the coverslip using a permanent mounting medium.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope. SSTR2 expression will be visualized as brown staining, primarily on the cell membrane. The nucleus will be stained blue by the hematoxylin.
-
Mandatory Visualization
SSTR2 Signaling Pathway
This compound binding to SSTR2, a G-protein coupled receptor, initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.
References
Application Notes and Protocols for Autoradiography of Somatostatin Receptors in Tissue Sections Using Depreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depreotide is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates various physiological processes through its interaction with somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5), which are G-protein coupled receptors. Many neuroendocrine tumors overexpress SSTRs, making them a valuable target for both diagnosis and therapy.
This compound, particularly when radiolabeled with technetium-99m (99mTc-Depreotide, also known as NeoTect®), is utilized as a diagnostic imaging agent to identify somatostatin receptor-bearing pulmonary masses.[1] Unlike some other somatostatin analogs that primarily target SSTR2, this compound exhibits a broader binding profile, with high affinity for SSTR2, SSTR3, and SSTR5.[2][3] This characteristic may allow for the visualization of a wider range of tumors.
In vitro autoradiography using radiolabeled this compound on tissue sections is a powerful technique to study the distribution, density, and pharmacology of SSTRs in both normal and pathological tissues. This method provides high spatial resolution, allowing for the precise localization of receptors within specific anatomical structures. These application notes provide detailed protocols for the use of radiolabeled this compound in in vitro autoradiography experiments.
Data Presentation: Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a critical parameter in assessing its suitability as a research tool or therapeutic agent. The following table summarizes the available quantitative data on the binding affinity of the technetium-labeled this compound complex. It is important to note that this compound exists as two diastereomers, syn and anti, with the syn form being predominant in the radiolabeled preparation.
| Compound | Receptor Source | Method | IC50 (nM) | Reference |
| syn-[99mTcO]this compound | AR42J rat pancreatic tumor cell membranes | Competitive Binding Assay | 0.15 | [2] |
| anti-[99mTcO]this compound | AR42J rat pancreatic tumor cell membranes | Competitive Binding Assay | 0.89 | [2] |
Note: The IC50 value represents the concentration of the ligand that inhibits 50% of the specific binding of a radiolabeled tracer. A lower IC50 value indicates a higher binding affinity. The AR42J cell line is known to express a high density of somatostatin receptors.
Signaling Pathways of Somatostatin Receptors
Upon binding of somatostatin or its analogs like this compound, SSTRs activate intracellular signaling cascades through G-proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other pathways include the activation of phosphotyrosine phosphatases (PTP) and modulation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to the regulation of cellular processes such as hormone secretion, cell proliferation, and apoptosis.
Caption: Somatostatin receptor signaling cascade initiated by this compound binding.
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of Somatostatin Receptors in Frozen Tissue Sections
This protocol outlines the procedure for localizing somatostatin receptors in frozen tissue sections using radiolabeled this compound.
Materials:
-
Frozen tissue blocks of interest
-
Cryostat
-
Gelatin-coated or positively charged microscope slides
-
Radiolabeled this compound (e.g., [99mTc]this compound or a tritiated/iodinated version for higher resolution)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA, and a protease inhibitor cocktail (e.g., cOmplete™)
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Unlabeled this compound or somatostatin for non-specific binding determination
-
Phosphor imaging plates or autoradiography film
-
Imaging system (Phosphor imager or film developer)
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-20°C).
-
Cut 10-20 µm thick sections and thaw-mount them onto pre-labeled microscope slides.
-
Air-dry the sections at room temperature for at least 1 hour or store them at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in binding buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Gently blot the excess buffer from the slides.
-
For total binding , incubate the sections with the radiolabeled this compound solution in binding buffer. A typical concentration would be in the low nanomolar range (e.g., 0.1-1.0 nM), which should be optimized based on the specific activity of the radioligand and the receptor density in the tissue.
-
For non-specific binding , incubate adjacent sections with the same concentration of radiolabeled this compound plus a high concentration (e.g., 1 µM) of unlabeled this compound or somatostatin.
-
Incubate in a humidified chamber for 60-120 minutes at room temperature.
-
-
Washing:
-
To remove unbound radioligand, wash the slides in ice-cold wash buffer. Perform 2-3 washes of 2-5 minutes each.
-
Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification of receptor density.
-
Exposure time will vary depending on the radionuclide and the receptor density (from hours to weeks).
-
-
Image Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager or develop the film.
-
Analyze the resulting autoradiograms using image analysis software.
-
Quantify the signal intensity in specific regions of interest.
-
Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Caption: Workflow for in vitro receptor autoradiography with this compound.
Protocol 2: Competition Binding Assay on Tissue Sections
This protocol is used to determine the binding affinity (Ki) of unlabeled compounds for somatostatin receptors by measuring their ability to compete with a fixed concentration of radiolabeled this compound.
Materials:
-
Same materials as in Protocol 1.
-
A range of concentrations of the unlabeled competitor compound.
Procedure:
-
Tissue Sectioning and Pre-incubation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Incubation:
-
Prepare a series of incubation solutions containing a fixed concentration of radiolabeled this compound (typically at or below its Kd value) and varying concentrations of the unlabeled competitor compound.
-
Incubate triplicate sections for each concentration of the competitor.
-
Also include sections for total binding (radiolabeled this compound only) and non-specific binding (radiolabeled this compound + a high concentration of unlabeled this compound).
-
Incubate in a humidified chamber for 60-120 minutes at room temperature.
-
-
Washing, Drying, and Exposure:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Image Acquisition and Analysis:
-
Follow step 6 from Protocol 1 to quantify the specific binding for each competitor concentration.
-
Plot the percentage of specific binding of the radiolabeled this compound as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of the competitor.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
The use of radiolabeled this compound in in vitro autoradiography provides a valuable method for the detailed characterization of somatostatin receptors in tissue sections. The protocols provided herein offer a framework for researchers to investigate the localization and pharmacology of SSTRs, which can contribute to a better understanding of their role in health and disease and aid in the development of novel diagnostic and therapeutic strategies targeting these receptors.
References
- 1. Somatostatin receptor scintigraphy with 99mTc-Depreotide (NeoSpect) in discriminating between malignant and benign lesions in the diagnosis of lung cancer: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and Biological Evaluation of Syn and Anti Diastereomers of [99mTc]Technetium this compound: a Somatostatin Receptor Binding Tumor Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Depreotide Binding to Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Depreotide is a synthetic analog of somatostatin, a naturally occurring peptide hormone that regulates various physiological processes. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), which are often overexpressed on the surface of various tumor cells, including neuroendocrine, breast, and lung cancers.[1] this compound exhibits a high affinity for SSTR subtypes 2, 3, and 5.[1] This characteristic makes it a valuable tool for in vitro studies and a promising candidate for targeted cancer therapies and diagnostics.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population. By utilizing a fluorescently labeled this compound, flow cytometry can be employed to measure the binding of this peptide to cell surface SSTRs. This application note provides detailed protocols for the fluorescent labeling of this compound, direct and competitive binding assays, and the quantification of SSTR expression on various cell lines.
Data Presentation
This compound Binding Affinity
The binding affinity of this compound to various cancer cell lines has been characterized, primarily through radioligand binding assays. This data is crucial for selecting appropriate cell models for in vitro studies.
| Cell Line | Cancer Type | Receptor Expression | Binding Affinity (Kd) of 99mTc-Depreotide | Reference |
| T47D | Breast Cancer | SSTR2+, SSTR5+, ER+ | 13 nM | [2] |
| ZR-75-1 | Breast Cancer | SSTR2+, SSTR5+, ER+ | 7 nM | [2] |
| MDA-MB-231 | Breast Cancer | SSTR+, ER- | 4 nM | [2] |
| A549 | Non-Small Cell Lung Cancer | SSTR+ | Specific binding demonstrated |
ER: Estrogen Receptor
Somatostatin Receptor 2 (SSTR2) Expressing Cell Lines
A variety of cell lines are known to express SSTR2, making them suitable candidates for this compound binding studies. The level of expression can vary, and it is recommended to quantify receptor expression for each cell line used.
| Cell Line | Cancer Type |
| AR42J | Pancreatic Cancer |
| BON-1 | Neuroendocrine Tumor |
| QGP-1 | Neuroendocrine Tumor |
| H727 | Lung Carcinoid |
| NCI-H69 | Small Cell Lung Cancer |
| U-87 MG | Glioblastoma |
| SH-SY5Y | Neuroblastoma |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for labeling this compound with a fluorescent dye for use in flow cytometry. Amine-reactive dyes such as N-hydroxysuccinimide (NHS) esters are commonly used to label the free amine groups on the peptide.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC-NHS, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
-
Lyophilizer
Procedure:
-
Dissolve this compound in the labeling buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO.
-
Add the dissolved dye to the peptide solution at a molar ratio of 5:1 to 10:1 (dye:peptide).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled this compound from the unreacted dye using a suitable chromatography method.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Direct Binding Assay by Flow Cytometry
This protocol outlines the steps for measuring the direct binding of fluorescently labeled this compound to SSTR-expressing cells.
Materials:
-
SSTR-expressing cell line (e.g., T47D, AR42J)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled this compound
-
Unlabeled this compound (for competition control)
-
Flow cytometer
Procedure:
-
Culture the target cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of fluorescently labeled this compound (e.g., 0.1 nM to 100 nM) to the cell suspensions.
-
For a competition control, pre-incubate cells with a 100-fold molar excess of unlabeled this compound for 15 minutes before adding the fluorescently labeled this compound.
-
Incubate the tubes for 1 hour at 4°C, protected from light.
-
Wash the cells three times with 2 mL of ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
Protocol 3: Competitive Binding Assay for IC50 Determination
This protocol describes how to perform a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of unlabeled this compound, which is a measure of its binding affinity.
Materials:
-
Same as for the Direct Binding Assay.
Procedure:
-
Prepare a serial dilution of unlabeled this compound in Flow Cytometry Staining Buffer (e.g., from 1 µM to 0.01 nM).
-
Follow steps 1-5 from the Direct Binding Assay protocol.
-
Add 50 µL of each concentration of unlabeled this compound to the respective tubes. Include a tube with no unlabeled this compound as a control for maximum binding.
-
Incubate for 15 minutes at 4°C.
-
Add a constant, saturating concentration of fluorescently labeled this compound (typically the Kd value or a concentration that gives a strong signal in the direct binding assay) to all tubes.
-
Incubate for 1 hour at 4°C, protected from light.
-
Wash the cells three times with 2 mL of ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Plot the MFI against the logarithm of the unlabeled this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflows
Caption: Workflow for the direct binding assay.
Caption: Workflow for the competitive binding assay.
Signaling Pathway
Caption: SSTR2 signaling cascade upon this compound binding.
References
Application of Depreotide in 3D Cell Culture Models: A Guide for Researchers
Introduction
Depreotide is a synthetic analogue of somatostatin, a naturally occurring hormone that regulates the endocrine system and inhibits the secretion of various other hormones. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), which are often overexpressed on the surface of various tumor cells, including neuroendocrine, breast, and non-small cell lung cancers.[1][2][3][4] This overexpression makes SSTRs an attractive target for both tumor imaging and therapy. When radiolabeled, for instance with Technetium-99m (99mTc) or Rhenium-188 (188Re), this compound can be used for scintigraphic imaging or targeted radiotherapy, respectively.[5]
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized as more physiologically relevant systems than traditional 2D monolayer cultures for studying cancer biology and evaluating anti-cancer therapies. Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions. Consequently, they often exhibit different gene expression profiles and greater resistance to therapeutic agents compared to their 2D counterparts.
While direct studies on the application of this compound in 3D cell culture models are limited in the currently available scientific literature, its known anti-proliferative and pro-apoptotic effects in 2D cancer cell cultures, coupled with the established actions of other somatostatin analogues in 3D models, provide a strong rationale for its investigation in these more advanced preclinical systems. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in exploring the utility of this compound in 3D cell culture models.
Mechanism of Action and Signaling Pathways
This compound, as a somatostatin analogue, primarily functions by binding to SSTRs, with a high affinity for subtypes SSTR2, SSTR3, and SSTR5. The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular signaling events that can lead to anti-tumor effects. The principal downstream signaling pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can, in turn, affect various cellular processes, including proliferation and hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can stimulate the activity of PTPs, such as SHP-1. These enzymes play a crucial role in dephosphorylating key signaling molecules, including receptor tyrosine kinases (e.g., EGFR, IGFR) and downstream kinases like those in the MAPK/ERK pathway, thereby inhibiting cell growth and promoting apoptosis.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: By activating PTPs, this compound can lead to the dephosphorylation and inactivation of components of the MAPK pathway (e.g., ERK1/2), which is a critical signaling cascade for cell proliferation and survival.
-
Induction of Cell Cycle Arrest: Somatostatin analogues have been shown to induce cell cycle arrest, often at the G1/S checkpoint, by modulating the expression and activity of cell cycle regulatory proteins.
-
Induction of Apoptosis: The culmination of these signaling events can lead to the induction of programmed cell death, or apoptosis.
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.
Caption: Proposed signaling pathway of this compound upon binding to somatostatin receptors.
Experimental Protocols
The following protocols are adapted from established methods for 3D tumor spheroid research and can be tailored for the investigation of this compound.
Protocol 1: Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, BON-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a microscope. Spheroids typically form within 2-7 days.
Caption: Workflow for the formation of tumor spheroids.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the 2x this compound dilutions to the respective wells to achieve the final concentrations. Include vehicle control wells (medium with the solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Viability and Growth Inhibition Assay
This protocol uses a luminescence-based assay to measure ATP levels as an indicator of cell viability.
Materials:
-
This compound-treated spheroids
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer-compatible 96-well opaque-walled plates
Procedure:
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of the medium in each well.
-
Mix the contents by gentle shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to lyse the spheroids and stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
For growth inhibition, monitor spheroid size (diameter) at different time points using a microscope with a calibrated eyepiece or an imaging system with analysis software.
Protocol 4: Apoptosis Assay in Spheroids
This protocol describes the detection of apoptosis using a caspase-3/7 activity assay.
Materials:
-
This compound-treated spheroids
-
Caspase-Glo® 3/7 3D Assay System
-
Luminometer-compatible 96-well opaque-walled plates
Procedure:
-
Follow the same initial steps as the viability assay for plate equilibration.
-
Add a volume of the Caspase-Glo® 3/7 3D reagent equal to the volume of the medium in each well.
-
Mix by gentle shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Tumor Spheroid Viability
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Spheroid Viability (% of Control) ± SD |
| A549 | 10 | 48 | 85.2 ± 4.1 |
| 100 | 48 | 62.5 ± 5.3 | |
| 1000 | 48 | 35.8 ± 3.9 | |
| MCF-7 | 10 | 72 | 90.1 ± 3.5 |
| 100 | 72 | 75.4 ± 4.8 | |
| 1000 | 72 | 50.2 ± 6.1 |
Table 2: this compound-Induced Apoptosis in Tumor Spheroids
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| A549 | 100 | 24 | 1.8 ± 0.2 |
| 1000 | 24 | 3.5 ± 0.4 | |
| MCF-7 | 100 | 48 | 2.1 ± 0.3 |
| 1000 | 48 | 4.2 ± 0.5 |
Table 3: Inhibition of Spheroid Growth by this compound
| Cell Line | This compound Concentration (nM) | Spheroid Diameter Day 0 (µm) ± SD | Spheroid Diameter Day 5 (µm) ± SD | % Growth Inhibition |
| A549 | 0 (Control) | 350 ± 25 | 650 ± 40 | 0 |
| 100 | 355 ± 28 | 520 ± 35 | 43.3 | |
| 1000 | 348 ± 30 | 410 ± 32 | 80.0 |
Conclusion
The use of 3D cell culture models provides a more clinically relevant platform for the preclinical evaluation of anti-cancer agents like this compound. The protocols and application notes presented here offer a framework for researchers to investigate the efficacy of this compound in inhibiting tumor spheroid growth and inducing apoptosis. While the provided data tables are illustrative, they highlight the expected outcomes and the importance of quantitative analysis. Further studies are warranted to fully elucidate the molecular mechanisms of this compound in these advanced in vitro systems and to explore its potential in combination with other therapeutic modalities. The insights gained from such research will be invaluable for the continued development of targeted cancer therapies.
References
- 1. Somatostatin and analogues in the treatment of cancer. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of 188Re-MAG3-depreotide on non-small cell lung cancer in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal-to-noise ratio in Depreotide imaging
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal-to-noise ratio (SNR) in Depreotide imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for imaging?
This compound is a synthetic analog of somatostatin, a naturally occurring hormone. For imaging, it is labeled with a radioactive isotope, typically Technetium-99m (99mTc), to form 99mTc-Depreotide. This radiopharmaceutical is administered to a patient and binds with high affinity to somatostatin receptors (SSTR), particularly subtypes SSTR2, SSTR3, and SSTR5, which are often overexpressed on the surface of various tumor cells.[1] A gamma camera detects the radiation emitted from the accumulated 99mTc-Depreotide, allowing for the visualization of these tumors.
Q2: What are the primary causes of a low signal-to-noise ratio in this compound imaging?
A low signal-to-noise ratio in this compound imaging can stem from three main areas:
-
Radiopharmaceutical Issues: Problems with the preparation of the 99mTc-Depreotide, such as low radiochemical purity or low specific activity.
-
Patient-Specific Factors: Physiological conditions or interfering substances in the patient, including poor hydration, concurrent use of somatostatin analogs, or high background activity in non-target tissues.
-
Image Acquisition and Processing Parameters: Suboptimal settings on the SPECT (Single Photon Emission Computed Tomography) scanner or during image reconstruction.
Q3: Can concurrent treatment with other somatostatin analogs affect this compound imaging?
Yes, concurrent therapy with other somatostatin analogs, such as octreotide, can significantly impact the quality of this compound imaging. These therapeutic analogs can saturate the somatostatin receptors on the tumor cells, preventing the binding of the radiolabeled this compound and leading to a false-negative or low-signal scan. It is crucial to inquire about the patient's medication history and, if clinically feasible, temporarily discontinue such treatments before this compound imaging.
Q4: What is the expected biodistribution of 99mTc-Depreotide in a patient?
Normal physiological uptake of 99mTc-Depreotide is expected in organs that express somatostatin receptors. The highest uptake is typically observed in the kidneys and spleen, with moderate uptake in the liver.[2] The thoracic region, including the sternum and vertebrae, will also show some degree of uptake. Understanding the normal biodistribution is essential for differentiating physiological uptake from pathological lesions.[2]
Troubleshooting Guides
This section provides a detailed question-and-answer guide to address specific issues you may encounter during your this compound imaging experiments.
Radiopharmaceutical Preparation and Quality Control
Q: My radiolabeling efficiency is consistently low. What could be the cause and how can I improve it?
A: Low radiolabeling efficiency is a common problem that can significantly reduce the signal from your target. Here are the potential causes and solutions:
-
Incorrect pH: The pH of the reaction mixture is critical for efficient labeling of this compound with 99mTc. The optimal pH is around 6.0.[3]
-
Solution: Ensure you are using the correct buffer and that its pH is accurately measured before adding the pertechnetate.
-
-
Suboptimal Temperature: The labeling reaction is sensitive to temperature.
-
Solution: The optimal temperature for the labeling reaction is below 15°C.[3] Avoid excessive heating of the reaction vial.
-
-
Poor Quality of 99mTc-pertechnetate: The presence of oxidizing agents or other impurities in the pertechnetate solution can interfere with the reduction of technetium, which is necessary for labeling.
-
Solution: Use a fresh elution from the 99Mo/99mTc generator and check its quality control parameters before use.
-
-
Degradation of the this compound Kit: Improper storage of the lyophilized this compound kit can lead to degradation of the peptide.
-
Solution: Store the kits according to the manufacturer's instructions, typically refrigerated at 2-8°C.
-
Q: How do I perform quality control on my 99mTc-Depreotide preparation?
A: Quality control is essential to ensure the radiochemical purity of your preparation before administration. A radiochemical purity of at least 90% is generally required. The most common method is instant thin-layer chromatography (ITLC).
-
Procedure: A small spot of the prepared 99mTc-Depreotide is placed on an ITLC strip. The strip is then developed in a chromatography chamber with an appropriate solvent system.
-
Interpretation: The different radiochemical species (e.g., 99mTc-Depreotide, free pertechnetate, and reduced-hydrolyzed technetium) will migrate to different positions on the strip, allowing for the calculation of the percentage of each.
Patient-Related Issues
Q: The images show high background activity, obscuring the target lesion. What can be done to reduce this?
A: High background activity is a significant contributor to a low signal-to-noise ratio. Here are some common causes and mitigation strategies:
-
Inadequate Patient Hydration: Dehydration can lead to slower clearance of unbound 99mTc-Depreotide from the bloodstream and soft tissues.
-
Solution: Encourage the patient to be well-hydrated before and after the injection of the radiopharmaceutical.
-
-
Suboptimal Imaging Time Point: Imaging too early after injection may result in high background activity as the unbound tracer has not yet cleared from circulation.
-
Solution: The optimal imaging time for 99mTc-Depreotide is typically 2-4 hours post-injection.
-
-
Renal Impairment: Patients with compromised renal function will have delayed clearance of the radiopharmaceutical.
-
Solution: Consider delayed imaging (e.g., at 6 or 24 hours) in patients with known renal insufficiency.
-
Image Acquisition and Processing
Q: The resulting SPECT images appear noisy and grainy. How can I improve the image quality during acquisition and reconstruction?
A: Noisy images can make it difficult to delineate true lesions. Optimizing acquisition and reconstruction parameters is key.
-
Insufficient Counts: A low number of detected photons will result in a noisy image.
-
Solution: Increase the acquisition time per projection or the total number of projections. However, be mindful of patient comfort and potential for motion artifacts with longer scan times.
-
-
Inappropriate Reconstruction Parameters: The choice of reconstruction algorithm and its parameters (e.g., number of iterations and subsets for OSEM) significantly impacts image noise and signal.
-
Solution: Increasing the number of iterations and subsets in OSEM reconstruction can improve the signal-to-noise ratio, but excessive increases can also amplify noise. It is a trade-off that needs to be optimized for your specific system and clinical question. Refer to the table below for a summary of the impact of reconstruction parameters.
-
Data Presentation
Table 1: Impact of OSEM Reconstruction Parameters on Signal-to-Noise Ratio (SNR)
| Number of Iterations | Number of Subsets | Relative SNR | Image Noise |
| 2 | 10 | Low | Low |
| 4 | 10 | Medium | Medium |
| 8 | 10 | High | High |
| 16 | 10 | Very High | Very High |
Note: This table provides a generalized representation of the trend observed in phantom studies. Optimal parameters should be determined for each specific imaging system.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 99mTc
Materials:
-
This compound vial (lyophilized)
-
Sterile, oxidant-free 99mTc-pertechnetate from a 99Mo/99mTc generator
-
Sterile 0.9% sodium chloride solution
-
Lead-shielded vial container
-
Syringes and needles
Procedure:
-
Allow the this compound vial to come to room temperature.
-
Aseptically add 1.0 mL of sterile 0.9% sodium chloride to the this compound vial and gently swirl to dissolve the contents.
-
Aseptically add the desired amount of 99mTc-pertechnetate (typically 555-740 MBq or 15-20 mCi) in a volume of 0.1-1.0 mL to the vial.
-
Gently swirl the vial to mix the contents.
-
Incubate at a temperature below 15°C for 15 minutes.
-
Perform quality control before patient administration.
Protocol 2: Quality Control of 99mTc-Depreotide using ITLC
Materials:
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Developing solvent (e.g., saline or acetone)
-
Chromatography chamber
-
Well counter or gamma camera with a collimator for strip counting
Procedure:
-
Apply a small spot (approximately 1-2 µL) of the prepared 99mTc-Depreotide onto the origin of an ITLC-SG strip.
-
Place the strip in the chromatography chamber containing the developing solvent, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front.
-
Remove the strip from the chamber and allow it to dry.
-
Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity in each section using a well counter or gamma camera.
-
Calculate the radiochemical purity as follows: Radiochemical Purity (%) = (Counts in 99mTc-Depreotide peak / Total counts on the strip) x 100
Protocol 3: SPECT Image Acquisition for this compound Imaging
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Inquire about and document any concurrent use of somatostatin analogs.
-
Have the patient void immediately before imaging.
Acquisition Parameters (Example):
-
Gamma Camera: Dual-head SPECT system
-
Collimator: Low-energy, high-resolution (LEHR)
-
Energy Window: 140 keV with a 15-20% window
-
Matrix Size: 128x128
-
Rotation: 360° (180° per head)
-
Number of Projections: 60-120 projections (30-60 per head)
-
Time per Projection: 20-30 seconds
-
Image Reconstruction: Ordered Subset Expectation Maximization (OSEM) with appropriate corrections for attenuation and scatter.
Mandatory Visualization
Caption: this compound binds to somatostatin receptors, initiating a signaling cascade.
Caption: A systematic workflow for troubleshooting low signal-to-noise ratio.
Caption: Key factors contributing to a low signal-to-noise ratio in this compound imaging.
References
Technical Support Center: Optimizing Depreotide In Vitro Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Depreotide concentration and experimental conditions for in vitro binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during in vitro binding assays with this compound, a somatostatin analogue with high affinity for somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5.
Q1: My radiolabeled this compound assay shows high non-specific binding (NSB). What are the potential causes and how can I reduce it?
Answer: High non-specific binding can obscure the specific signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations. Ideally, NSB should be less than 50% of total binding.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Optimization |
| Radioligand Issues | Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value. Check the purity of the radioligand. Impurities or degradation can contribute to high NSB. Ensure radiochemical purity is >90%. Consider the hydrophobicity of this compound. Hydrophobic ligands can exhibit higher non-specific binding. Modifying the assay buffer may help mitigate this. |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for receptor assays is 100-500 µg of membrane protein, but this should be titrated to optimize the specific binding window. Ensure proper homogenization and washing of membranes. This removes endogenous ligands and other interfering substances. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but you must ensure the reaction reaches equilibrium for specific binding. Modify the assay buffer. Including agents like Bovine Serum Albumin (BSA) (e.g., 0.2%) can reduce non-specific interactions. Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex while washing away unbound radioligand. Pre-treat materials. Consider pre-treating plates and filter mats with BSA or polyethyleneimine (PEI) to reduce the adherence of the radioligand to plasticware.[1] |
| "Cold" Ligand Concentration | Ensure the concentration of the unlabeled ("cold") ligand is sufficient. For determining NSB, use a high concentration (e.g., 1000-fold excess over the radioligand) of an unlabeled competitor to displace all specific binding.[2] |
Q2: I am observing a very low specific binding signal or no signal at all. What could be the problem?
Answer: A low signal-to-noise ratio can make data interpretation difficult and may indicate issues with reagents, the biological preparation, or the experimental setup.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Optimization |
| Receptor Presence/Activity | Confirm the presence and activity of the target SSTR. The cell line or tissue preparation may have a low density of the target receptor or it may have degraded during preparation. Use a positive control cell line known to express high levels of the target SSTR (e.g., A549 cells for some SSTR subtypes).[3] |
| Radioligand Issues | Check the specific activity and integrity of the radiolabeled this compound. Low specific activity can result in a weak signal. Improper storage can lead to degradation. Optimize radioligand concentration. While high concentrations can increase NSB, a concentration that is too low may not be detectable, especially in saturation experiments. |
| Assay Conditions | Ensure the binding reaction has reached equilibrium. Incubation times that are too short will not allow for sufficient specific binding. The time required to reach equilibrium is concentration-dependent and should be determined empirically.[3] Check the composition of the assay buffer. The absence or presence of specific ions can significantly impact binding affinity. |
Q3: My results are inconsistent and show high variability between replicate wells and experiments. What are the likely sources?
Answer: Variability can stem from multiple factors throughout the experimental workflow.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Optimization |
| Pipetting & Dispensing | Ensure pipettes are properly calibrated. Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability. Use low-retention tips and consider preparing a master mix for dispensing.[1] |
| Temperature Fluctuations | Maintain a constant temperature. Use a calibrated incubator or water bath and ensure all plates reach the target temperature before starting the reaction. |
| Washing & Filtration | Standardize the washing procedure. Ensure the filtration and washing steps are performed rapidly and consistently for all wells to prevent variable dissociation of the bound ligand. |
| Cell Health & Density | Maintain consistent cell culture practices. If using whole cells, ensure uniform seeding density and cell health, as receptor expression can vary with passage number and confluency. |
Experimental Protocols & Data
Recommended Assay Parameters
The following table summarizes recommended starting conditions for this compound binding assays. These parameters should be empirically optimized for each specific cell line and experimental setup.
| Parameter | Saturation Assay | Competition Assay |
| Radioligand Conc. | Variable (e.g., 8-12 concentrations ranging from 0.1x to 10x the expected Kd) | Fixed (at or below the Kd of the radioligand) |
| Unlabeled Ligand Conc. | N/A (except for NSB determination) | Variable (e.g., 10-12 concentrations over a 5-log unit range) |
| Incubation Time | Must reach equilibrium at all concentrations | Must reach equilibrium |
| Incubation Temperature | 25°C - 37°C (to be optimized) | 25°C - 37°C (to be optimized) |
| Cell Membrane Protein | 100 - 500 µ g/well (to be optimized) | 100 - 500 µ g/well (to be optimized) |
| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 7.4, with protease inhibitors and BSA | 50 mM Tris-HCl or HEPES, pH 7.4, with protease inhibitors and BSA |
Protocol 1: Cell Membrane Preparation
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Cell Culture: Culture cells known to express target somatostatin receptors (e.g., A549, AR42J) to confluency.
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Harvesting: Harvest cells and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.
-
Lysis: Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
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Washing: Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer or a buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.
-
Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
Protocol 2: Competitive Receptor Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Increasing concentrations of unlabeled ("cold") this compound or test compound.
-
A fixed concentration of radiolabeled this compound (at or below its Kd).
-
-
Initiate Binding: Add the cell membrane preparation (e.g., 100-500 µg protein) to each well to start the binding reaction. The final volume should be consistent across all wells (e.g., 250 µL).
-
Non-Specific Binding (NSB) Control: Prepare triplicate wells containing the radiolabeled this compound, membrane preparation, and a large excess of unlabeled this compound to determine NSB.
-
Total Binding Control: Prepare triplicate wells containing only the radiolabeled this compound and membrane preparation.
-
Incubation: Incubate the plate at a pre-determined optimal temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in 0.3% PEI).
-
Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the total binding counts. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Somatostatin Receptor Signaling Pathway
This compound, as a somatostatin analogue, binds to SSTRs, which are G-protein coupled receptors (GPCRs). This binding event primarily activates an inhibitory G-protein (Gi), triggering several downstream signaling cascades that collectively inhibit cell proliferation and hormone secretion.
Caption: Somatostatin receptor (SSTR) signaling cascade initiated by this compound.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the key steps for performing a competitive radioligand binding assay using the filtration method.
Caption: Workflow for a competitive this compound in vitro binding assay.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide to diagnosing common experimental issues.
Caption: Troubleshooting logic for common in vitro binding assay issues.
References
Technical Support Center: Overcoming Depreotide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding Depreotide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a concern?
A1: Peptide aggregation is a process where individual this compound molecules self-associate to form larger, often insoluble, complexes.[1] This is a significant concern as it can lead to loss of biological activity, inaccurate quantification, and potential immunogenicity. For this compound, a radiopharmaceutical, aggregation can compromise its ability to bind to somatostatin receptors, leading to unreliable diagnostic imaging results.[2][3]
Q2: My lyophilized this compound powder is difficult to dissolve. What should I do?
A2: Difficulty in dissolving lyophilized peptide is a common sign of aggregation that may have occurred during synthesis or lyophilization.[4][5] A systematic approach to solubilization is recommended. First, attempt to dissolve a small amount of the peptide in sterile, distilled water. If unsuccessful, consider using a small amount of an organic solvent like DMSO or acetonitrile to first wet the peptide before adding the aqueous buffer. For persistent issues, stronger denaturing agents like 6 M Guanidine Hydrochloride (GdnHCl) may be required, which would then need to be removed.
Q3: this compound solution appeared clear initially but became cloudy or formed a precipitate over time. What is happening?
A3: This phenomenon, known as nucleation-dependent aggregation, suggests that the this compound solution is not stable under the current storage or experimental conditions. Factors influencing this include pH, temperature, peptide concentration, and the ionic strength of the buffer. Storing at 4°C can sometimes slow down this process, but for some peptides, it can promote aggregation. It is crucial to determine the optimal storage conditions for your specific this compound formulation.
Q4: How do the components of a typical this compound formulation kit affect its stability?
A4: Commercial kits for preparing Technetium-99m this compound contain excipients designed to ensure stability and efficient radiolabeling. These include a weak chelating agent (like sodium glucoheptonate), a reducing agent (stannous chloride), and sometimes a stabilizer (edetate disodium). The pH is also carefully controlled, often around 6.0-7.4, as pH is a critical factor in peptide solubility and stability. Deviating from the recommended formulation can significantly impact this compound's stability and lead to aggregation.
Q5: Can the radiolabeling process itself induce aggregation?
A5: Yes, the conditions used for radiolabeling, such as heating, can potentially induce aggregation. While heating for a short period (e.g., 10 minutes in a boiling water bath) is a standard step in some protocols to facilitate the formation of the 99mTc-Depreotide complex, other studies suggest that for direct labeling, temperatures below 15°C and a pH around 6.0 yield higher labeling rates and may be more favorable for stability. It is essential to follow the specific protocol for your kit and be aware that temperature can be a critical parameter to control.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor initial solubility of lyophilized this compound | Pre-existing aggregates from synthesis/lyophilization; Inappropriate solvent. | Perform small-scale solubility tests with different solvents (Water, PBS, low % organic co-solvents). Use sonication to aid dissolution. For persistent issues, consider dissolving in a small amount of DMSO first, followed by dropwise addition to the aqueous buffer. |
| Solution becomes cloudy or precipitates during storage | Suboptimal buffer conditions (pH, ionic strength); High peptide concentration; Temperature fluctuations. | Optimize the buffer pH to be at least one unit away from this compound's isoelectric point (pI). Adjust the ionic strength with salts like NaCl. Consider adding stabilizing excipients such as arginine (50-100 mM) or non-ionic detergents (e.g., 0.05% Tween-20). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Low radiolabeling efficiency | Aggregated this compound may not be available for chelation; Suboptimal labeling conditions. | Ensure this compound is fully dissolved before adding the radioisotope. Optimize labeling pH and temperature based on literature, aiming for a pH around 6.0 and lower temperatures if direct labeling methods are used. |
| Inconsistent experimental results | Presence of soluble aggregates or oligomers affecting active concentration. | Characterize the this compound solution for the presence of aggregates using methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Filter the solution through a 0.22 µm filter before use, but be aware that this will not remove smaller oligomers. |
Quantitative Data Summary
The following tables provide general guidance on factors that can be optimized to prevent peptide aggregation. Specific values for this compound should be determined empirically.
Table 1: Physicochemical Factors Influencing Peptide Aggregation
| Parameter | General Impact on Aggregation | Recommended Practice for this compound |
| pH | Aggregation is often maximal at the peptide's isoelectric point (pI) where net charge is zero. | Adjust buffer pH to be at least 1-2 units away from the pI to increase electrostatic repulsion. For labeling, a pH of ~6.0 has been shown to be effective. |
| Temperature | Higher temperatures can increase aggregation rates for some peptides, but can also help dissolve pre-existing aggregates. | For radiolabeling, protocols vary from heating in a boiling water bath to incubation at <15°C. Determine the optimal temperature for your specific application and formulation. For storage, -20°C or -80°C is generally recommended. |
| Ionic Strength | The effect is peptide-specific. Increasing salt concentration can either screen charges and promote aggregation or stabilize the native state. | Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for this compound stability. |
| Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest concentration that is feasible for your experiment. Prepare high-concentration stock solutions in a solubilizing agent (e.g., DMSO) and dilute into the final aqueous buffer immediately before use. |
Table 2: Common Excipients and Additives to Mitigate Aggregation
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 - 100 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing the energy barrier for aggregation. |
| Sugars/Polyols | Mannitol, Sucrose, Trehalose | 1 - 5% (w/v) | Act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and lyophilization. Mannitol is used in some somatostatin analog kits. |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that can prevent adsorption to surfaces and solubilize hydrophobic regions of the peptide. |
| Chaotropic Agents | Guanidine HCl, Urea | 1 - 6 M | Strong denaturants used as a last resort to dissolve highly aggregated peptides. Must be removed before biological assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to systematically test different solvent conditions to find an optimal one for dissolving lyophilized this compound.
-
Preparation : Aliquot 1 mg of lyophilized this compound into several sterile microcentrifuge tubes.
-
Initial Test : To the first tube, add 100 µL of sterile, deionized water to target a 10 mg/mL concentration. Vortex for 30 seconds.
-
Visual Inspection : Visually inspect the solution against a dark background for any visible particles or cloudiness. A fully dissolved peptide should result in a clear solution.
-
pH Adjustment : If solubility is poor, test buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.5) that are away from the peptide's theoretical pI.
-
Co-solvent Addition : If the peptide remains insoluble, use a new aliquot and first add a minimal volume (e.g., 5-10 µL) of an organic co-solvent such as DMSO or acetonitrile. Vortex to wet the powder, then add the desired aqueous buffer dropwise while vortexing.
-
Documentation : Record the composition of the solvent that yields a clear solution. This becomes the starting point for your experimental buffer.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-like Aggregates
This assay uses the fluorescent dye Thioflavin T, which binds to the β-sheet structures characteristic of amyloid-like fibrils.
-
Reagent Preparation :
-
ThT Stock Solution : Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
ThT Working Solution : Dilute the stock solution to 25 µM in a suitable assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
-
Assay Setup :
-
In a black, clear-bottom 96-well plate, add 180 µL of the ThT working solution to each well.
-
Add 20 µL of your this compound sample (and controls) to the wells. Include a buffer-only control.
-
-
Measurement :
-
Incubate the plate at 37°C in a plate reader capable of fluorescence measurement.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis : An increase in fluorescence intensity over time indicates the formation of β-sheet rich aggregates. Plot fluorescence vs. time to visualize the aggregation kinetics.
Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, allowing for the detection of soluble aggregates.
-
Instrument Setup : Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions. Set the measurement parameters, including temperature (e.g., 25°C) and solvent viscosity and refractive index.
-
Sample Preparation :
-
Filter all buffers and the final this compound solution through a low-protein-binding 0.22 µm syringe filter into a clean cuvette to remove dust and extraneous particles.
-
Ensure the sample concentration is within the instrument's detection range.
-
-
Measurement :
-
First, measure the buffer-only control to establish a baseline and ensure no contaminants are present.
-
Place the cuvette containing the this compound sample into the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement, acquiring multiple readings for good statistics.
-
-
Data Analysis : The instrument software will generate a particle size distribution report. The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric this compound indicates the presence of oligomers or larger aggregates.
Visualizations
References
- 1. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Methods to reduce kidney uptake of radiolabeled Depreotide
Technical Support Center: Depreotide Radiopharmaceuticals
Welcome to the technical support center for this compound-based radiopharmaceuticals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and addressing common challenges, particularly concerning the reduction of renal uptake.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a concern with radiolabeled this compound and other somatostatin analogs?
A1: High and persistent uptake of radiolabeled peptides in the kidneys is a primary limiting factor in peptide receptor radionuclide therapy (PRRT).[1] After being filtered by the glomerulus, these peptides are reabsorbed in the proximal tubules, a process mediated by endocytic receptors like megalin and cubilin.[1][2] This leads to a high radiation dose to the kidneys, which can cause nephrotoxicity and limits the maximum therapeutic dose that can be safely administered to the patient.
Q2: What are the primary methods to reduce renal uptake of radiolabeled peptides?
A2: The most common and effective strategies involve the co-administration of agents that competitively inhibit the tubular reabsorption of the radiolabeled peptide. Key methods include:
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Co-infusion of Basic Amino Acids: Solutions of positively charged amino acids, such as L-lysine and L-arginine, are a standard approach.
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Use of Gelatin-Based Plasma Expanders: Succinylated gelatin solutions, like Gelofusine, have been shown to be highly effective, in some cases more so than amino acids.
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Albumin-Derived Agents: Fragments of albumin and specific albumin-derived peptides have demonstrated potent inhibition of renal uptake in preclinical models.
Q3: How do these renal protection agents work?
A3: The general mechanism is competitive inhibition at the proximal tubules of the kidneys. Agents like lysine, arginine, and Gelofusine compete with the radiolabeled this compound for binding to the megalin-cubilin receptor complex, which is responsible for reabsorbing small proteins and peptides from the glomerular filtrate. By saturating these receptors, the protective agents reduce the amount of radiopharmaceutical that is reabsorbed and retained in the kidney cells.
Q4: Does using these protective agents affect tumor uptake and imaging quality?
A4: Preclinical and clinical studies have consistently shown that the co-administration of agents like lysine or Gelofusine does not negatively impact the uptake of the radiopharmaceutical in receptor-positive tumors. This results in an improved tumor-to-kidney ratio, which is crucial for both therapeutic efficacy and diagnostic clarity.
Troubleshooting Guide
Issue: Renal uptake of radiolabeled this compound remains unacceptably high despite using a standard lysine/arginine protocol.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose of Amino Acids | The dose of lysine/arginine may be suboptimal. Review literature for dose-response studies. In rats, 80 mg of lysine has been shown to be effective. In mice, 20 mg is a commonly cited dose. Ensure the correct dose is being administered for the animal model. |
| Incorrect Timing of Administration | The timing of the co-infusion is critical. For intravenous administration, the protective agent is typically given shortly before (e.g., 2 minutes prior) or simultaneously with the radiopharmaceutical. For intraperitoneal injections, a pre-injection 30 minutes prior may be necessary. |
| Route of Administration | Intravenous (i.v.) administration of protective agents is generally more effective than intraperitoneal (i.p.) injection. One study showed that i.v. Arg/Lys reduced kidney uptake by 41%, whereas i.p. administration only achieved a 2% reduction. |
| Saturation of the Protective Mechanism | The amino acid infusion may not be sufficient to fully saturate the renal reabsorption pathway. Consider switching to or combining with a different agent. Gelofusine has been shown to be more efficient than amino acid solutions in some studies. A combination of Gelofusine and lysine has been reported to achieve a 70% reduction in renal uptake in rats. |
Quantitative Data Summary
The following tables summarize the quantitative efficacy of different renal protection strategies from various preclinical studies.
Table 1: Efficacy of Renal Protection Agents on 111In-Octreotide Uptake
| Agent | Animal Model | Dose | % Reduction in Kidney Uptake | Reference |
| Lysine | Rats | 80 mg | 36% | |
| Gelofusine | Rats | 20 mg | 27% - 28% | |
| Gelofusine | Mice | 4 mg | As effective as 20 mg Lysine | |
| Albumin Fragments (FRALB) | Rats | 1-2 mg | As effective as 80 mg Lysine | |
| Albumin Peptide #6 | Rats | 5 mg | 33% |
Note: Efficacy can vary based on the specific radiolabeled peptide, timing, and experimental conditions.
Table 2: Comparison of Gelofusine vs. Arginine/Lysine (Arg/Lys) on Different Radiopharmaceuticals
| Radiopharmaceutical | Animal Model | Agent & Route | % Reduction in Kidney Uptake | Reference |
| 68Ga-Trivehexin | C57BL/6N Mice | Arg/Lys (i.p.) | 15% | |
| Arg/Lys (i.v.) | 25% | |||
| Gelofusine (i.v.) | 70% | |||
| 177Lu-D0301 | C57BL/6N Mice | Arg/Lys (i.p.) | 2% | |
| Arg/Lys (i.v.) | 41% | |||
| Gelofusine (i.v.) | 61% | |||
| Gelofusine + Arg/Lys (i.v.) | 66% |
Experimental Protocols
Protocol 1: General Method for Evaluating Renal Protection Agents in Rodents
This protocol provides a framework for a biodistribution study to assess the effectiveness of a renal protection agent. Guidance for preclinical studies can be found in IAEA publications.
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Animal Model: Use appropriate tumor-bearing or healthy rodent models (e.g., Wistar rats or BALB/c mice).
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Grouping: Divide animals into a control group (receiving only the radiopharmaceutical) and experimental groups (receiving the radiopharmaceutical plus the protective agent). A minimum of n=5 per group is recommended.
-
Administration of Protective Agent:
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Amino Acids (e.g., Lysine): Administer intravenously (e.g., via tail vein) 2 minutes prior to the radiopharmaceutical. Doses can range from 20 mg in mice to 80 mg in rats.
-
Gelofusine: Administer 0.1 mL (for mice) or 0.5 mL (for rats) intravenously 2 minutes prior to the radiopharmaceutical.
-
-
Radiopharmaceutical Injection: Administer a known quantity of radiolabeled this compound (e.g., 0.18-0.2 MBq) intravenously.
-
Biodistribution:
-
At a predetermined time point post-injection (e.g., 4, 20, or 24 hours), euthanize the animals.
-
Dissect key organs and tissues (kidneys, tumor, liver, spleen, blood, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
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Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the %ID/g in the kidneys between the control and experimental groups to determine the percentage reduction in renal uptake.
Visualizations
Caption: Workflow for a preclinical study evaluating renal protection agents.
Caption: Mechanism of competitive inhibition at the proximal tubule.
References
Technical Support Center: Addressing Depreotide Instability in Human Serum for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Depreotide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound instability in human serum during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal decreasing over time in my in vitro human serum assay?
A1: this compound, like many peptides, is susceptible to degradation by proteases present in human serum.[1][2] Human serum contains a complex mixture of enzymes, including peptidases and proteases, that can cleave the peptide bonds of this compound, leading to its inactivation and a subsequent decrease in detectable signal in your assay. This proteolytic degradation is a common challenge in in vitro experiments involving peptides and biological matrices.[3]
Q2: What are the most common proteases in human serum that can degrade this compound?
A2: Human serum contains various classes of proteases that can potentially degrade peptides like this compound. These include serine proteases, cysteine proteases, aspartic proteases, and metalloproteases.[4] The specific proteases responsible for this compound degradation would depend on its amino acid sequence and the accessibility of cleavage sites.
Q3: How can I prevent or minimize this compound degradation in my in vitro serum experiments?
A3: Several strategies can be employed to enhance the stability of this compound in human serum for in vitro studies:
-
Use of Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to your serum samples is a common and effective method to inhibit the activity of various proteases. These cocktails typically contain a mixture of inhibitors targeting different protease classes.
-
Heat Inactivation of Serum: Heating the serum (e.g., at 56°C for 30 minutes) can denature and inactivate many of the endogenous proteases. However, this method should be used with caution as it can also affect other serum components and may not be suitable for all experimental designs.
-
Use of Modified Analogs: If available, using a chemically modified version of this compound with enhanced stability against proteolytic degradation can be a viable option.
Q4: Are there commercially available protease inhibitor cocktails suitable for protecting this compound?
A4: Yes, several companies offer broad-spectrum protease inhibitor cocktails designed for use with mammalian cell and tissue extracts, which are also suitable for serum and plasma samples. These cocktails typically contain inhibitors for serine, cysteine, and aspartic proteases, as well as aminopeptidases. Formulations with and without EDTA (a metalloprotease inhibitor) are often available.
Q5: How does the stability of this compound compare to other somatostatin analogs like octreotide and lanreotide?
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound in human serum.
| Issue | Potential Cause | Recommended Solution |
| Rapid Loss of this compound Signal | High proteolytic activity in the human serum lot. | 1. Add a Protease Inhibitor Cocktail: Use a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. 2. Heat-Inactivate the Serum: If compatible with your assay, heat-inactivate the serum at 56°C for 30 minutes prior to the experiment to denature proteases. 3. Test Different Serum Lots: Proteolytic activity can vary between serum donors and lots. Test multiple lots to find one with lower inherent protease activity. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Sample Handling: Inconsistent timing of sample processing or temperature fluctuations can affect protease activity. 2. Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing serum can lead to the release of proteases from cells and degradation of your peptide. | 1. Standardize Protocol: Ensure consistent incubation times, temperatures, and processing steps for all samples. 2. Aliquot Serum: Aliquot serum into single-use volumes to avoid multiple freeze-thaw cycles. |
| Low Recovery of this compound from Serum Samples | Adsorption to Labware: Peptides can adsorb to the surface of plastic tubes and pipette tips, leading to apparent loss of material. | Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific binding. |
| Interference in Downstream Analysis (e.g., Mass Spectrometry) | Presence of High-Abundance Serum Proteins: High concentrations of proteins like albumin can interfere with the detection of lower abundance peptides like this compound. | Protein Precipitation/Depletion: Implement a protein precipitation step (e.g., with acetonitrile) to remove the majority of serum proteins before analysis. Alternatively, affinity depletion methods can be used to remove specific high-abundance proteins. |
Quantitative Data Summary
While specific quantitative data for this compound's stability in human serum is limited in the available literature, the following table provides a comparative overview of the stability of other somatostatin analogs. This data can serve as a useful reference for experimental design.
| Peptide | Matrix | Half-life (t1/2) | Reference |
| Octreotide | Human Plasma | ~100 minutes | |
| Lanreotide (Autogel) | Human Serum | Apparent elimination half-life of 23-30 days (in vivo) | |
| Native Somatostatin | Human Plasma | 1-3 minutes |
Experimental Protocols
Protocol 1: General In Vitro Serum Stability Assay for this compound using RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in human serum.
1. Materials:
-
This compound
-
Human Serum (pooled)
-
Protease Inhibitor Cocktail (optional)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or a buffer compatible with your assay) to a known concentration.
-
Serum Preparation: Thaw human serum at 37°C. If using, add the protease inhibitor cocktail according to the manufacturer's instructions.
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, add a known amount of this compound stock solution to the human serum to achieve the desired final concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately mix the aliquot with 2-3 volumes of cold acetonitrile containing 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture and incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the absorbance at a wavelength appropriate for this compound (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining this compound versus time and determine the half-life (t1/2) of the peptide.
-
Caption: Workflow for In Vitro Serum Stability Assay of this compound.
Protocol 2: Mass Spectrometry-Based Analysis of this compound Degradation
For a more in-depth analysis of this compound degradation, mass spectrometry (MS) can be used to identify the specific cleavage products.
1. Sample Preparation:
-
Follow steps 1-4 from Protocol 1 to obtain the supernatant after protein precipitation.
2. LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The LC separation can be performed using similar conditions as in the RP-HPLC method.
-
The mass spectrometer should be operated in a mode that allows for the identification of the parent this compound ion and its potential fragments.
3. Data Analysis:
-
Analyze the MS/MS data to identify the amino acid sequences of the degradation products.
-
This information will help pinpoint the specific cleavage sites on the this compound molecule, providing insights into which proteases are responsible for its degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Improving the radiolabeling efficiency of Depreotide with 99mTc
Welcome to the technical support center for the radiolabeling of Depreotide with Technetium-99m (99mTc). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve your radiolabeling efficiency and ensure high-quality results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the radiolabeling of this compound with 99mTc.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (RCP) (<90%) | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for 99mTc-Depreotide formation. | - Ensure the final pH of the reaction mixture is optimal for labeling. One study found that a pH of 6.0 resulted in a higher labeling rate compared to pH 5.0 and pH 7.0[1][2]. |
| 2. Inactive Stannous Chloride: The stannous chloride (SnCl₂) reducing agent has been oxidized and is no longer effective at reducing the 99mTc-pertechnetate. | - Use a fresh vial of the this compound kit. Ensure kits are stored properly according to the manufacturer's instructions to prevent degradation of the lyophilized components. The NeoTect® kit, for example, contains 50 µg of stannous chloride dihydrate[3]. | |
| 3. Poor Quality 99mTc Eluate: The 99mTc-pertechnetate eluate from the generator may contain oxidizing agents or a high concentration of 99Tc, which competes with 99mTc for the labeling reaction. | - Use fresh eluate from the 99mTc generator. Avoid using eluate from a generator that has not been eluted for an extended period. | |
| 4. Inappropriate Incubation Temperature: The reaction temperature is too high, leading to the degradation of the peptide or the complex. | - Perform the labeling at a controlled room temperature or as specified in the kit's protocol. It has been observed that the labeling rate of 99mTc-Depreotide decreases as the temperature increases from 15°C to 50°C[1][2]. Optimal conditions were found to be below 15°C. | |
| 5. Incorrect Reagent Volume: The volume of the 99mTc-pertechnetate solution added to the vial is incorrect, altering the concentration of reactants. | - Carefully measure and add the prescribed volume of 99mTc-pertechnetate solution to the this compound vial. | |
| Unexpected Peaks in Radiochromatogram | 1. Presence of Radiochemical Impurities: The chromatogram shows peaks other than the desired 99mTc-Depreotide, such as free 99mTc-pertechnetate (99mTcO₄⁻) or reduced/hydrolyzed 99mTc (99mTcO₂). | - Free 99mTcO₄⁻: This indicates an incomplete labeling reaction. Review the troubleshooting steps for low RCP. - 99mTcO₂: This suggests the presence of excess stannous ion or insufficient this compound to complex the reduced 99mTc. Ensure the correct amount of this compound and stannous chloride are used as per the kit instructions. |
| 2. Interaction with Vial Components: The radiolabeled peptide may be interacting with the rubber septum or glass of the vial. | - Minimize contact of the reconstituted solution with the rubber septum. | |
| Variability in Labeling Efficiency Between Batches | 1. Inconsistent Technique: Minor variations in the experimental procedure between batches can lead to different outcomes. | - Adhere strictly to a validated and standardized protocol for every labeling reaction. |
| 2. Different 99mTc Generator Eluates: The quality and age of the 99mTc eluate can vary between different generator elutions. | - If possible, use eluate from the same generator and elution time for comparative studies. Note the time of elution for each experiment. | |
| 3. Lot-to-Lot Variation in Kits: There may be slight variations between different manufacturing lots of the this compound kits. | - When starting a new batch of experiments, consider running a small pilot experiment to ensure consistency with a new lot of kits. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling this compound with 99mTc?
A1: Experimental data suggests that a pH of 6.0 provides a higher labeling rate for 99mTc-Depreotide compared to pH 5.0 and 7.0. It is crucial to maintain the pH within the optimal range to ensure high radiochemical purity.
Q2: What is the role of stannous chloride in the labeling reaction?
A2: Stannous chloride (SnCl₂) acts as a reducing agent. It reduces the technetium from its +7 oxidation state in pertechnetate (99mTcO₄⁻) to a lower, more reactive oxidation state, which can then form a stable complex with the this compound peptide.
Q3: What is the minimum acceptable radiochemical purity (RCP) for 99mTc-Depreotide for clinical use?
A3: For clinical applications, the radiochemical purity of 99mTc-Depreotide should be at least 90%.
Q4: How does temperature affect the labeling efficiency?
A4: The labeling rate of 99mTc-Depreotide has been shown to decrease as the temperature increases from 15°C to 50°C. Therefore, it is recommended to perform the labeling at a controlled, lower temperature (below 15°C was found to be optimal in one study).
Q5: Can I use bacteriostatic sodium chloride to dilute the 99mTc-pertechnetate?
A5: No, you should not use bacteriostatic sodium chloride as a diluent. It may negatively impact the radiochemical purity and the biological distribution of the final product. Always use 0.9% Sodium Chloride Injection, U.S.P.
Q6: How long is the reconstituted 99mTc-Depreotide stable?
A6: The stability of the reconstituted product should be determined according to the manufacturer's instructions, typically within a few hours of preparation. For example, the TechneScan MAG3 kit, another 99mTc-labeled agent, should not be used more than six hours after preparation.
Quantitative Data Summary
The following tables summarize the quantitative data on factors affecting the radiolabeling efficiency of 99mTc-Depreotide.
Table 1: Effect of pH on 99mTc-Depreotide Labeling Rate
| pH | Relative Labeling Rate |
| 5.0 | Lower |
| 6.0 | Higher |
| 7.0 | Lower |
| (Source: Experimental study of 99mTc-depreotide preparation and its affinity with A549 cell) |
Table 2: Effect of Temperature on 99mTc-Depreotide Labeling Rate
| Temperature (°C) | Relative Labeling Rate |
| 15 | Higher |
| 50 | Lower |
| (Source: Experimental study of 99mTc-depreotide preparation and its affinity with A549 cell) |
Experimental Protocols
Protocol 1: Radiolabeling of this compound using a Lyophilized Kit (e.g., NeoTect®)
This protocol is a general guideline based on the information available for the NeoTect® kit. Always refer to the specific package insert for your kit.
Materials:
-
This compound lyophilized kit vial (containing 47 µg this compound, 75 mg sodium glucoheptonate dihydrate, 50 µg stannous chloride dihydrate, 100 µg edetate disodium dihydrate, 10 mg sodium iodide).
-
Sterile, non-pyrogenic 99mTc-pertechnetate in 0.9% sodium chloride solution.
-
Sterile needles and syringes.
-
Lead shielding.
-
Dose calibrator.
Procedure:
-
Allow the this compound vial to come to room temperature.
-
Place the vial in a lead shield.
-
Aseptically inject a sterile needle to relieve the internal pressure.
-
Using a shielded syringe, add the required amount of 99mTc-pertechnetate (e.g., 15-20 mCi) in a volume of approximately 1.5 mL of 0.9% sodium chloride to the vial.
-
Withdraw an equal volume of gas from the vial to normalize the pressure.
-
Gently swirl the vial to dissolve the contents.
-
Allow the reaction to proceed at room temperature for the time specified in the kit's instructions (typically 10-20 minutes).
-
Visually inspect the solution for any particulate matter before proceeding with quality control.
Protocol 2: Quality Control of 99mTc-Depreotide using Instant Thin Layer Chromatography (ITLC)
This protocol is a general method to determine the radiochemical purity (RCP) of 99mTc-Depreotide.
Materials:
-
ITLC strips (e.g., silica gel impregnated glass fiber).
-
Developing solvents (e.g., acetone, saline).
-
Developing tanks.
-
Radiochromatogram scanner or a well counter.
Procedure:
-
System 1 (for free 99mTcO₄⁻):
-
Spot a small drop of the 99mTc-Depreotide solution onto an ITLC strip.
-
Develop the strip in a tank containing acetone as the mobile phase.
-
In this system, 99mTc-Depreotide and reduced/hydrolyzed 99mTc (99mTcO₂) will remain at the origin (Rf = 0), while free 99mTcO₄⁻ will migrate with the solvent front (Rf = 1.0).
-
-
System 2 (for 99mTcO₂):
-
Spot a small drop of the 99mTc-Depreotide solution onto another ITLC strip.
-
Develop the strip in a tank containing saline (0.9% NaCl) as the mobile phase.
-
In this system, 99mTcO₂ will remain at the origin (Rf = 0), while both 99mTc-Depreotide and free 99mTcO₄⁻ will migrate with the solvent front (Rf = 1.0).
-
-
Calculation of Radiochemical Purity (RCP):
-
Measure the radioactivity in the different sections of each strip using a radiochromatogram scanner or by cutting the strips and using a well counter.
-
Calculate the percentage of each species.
-
RCP (%) = 100% - (% free 99mTcO₄⁻) - (% 99mTcO₂).
-
Visualizations
References
Technical Support Center: Depreotide In Vivo Applications
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target binding of Depreotide (also known as 99mTc-NeoTect) in preclinical and clinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a synthetic peptide analog of somatostatin. Its primary molecular targets are somatostatin receptors (SSTR), specifically showing high affinity for subtypes SSTR2, SSTR3, and SSTR5.[1] Many neuroendocrine and some non-small cell lung cancers overexpress these receptor subtypes, making this compound a valuable imaging agent for these malignancies.[1]
Q2: What are the common sites of off-target or physiological this compound accumulation? A2: Significant physiological uptake of 99mTc-Depreotide is consistently observed in the kidneys, liver, and spleen.[2][3] The kidneys show the most intense uptake due to clearance of the radiolabeled peptide from the bloodstream and reabsorption in the proximal tubules.[2] Moderate uptake is also seen in the bone marrow, sternum, and vertebrae.
Q3: Why is high kidney uptake a concern with this compound and similar radiolabeled peptides? A3: High and prolonged retention of radioactivity in the kidneys is a dose-limiting factor for peptide receptor radionuclide therapy (PRRT) and can interfere with the diagnostic imaging of abdominal lesions near the kidneys. The accumulation occurs in the renal cortex's proximal tubules, mediated by receptors like megalin, leading to a high localized radiation dose that could potentially cause nephrotoxicity.
Q4: Can this compound administration affect blood glucose levels? A4: Yes, caution is advised. Since this compound binds to somatostatin receptors, it can mimic the natural hormone's function, which includes regulating glucose metabolism. In patients with insulinomas, somatostatin analogs can cause severe hypoglycemia. Therefore, it is important to exercise caution when administering this compound to subjects with insulinomas or diabetes mellitus.
Troubleshooting Guide: High Off-Target Binding
This section addresses common issues related to non-specific or high physiological uptake of this compound during in vivo experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessively High Kidney Signal | Renal clearance and tubular reabsorption is the primary route of excretion for this compound. This is an expected physiological phenomenon. | Co-infusion of Amino Acids: Administer a solution of basic amino acids like lysine and arginine before and/or during the this compound injection. These amino acids competitively inhibit the reabsorption of the peptide in the proximal tubules, reducing renal retention by up to 45%.Succinylated Gelatin (Gelofusine): Co-infusion of a plasma expander like Gelofusine can also effectively reduce renal uptake of radiolabeled peptides and may have fewer side effects than high-dose amino acid infusions.Hydration: Ensure the subject is well-hydrated before and after injection to promote rapid excretion and minimize radiation dose to the bladder. |
| High Uptake in Liver and Spleen | These organs are part of the reticuloendothelial system (RES) and are involved in the clearance of peptides and radiocolloids from circulation. High liver and spleen uptake is a known characteristic of this compound's biodistribution. | Optimize Imaging Time: Acquire images 2-4 hours post-injection. This window often provides a good balance between radiotracer clearance from the blood pool and non-target organs while maintaining high signal in SSTR-positive target tissues.Confirm Radiochemical Purity: Ensure the 99mTc-Depreotide solution has high radiochemical purity (>95%). The presence of colloidal 99mTc impurities can lead to increased RES uptake. |
| Diffuse Lung Uptake | While typically low, some background lung activity can be normal. Diffuse increased uptake may be observed in patients with underlying inflammatory lung conditions like emphysema. | Review Subject History: Correlate imaging findings with the subject's clinical history for inflammatory lung diseases.SPECT/CT Imaging: Utilize hybrid imaging to precisely localize the uptake and differentiate it from specific binding in a nodule versus diffuse, non-specific inflammation. |
| High Background Signal / Poor Tumor-to-Background Ratio | This may result from suboptimal imaging time, poor radiochemical purity, or low SSTR expression in the target tissue. The inherent biodistribution of this compound can lead to lower tumor-to-lung and tumor-to-liver ratios compared to other somatostatin analogs. | Blocking Study: To confirm SSTR-specific uptake, perform a competition study by co-injecting an excess of non-radiolabeled octreotide or this compound. A significant reduction in tumor uptake will confirm receptor-mediated binding.Increase Injection-to-Imaging Time: Allow more time for clearance from non-target tissues. However, this must be balanced with the physical decay of Technetium-99m (t½ = 6.02 hours).Verify SSTR Expression: If possible, confirm SSTR2/3/5 expression in the target tissue via immunohistochemistry or other ex vivo methods. |
Quantitative Data
Table 1: this compound Binding Affinity for Somatostatin Receptor Subtypes
The binding affinity of this compound is highest for SSTR2, SSTR3, and SSTR5. The affinity is often measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity.
| Receptor Subtype | Binding Affinity (Reported Values) | Reference |
| SSTR1 | No significant affinity | |
| SSTR2 | High Affinity (Kd ≈ 7 nM in ZR75-1 cells) | |
| SSTR3 | High Affinity | |
| SSTR4 | No significant affinity | |
| SSTR5 | High Affinity | |
| Note: Absolute values can vary based on the cell line and assay conditions. |
Table 2: Typical Biodistribution of 99mTc-Depreotide in Mice (4h Post-Injection)
This table summarizes representative data from preclinical studies in nude mice bearing SCLC xenografts. Values are expressed as the mean percentage of the injected dose per gram of tissue (%ID/g).
| Organ | Mean Uptake (%ID/g) | Reference |
| Blood | 0.23 | |
| Tumor (SSTR+) | 1.15 | |
| Kidneys | 10.5 | |
| Liver | 1.17 | |
| Spleen | 0.81 | |
| Lungs | 0.61 | |
| Bone | 0.35 | |
| Note: Biodistribution is highly dependent on the animal model, time point, and specific experimental conditions. |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Biodistribution of 99mTc-Depreotide
This protocol outlines a standard procedure for assessing the distribution of 99mTc-Depreotide in a tumor-bearing rodent model.
1. Animal Preparation:
-
Use tumor-bearing mice (e.g., xenografts expressing SSTR2). House animals in accordance with institutional guidelines.
-
Divide animals into groups for different time points (e.g., 1, 4, 24 hours post-injection), with n=4-5 animals per group.
2. Radiotracer Administration:
-
Prepare 99mTc-Depreotide according to the manufacturer's instructions. Ensure radiochemical purity is >95%.
-
Administer a known amount of activity (e.g., 1-10 MBq) in a fixed volume (e.g., 100-150 µL) via intravenous tail vein injection.
-
Prepare several standards by diluting an identical dose in a known volume for later counting.
3. Tissue Collection:
-
At the designated time points, euthanize the animals via an approved method.
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, muscle, bone, heart, brain).
-
Rinse tissues to remove excess blood, blot dry, place in tared tubes, and record the wet weight.
4. Radioactivity Measurement:
-
Measure the radioactivity in all tissue samples and the standards using a calibrated gamma counter.
-
Decay-correct all counts to the time of injection.
5. Data Analysis:
-
Calculate the percentage of injected dose per gram (%ID/g) for each tissue using the following formula: %ID/g = (Tissue Counts / Net Injected Counts) / Tissue Weight (g) * 100 (Net Injected Counts are determined from the average counts of the standards).
-
Calculate the mean and standard deviation for each organ at each time point.
-
Calculate tumor-to-organ ratios (e.g., Tumor/Blood, Tumor/Muscle) to assess targeting efficacy.
Caption: Experimental workflow for a typical biodistribution study.
Protocol 2: In Vivo Competitive Binding (Blocking) Assay
This protocol is used to demonstrate that the uptake of 99mTc-Depreotide in a target tissue is receptor-specific.
1. Animal and Radiotracer Preparation:
-
Follow steps 1 and 2a from Protocol 1.
-
Prepare two groups of animals: a "Control" group and a "Blocked" group (n=4-5 per group).
2. Administration:
-
Control Group: Inject 99mTc-Depreotide intravenously as described previously.
-
Blocked Group: Co-inject the same dose of 99mTc-Depreotide with a large excess of non-radiolabeled ("cold") this compound or octreotide (e.g., 50-100 µg/kg). The cold competitor will saturate the SSTRs, preventing the binding of the radiolabeled tracer.
3. Tissue Collection and Analysis:
-
Select a single, optimal time point for tissue collection (e.g., 2 or 4 hours post-injection).
-
Follow steps 3, 4, and 5 from Protocol 1 for both groups.
4. Interpretation:
-
Compare the %ID/g in the tumor and other SSTR-expressing organs between the Control and Blocked groups.
-
A statistically significant decrease in uptake in the Blocked group compared to the Control group indicates that the binding is specific and receptor-mediated. Uptake in non-target organs (e.g., muscle) should remain largely unchanged between groups.
References
- 1. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution on Tc-99m labeled somatostatin receptor-binding peptide (this compound, NeoTec) planar and SPECT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Depreotide for Longitudinal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Depreotide, a synthetic somatostatin analog, for its effective use in longitudinal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound's stability, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial for longitudinal studies?
A1: this compound is a radiolabeled peptide used in medical imaging. As a somatostatin analog, it targets somatostatin receptors, which are overexpressed in various tumors.[1][2][3] For longitudinal studies, which involve repeated measurements over an extended period, the stability of this compound is paramount to ensure consistent and reliable imaging results. Degradation of the peptide can lead to altered biodistribution, reduced receptor binding affinity, and inaccurate quantification, thereby compromising the integrity of the entire study.
Q2: What are the common degradation pathways for this compound?
A2: Like other peptides, this compound is susceptible to several degradation pathways, especially in aqueous solutions. The primary concerns for radiolabeled peptides such as Technetium-99m (99mTc) this compound are:
-
Radiolysis: The process by which ionizing radiation from the radionuclide (99mTc) breaks down the peptide or other components in the formulation.[4]
-
Oxidation: Certain amino acid residues within the peptide sequence are prone to oxidation, which can be accelerated by the presence of oxygen and metal ions.
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at acidic or alkaline pH.
-
Aggregation: Peptide molecules may self-associate to form larger, insoluble aggregates, leading to loss of biological activity.
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, lyophilized (freeze-dried) this compound kits are recommended. Once reconstituted with 99mTc, the stability is more limited.
| Storage Form | Recommended Temperature | Duration | Key Considerations |
| Lyophilized Kit | 2-8°C (refrigerated) | As per manufacturer's expiry | Protect from light. |
| Reconstituted 99mTc-Depreotide | Room Temperature (20-25°C) | Up to 6 hours | Use appropriate radiation shielding. Do not freeze. |
| Extended Use (Research) | -20°C or -80°C (aliquoted) | Days to weeks (peptide only) | For the non-radiolabeled peptide. Avoid repeated freeze-thaw cycles. |
Note: The stability of reconstituted 99mTc-Depreotide is primarily limited by the half-life of 99mTc (6.02 hours) and radiolytic degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in experimental settings.
Problem 1: Low Radiochemical Purity (RCP) after Radiolabeling
-
Possible Cause 1: Incorrect pH. The pH of the reaction mixture is critical for efficient radiolabeling. For 99mTc-Depreotide, a pH of approximately 6.0 has been shown to be optimal.
-
Solution: Ensure the pH of the pertechnetate solution and the final reaction mixture is within the recommended range. Use a calibrated pH meter for accurate measurement.
-
-
Possible Cause 2: Inefficient Reduction of 99mTc. Stannous chloride (SnCl₂) is used as a reducing agent to bring 99mTc to a lower oxidation state for chelation. Insufficient or degraded stannous chloride will result in poor labeling.
-
Solution: Use fresh, high-quality stannous chloride. Ensure the lyophilized kit has been stored correctly and is within its expiry date.
-
-
Possible Cause 3: High Temperature during Labeling. Increased temperatures can negatively impact the labeling efficiency of this compound.
-
Solution: Perform the radiolabeling at or below 15°C as this has been shown to improve the labeling rate.
-
Problem 2: Decreasing Radiochemical Purity Over Time
-
Possible Cause 1: Radiolysis. The high energy of gamma rays from 99mTc can lead to the formation of free radicals that degrade the peptide.
-
Solution: Minimize the time between radiolabeling and injection. Store the reconstituted vial in appropriate lead shielding to reduce radiation exposure to the surrounding environment, though this does not prevent radiolysis of the product itself. The addition of radical scavengers like ascorbic acid or gentisic acid has been shown to stabilize other 99mTc-radiopharmaceuticals.
-
-
Possible Cause 2: Oxidation. The peptide may be susceptible to oxidation, leading to loss of activity.
-
Solution: Prepare the radiopharmaceutical in a controlled environment, minimizing exposure to atmospheric oxygen. Purging vials with an inert gas like nitrogen can be beneficial.
-
-
Possible Cause 3: Aggregation. Over time, the peptide may begin to aggregate, especially at higher concentrations.
-
Solution: Visually inspect the solution for any signs of precipitation. If aggregation is suspected, the preparation should not be used. Formulation with stabilizing excipients can help prevent aggregation.
-
Experimental Protocols
Protocol 1: Quality Control and Stability Testing of 99mTc-Depreotide
This protocol outlines a method for assessing the radiochemical purity and stability of 99mTc-Depreotide over time.
Materials:
-
Reconstituted 99mTc-Depreotide
-
Thin-Layer Chromatography (TLC) strips (e.g., ITLC-SG)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Mobile phases for TLC and HPLC
-
Solvents for sample preparation
Procedure:
-
Time Points: Perform the analysis at 0, 1, 2, 4, and 6 hours post-reconstitution. For extended longitudinal studies, consider additional time points as needed, being mindful of the 99mTc half-life.
-
TLC Analysis:
-
Spot a small volume (1-2 µL) of the 99mTc-Depreotide solution onto two separate TLC strips.
-
Develop one strip in a mobile phase that allows the 99mTc-Depreotide to migrate while colloidal impurities remain at the origin (e.g., acetone).
-
Develop the second strip in a mobile phase where free pertechnetate (99mTcO₄⁻) migrates with the solvent front, and the labeled peptide and colloids remain at the origin (e.g., saline).
-
Analyze the distribution of radioactivity on the strips using a TLC scanner.
-
Calculate the percentage of 99mTc-Depreotide, free pertechnetate, and reduced/hydrolyzed technetium (colloids).
-
-
HPLC Analysis:
-
Inject a small volume of the 99mTc-Depreotide solution into the HPLC system.
-
Use a suitable reversed-phase column and a gradient elution method to separate 99mTc-Depreotide from any impurities.
-
Monitor the eluate with a UV detector and a radioactivity detector.
-
Integrate the peaks to determine the percentage of radiochemical purity.
-
-
Data Analysis:
-
Record the radiochemical purity at each time point from both TLC and HPLC analyses.
-
Plot the radiochemical purity as a function of time to assess the stability of the preparation.
-
Quantitative Stability Data (Illustrative)
The following table provides an illustrative example of expected stability data for a 99mTc-labeled somatostatin analog based on available literature. Actual results for this compound may vary.
| Time Post-Reconstitution (hours) | Storage Condition | Radiochemical Purity (%) [HPLC] | Reference |
| 0 | Room Temperature | > 95% | |
| 1 | Room Temperature | > 95% | |
| 6 | Room Temperature | > 90% | |
| 24 | Room Temperature | ~85% (for a stable analog) | |
| 48 | Room Temperature | ~80% (for a stable analog) |
Note: These values are for illustrative purposes and are based on data from similar 99mTc-labeled peptides. A dedicated stability study for this compound under specific experimental conditions is recommended.
Signaling Pathway and Experimental Workflow
Somatostatin Receptor Signaling Pathway
This compound, as a somatostatin analog, exerts its effects by binding to somatostatin receptors (SSTRs), primarily subtypes 2, 3, and 5. The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and hormone secretion.
Experimental Workflow for Enhancing this compound Stability
The following workflow outlines a systematic approach to enhancing the stability of this compound for longitudinal studies.
References
- 1. Labeling, Stability and Biodistribution Studies of 99mTc-cyclized Tyr3-octreotate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support: Troubleshooting Weak Signals in Depreotide-Targeted Western Blots
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting faint or weak signals in Western blots targeting the receptors for Depreotide. This compound is a somatostatin analog that binds with high affinity to somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, SSTR5).[1] Therefore, this guide focuses on optimizing the detection of these receptors, which are often low-abundance membrane proteins.
Frequently Asked Questions (FAQs)
Q1: Why are the bands for my target somatostatin receptor (SSTR) weak or absent?
Weak or absent bands for SSTRs are a common issue, often stemming from their low expression levels and characteristics as membrane proteins.[2] The problem can typically be traced to one of four areas: the protein sample itself, gel electrophoresis and transfer, antibody hybridization, or signal detection. A systematic approach is required to pinpoint the issue.
Q2: How can I increase the amount of SSTR protein in my sample?
Since SSTRs are membrane-bound, optimizing your sample preparation is critical.[2]
-
Enrich for Membrane Proteins: Standard whole-cell lysates may be too dilute. Use a cell fractionation kit to isolate the membrane fraction, thereby enriching your sample for SSTRs.
-
Choose the Right Lysis Buffer: Use a strong lysis buffer, such as RIPA buffer, which contains detergents like SDS capable of efficiently solubilizing membrane proteins. Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
-
Increase Total Protein Load: For low-abundance targets, increasing the total protein loaded per lane to 50-100 μg can significantly improve signal strength. However, be mindful that overloading can lead to gel distortion and high background.
Q3: My protein transfer seems inefficient. How can I improve it?
Inefficient transfer is a major cause of weak signals, as any protein lost at this stage is undetectable.
-
Use a PVDF Membrane: Polyvinylidene fluoride (PVDF) membranes have a higher protein binding capacity than nitrocellulose and are recommended for low-abundance proteins.
-
Optimize Transfer Conditions: The optimal transfer time and voltage depend on the molecular weight of your target SSTR and your specific apparatus. Larger proteins may require longer transfer times or higher voltages.
-
Confirm Transfer Efficiency: Always check for successful protein transfer by staining the membrane with Ponceau S immediately after the transfer is complete. This reversible stain allows you to visualize the total protein in each lane before proceeding with blocking.
Q4: How do I optimize my primary and secondary antibody steps?
Improper antibody concentration or incubation conditions are frequent culprits for weak signals.
-
Optimize Primary Antibody Concentration: The manufacturer's recommended dilution is a starting point. If signals are weak, try increasing the antibody concentration two- to four-fold. Consider performing a dot blot to determine the optimal antibody concentration range without running a full Western blot.
-
Extend Incubation Time: For the primary antibody, extending the incubation to overnight at 4°C can enhance binding to low-abundance targets.
-
Use a High-Sensitivity Secondary Antibody: Employ a polyclonal secondary antibody, as it can bind to multiple epitopes on the primary antibody, amplifying the signal. Ensure the secondary is fresh and has not been subjected to multiple freeze-thaw cycles.
Q5: My signal is still weak. What can I do at the detection stage?
The final detection step is your last chance to amplify the signal.
-
Use a High-Sensitivity ECL Substrate: Chemiluminescent detection using a horseradish peroxidase (HRP)-conjugated secondary antibody is generally more sensitive than fluorescent methods for low-abundance proteins. Choose an enhanced chemiluminescent (ECL) substrate designed for high sensitivity.
-
Optimize Exposure Time: Capture the signal using a CCD camera-based imager, which offers a wider dynamic range than film. Start with a short exposure and incrementally increase the time to find the optimal balance between signal strength and background noise.
Quantitative Data Summary
The following table provides recommended starting points and optimization ranges for key experimental parameters. Note that optimal conditions will vary based on the specific antibody, cell line, and equipment used.
| Parameter | Recommended Starting Point | Optimization Range | Rationale for Weak Signal |
| Sample Preparation | |||
| Total Protein Load | 30 µg | 50 - 100 µg | Insufficient target protein in the lane. |
| Lysis Buffer | RIPA Buffer | Test various buffers with ionic detergents (e.g., SDS). | Incomplete lysis of membranes fails to solubilize the target protein. |
| Protease/Phosphatase Inhibitors | 1x Cocktail | 1x - 2x Cocktail | Target protein is being degraded after cell lysis. |
| Transfer | |||
| Membrane Type | PVDF (0.45 µm) | PVDF (0.2 µm for smaller proteins) | Low protein binding capacity of the membrane. |
| Transfer Time (Wet) | 1 hour at 100V | 1 - 2 hours or overnight at lower voltage (e.g., 30V) | Incomplete transfer of protein from the gel to the membrane. |
| Antibody Incubation | |||
| Blocking Agent | 5% non-fat milk or BSA in TBST | 1-3% BSA or milk | Over-blocking can mask epitopes on the target protein. |
| Primary Antibody Dilution | As per datasheet | 2-4x more concentrated than recommended | Insufficient primary antibody to bind the target. |
| Primary Antibody Incubation | 1-2 hours at RT | Overnight at 4°C | Insufficient time for the antibody to bind the target. |
| Secondary Antibody Dilution | 1:5,000 - 1:10,000 | 1:2,000 - 1:20,000 | Insufficient secondary antibody to generate a strong signal. |
| Detection | |||
| Detection Method | Enhanced Chemiluminescence (ECL) | High-sensitivity or ultra-sensitive ECL substrates | Substrate is not sensitive enough for the amount of HRP present. |
| Exposure Time | 1 minute | 10 seconds - 30 minutes | Insufficient exposure time to capture the faint light signal. |
Methodologies & Visual Guides
This compound/SSTR Signaling Pathway
This compound, an analog of somatostatin, binds to SSTRs (primarily SSTR2, 3, and 5) on the cell surface. This binding activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. This cascade ultimately modulates hormone secretion and cell proliferation.
Simplified this compound/SSTR signaling pathway.
Troubleshooting Workflow for Weak Western Blot Signals
This flowchart provides a logical sequence of steps to diagnose and resolve the issue of faint bands in your SSTR Western blot. Start at the top and work your way down, addressing the most common and easily verifiable issues first.
Troubleshooting workflow for faint Western blot signals.
References
Validation & Comparative
A Head-to-Head Comparison: Depreotide Versus Octreotide for In Vivo SSTR2 Imaging
For researchers, scientists, and drug development professionals navigating the landscape of somatostatin receptor subtype 2 (SSTR2) imaging, the choice between different radiolabeled peptides is a critical decision. This guide provides an objective, data-driven comparison of two prominent agents: 99mTc-Depreotide and radiolabeled Octreotide derivatives (primarily 111In-pentetreotide), to inform the selection of the optimal imaging tool for preclinical and clinical research.
This comparison delves into the fundamental characteristics of each tracer, from their binding affinities to their in vivo performance, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility and a thorough understanding of the presented data.
At a Glance: Key Performance Indicators
| Feature | 99mTc-Depreotide | 111In-Octreotide (Pentetreotide) |
| Primary Radionuclide | Technetium-99m (99mTc) | Indium-111 (111In) |
| SSTR Subtype Affinity | SSTR2, SSTR3, SSTR5[1] | Primarily SSTR2[2] |
| Diagnostic Sensitivity | Potentially higher in certain tumors[3][4] | Well-established, widely used |
| Image Resolution | Generally higher due to 99mTc properties | Lower compared to 99mTc |
| Patient Radiation Dose | Lower | Higher |
| Availability | Readily available from 99Mo/99mTc generators | Cyclotron-produced, less available |
Binding Affinities: A Tale of Two Receptor Profiles
The efficacy of a targeted imaging agent is fundamentally linked to its binding affinity for the target receptor. While both Depreotide and Octreotide target SSTRs, they exhibit distinct binding profiles.
Octreotide and its derivatives, such as pentetreotide, demonstrate high and specific affinity for SSTR2.[2] In contrast, this compound exhibits a broader binding spectrum, with high affinity for SSTR2, SSTR3, and SSTR5. This difference in receptor subtype affinity can have significant implications for tumor visualization, depending on the specific SSTR expression profile of the tumor under investigation.
Table 1: SSTR Subtype Binding Affinities
| Radiopharmaceutical | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| 99mTc-Depreotide | Low | High | High | Low | High |
| 111In-Octreotide | Low | High | Low | Low | Moderate |
In Vivo Performance: Tumor Uptake and Biodistribution
Direct comparative studies in animal models and clinical trials provide valuable insights into the in vivo performance of these imaging agents.
A study comparing 99mTc-depreotide and 111In-DTPA-octreotide in a small cell lung cancer animal model revealed that 111In-DTPA-octreotide demonstrated higher tumor activity concentration at 2, 4, and 24 hours post-injection. However, 99mTc-depreotide showed significantly higher uptake in several normal tissues, including the heart, lungs, and liver, which could potentially impact tumor-to-background ratios.
Clinical data from a study comparing 99mTc-EDDA/HYNIC-Octreotate and 111In-pentetreotide in patients with neuroendocrine tumors indicated that the 99mTc-labeled tracer had significantly higher tumor-to-liver and tumor-to-kidney uptake ratios in planar images. In SPECT images, the tumor-to-liver, tumor-to-kidney, tumor-to-spleen, and tumor-to-background uptake ratios were all significantly higher with the 99mTc-labeled compound.
Table 2: Comparative Biodistribution in a Small Cell Lung Cancer Mouse Model (%ID/g)
| Organ | 99mTc-Depreotide (4h) | 111In-DTPA-Octreotide (4h) |
| Tumor | 1.3 ± 0.4 | 2.1 ± 0.6 |
| Blood | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Lungs | 2.5 ± 0.5 | 0.4 ± 0.1 |
| Liver | 3.0 ± 0.6 | 0.8 ± 0.2 |
| Kidneys | 10.1 ± 2.5 | 11.5 ± 3.1 |
Table 3: Tumor-to-Organ Ratios in Patients with Neuroendocrine Tumors (SPECT)
| Ratio | 99mTc-EDDA/HYNIC-Octreotate | 111In-Pentetreotide |
| Tumor/Liver | Significantly Higher | Lower |
| Tumor/Kidney | Significantly Higher | Lower |
| Tumor/Spleen | Significantly Higher | Lower |
| Tumor/Background | Significantly Higher | Lower |
SSTR2 Signaling Pathway
Upon binding of an agonist like Octreotide, SSTR2 initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), which can influence cell proliferation and hormone secretion. The MAPK and PI3K/AKT pathways are also key downstream effectors of SSTR2 signaling.
Caption: SSTR2 signaling cascade initiated by Octreotide.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed experimental protocols for key in vivo imaging experiments are provided below.
Radiolabeling Procedures
1. 99mTc-Depreotide:
-
Materials: Lyophilized kit containing this compound, a reducing agent (e.g., stannous chloride), and a transfer ligand. Sterile, oxidant-free 99mTc-pertechnetate from a commercial generator.
-
Procedure:
-
Aseptically add a specified volume and activity of 99mTc-pertechnetate to the lyophilized this compound vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Incubate at room temperature for the time specified in the kit instructions (typically 10-20 minutes).
-
Perform quality control using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine radiochemical purity. A purity of >90% is generally required.
-
2. 111In-Octreotide (Pentetreotide):
-
Materials: Lyophilized kit containing pentetreotide and a buffer. Sterile 111In-chloride solution.
-
Procedure:
-
Aseptically add the sterile 111In-chloride solution to the pentetreotide vial.
-
Mix gently and incubate at room temperature for the recommended duration (e.g., 30 minutes).
-
Perform quality control using ITLC or HPLC to assess radiochemical purity.
-
In Vivo Imaging Workflow
The following diagram outlines a typical workflow for a comparative in vivo imaging study.
Caption: Workflow for comparative in vivo SSTR2 imaging.
Animal Models and Imaging Parameters:
-
Animal Model: Immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a human tumor cell line known to express SSTR2 (e.g., NCI-H69 for small cell lung cancer).
-
Injected Dose:
-
99mTc-Depreotide: Approximately 10 MBq per mouse.
-
111In-DTPA-Octreotide: Approximately 2 MBq per mouse.
-
-
Imaging Time Points: Planar or SPECT/CT images are typically acquired at multiple time points post-injection, such as 2, 4, and 24 hours, to assess the pharmacokinetics and tumor retention of the tracers.
-
Data Analysis:
-
For biodistribution studies, animals are euthanized at each time point, and tumors and major organs are harvested, weighed, and counted in a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
For in vivo imaging analysis, regions of interest (ROIs) are drawn over the tumor and background tissues (e.g., muscle) on the reconstructed images to calculate tumor-to-background ratios.
-
Conclusion
Both 99mTc-Depreotide and radiolabeled Octreotide derivatives are valuable tools for the in vivo imaging of SSTR2-expressing tumors. The choice between them depends on the specific research question and available resources.
-
Octreotide derivatives (e.g., 111In-pentetreotide) offer high specificity for SSTR2 and are well-established in clinical practice. They may be preferable when the primary goal is to image tumors with high SSTR2 expression and when the slightly lower image resolution and higher patient dose are acceptable.
-
99mTc-Depreotide provides the advantages of a readily available, lower-cost radionuclide with superior imaging characteristics (higher resolution, lower patient dose). Its broader binding profile to SSTR2, SSTR3, and SSTR5 may be advantageous for imaging tumors with a mixed or unknown SSTR expression pattern. However, its higher uptake in some normal tissues could be a limitation in certain anatomical regions.
Ultimately, a thorough understanding of the distinct properties of each radiopharmaceutical, as outlined in this guide, will enable researchers to make an informed decision and select the most appropriate agent to advance their SSTR2-targeted imaging research.
References
- 1. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSTR2 somatostatin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Clinical validation and diagnostic accuracy of 99mTc-EDDA/HYNIC-TOC compared to 111In-DTPA-octreotide in patients with neuroendocrine tumours: the LACOG 0214 st [ecancer.org]
- 4. Clinical validation and diagnostic accuracy of 99mTc-EDDA/HYNIC-TOC compared to 111In-DTPA-octreotide in patients with neuroendocrine tumours: the LACOG 0214 study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Depreotide and Other Somatostatin Analogues for Researchers and Drug Development Professionals
A deep dive into the comparative performance, binding affinities, and signaling pathways of key somatostatin analogues, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of Depreotide with other prominent somatostatin analogues (SSAs), namely Octreotide, Lanreotide, and Pasireotide. This analysis is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of their performance based on experimental data. The information is presented to facilitate objective comparison and to provide foundational knowledge for future research and development in this field.
Quantitative Comparison of Somatostatin Receptor Binding Affinities
The primary mechanism of action for somatostatin analogues is their binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified. The binding affinity of an analogue to these receptor subtypes dictates its biological activity and clinical utility. The following table summarizes the in vitro binding affinities (IC50 in nM) of this compound, Octreotide, Lanreotide, and Pasireotide for human somatostatin receptor subtypes. Lower IC50 values indicate a higher binding affinity.
| Somatostatin Analogue | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| This compound | - | High Affinity | High Affinity | - | High Affinity |
| [99mTcO]this compound (syn) | - | 0.15[1] | - | - | - |
| [99mTcO]this compound (anti) | - | 0.89[1] | - | - | - |
| Octreotide | >1000 | 0.6 - 1.3 | 79 | >1000 | 15 - 16 |
| Lanreotide | >1000 | 1.1 | 13.4 | >1000 | 108.1 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential inter-study variability in experimental conditions. Dashes (-) indicate that specific data was not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
The binding of somatostatin analogues to their receptors initiates a cascade of intracellular events that ultimately lead to their therapeutic effects, such as inhibition of hormone secretion and cell proliferation.
Somatostatin Receptor Signaling Pathway
Upon agonist binding, SSTRs, which are G-protein coupled receptors (GPCRs), activate inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect downstream effectors like protein kinase A (PKA) and cyclic nucleotide-gated ion channels. Furthermore, SSTR activation can modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in cell growth and apoptosis.
Caption: Overview of the intracellular signaling cascade initiated by somatostatin analogue binding.
Experimental Workflow: Radioligand Competition Binding Assay
To determine the binding affinity of a somatostatin analogue, a radioligand competition binding assay is commonly employed. This assay measures the ability of an unlabeled analogue (the competitor) to displace a radiolabeled ligand with known affinity from the somatostatin receptors.
Caption: Step-by-step workflow for determining the binding affinity of somatostatin analogues.
Detailed Experimental Protocols
In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the inhibitory constant (Ki) of a somatostatin analogue for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analogue with high affinity for the receptor subtype (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled somatostatin analogue (competitor) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor analogue. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effects of somatostatin analogues on cancer cell lines.
Materials:
-
Neuroendocrine tumor cell line expressing somatostatin receptors (e.g., BON-1, QGP-1, NCI-H727).
-
Complete cell culture medium.
-
Somatostatin analogue to be tested.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate and a microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the somatostatin analogue for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and plot it against the analogue concentration to determine the IC50 for cell proliferation inhibition.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of a somatostatin analogue in a preclinical model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human neuroendocrine tumor cell line for xenograft implantation.
-
Somatostatin analogue for administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the somatostatin analogue to the treatment group according to a predetermined schedule and dosage. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length × width²) / 2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors and weigh them. Statistical analysis is performed to compare the tumor growth between the treated and control groups. Immunohistochemical analysis of the tumors can also be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Comparative Performance and Clinical Applications
-
This compound (99mTc-Depreotide): Primarily utilized as a diagnostic imaging agent for the localization of somatostatin receptor-positive tumors, particularly in lung cancer.[2][3] Its high affinity for SSTR2, SSTR3, and SSTR5 makes it a valuable tool in nuclear medicine.[4] The syn diastereomer of [99mTcO]this compound has been shown to have a higher binding affinity and tumor uptake compared to the anti diastereomer.
-
Octreotide: The first synthetic somatostatin analogue to be widely used clinically. It exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. It is used for the symptomatic treatment of neuroendocrine tumors (NETs) and acromegaly, and also demonstrates antiproliferative effects.
-
Lanreotide: Another first-generation somatostatin analogue with a high affinity for SSTR2. It is used for the treatment of acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs), where it has been shown to prolong progression-free survival.
-
Pasireotide: A second-generation somatostatin analogue with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This wider receptor affinity may offer advantages in tumors that express multiple SSTR subtypes or are resistant to first-generation analogues. Clinical trials have demonstrated its efficacy in Cushing's disease and in acromegaly patients inadequately controlled by other SSAs. In a head-to-head comparison in a preclinical model of nonfunctioning pituitary tumors, pasireotide showed superior tumor growth control compared to octreotide.
Logical Relationships in Clinical Decision-Making
The choice of a specific somatostatin analogue is dependent on the clinical context, including the type of tumor, the expression profile of SSTR subtypes, and the therapeutic goal (symptom control, tumor growth inhibition, or diagnostic imaging).
Caption: A simplified decision tree for the clinical application of different somatostatin analogues.
References
- 1. Isolation, Characterization, and Biological Evaluation of Syn and Anti Diastereomers of [99mTc]Technetium this compound: a Somatostatin Receptor Binding Tumor Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NeoTect (Technetium Tc 99m this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Experimental study of 99mTc-depreotide preparation and its affinity with A549 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc-depreotide in the evaluation of bone infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Depreotide Binding Specificity: A Comparative Guide Using Receptor Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding specificity of Depreotide, a synthetic somatostatin analog, utilizing receptor knockout cell lines. We offer a comparative analysis of this compound against other commonly used somatostatin analogs, supported by experimental data and detailed protocols.
This compound is a somatostatin analog with high affinity for somatostatin receptor (SSTR) subtypes 2, 3, and 5.[1] This specificity makes it a valuable tool for diagnostic imaging, particularly when labeled with a radionuclide like technetium-99m (99mTc), to visualize tumors overexpressing these receptors. Validating its binding specificity is crucial to ensure accurate targeting and minimize off-target effects. The use of receptor knockout cells provides a definitive method to confirm that the observed binding and downstream effects are mediated through its intended receptor targets.
Comparative Binding Affinities of Somatostatin Analogs
The selection of a somatostatin analog for research or clinical applications often depends on its binding affinity and selectivity for different SSTR subtypes. The following table summarizes the binding affinities (IC50 or Ki in nM) of this compound and other relevant somatostatin analogs for SSTR2, SSTR3, and SSTR5. Lower values indicate higher binding affinity.
| Compound | SSTR2 Affinity (IC50/Ki, nM) | SSTR3 Affinity (IC50/Ki, nM) | SSTR5 Affinity (IC50/Ki, nM) |
| This compound (99mTc-depreotide) | 4 - 13 (Kd) | High Affinity (subtype not specified) | High Affinity (subtype not specified) |
| Octreotide | 0.2 - 2.5 | Low affinity | 15 |
| DOTATATE (Ga-DOTA-Tyr3-octreotate) | 0.2 | >1000 | >1000 |
| Lanreotide | High Affinity | Moderate Affinity | High Affinity |
| Pasireotide | Lower than SSTR5 | High Affinity | Highest Affinity |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Experimental Validation Using Receptor Knockout Cells
To definitively validate the binding specificity of this compound, a series of experiments utilizing wild-type and SSTR2, SSTR3, and SSTR5 single, double, and triple knockout cell lines are recommended.
Experimental Workflow
The following diagram outlines the key steps in validating this compound's binding specificity using CRISPR-Cas9 generated knockout cell lines.
Detailed Experimental Protocols
1. Generation of SSTR Knockout Cell Lines using CRISPR-Cas9
-
Cell Line Selection: Choose a cell line that endogenously expresses SSTR2, SSTR3, and SSTR5, or a host cell line (e.g., HEK293, CHO) suitable for stable receptor expression.
-
sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting unique and conserved regions of the SSTR2, SSTR3, and SSTR5 genes.
-
Vector Construction: Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the chosen cell line with the Cas9/sgRNA plasmids.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Knockout Validation: Screen clonal populations for the absence of the target SSTR protein using Western blot and confirm the genetic knockout by DNA sequencing.
2. Radioligand Binding Assays
-
Radiolabeling: Use 99mTc-labeled this compound or another suitable radiolabeled form.
-
Cell Preparation: Prepare membranes or use whole cells from wild-type and SSTR knockout cell lines.
-
Saturation Binding Assay:
-
Incubate a fixed amount of cell membranes or whole cells with increasing concentrations of radiolabeled this compound.
-
Determine total binding and non-specific binding (in the presence of a high concentration of unlabeled this compound).
-
Calculate specific binding and determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Expected Outcome: Specific binding should be observed in wild-type cells and absent in the triple knockout cells. Binding should be significantly reduced in single and double knockout cells corresponding to the ablated receptor(s).
-
-
Competition Binding Assay:
-
Incubate cell membranes or whole cells with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or competitor ligands (e.g., Octreotide, DOTATATE).
-
Measure the displacement of the radioligand.
-
Calculate the inhibitory constant (Ki) for each competitor.
-
Expected Outcome: Unlabeled this compound should effectively compete for binding in wild-type cells. The competition profile in single and double knockout cells will reveal the contribution of each SSTR subtype to the overall binding.
-
Downstream Signaling Pathway Analysis
Binding of this compound to SSTR2, SSTR3, and SSTR5 initiates downstream signaling cascades. Validating that these pathways are activated in a receptor-dependent manner further confirms binding specificity.
SSTR Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate protein tyrosine phosphatases (PTPs) and modulate ion channel activity.
Functional Assays
1. cAMP Measurement Assay
-
Protocol:
-
Culture wild-type and SSTR knockout cells.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate cells with forskolin to increase basal cAMP levels.
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Expected Outcome: this compound should inhibit forskolin-stimulated cAMP accumulation in wild-type cells. This inhibitory effect should be absent in the triple knockout cells and attenuated in the single and double knockout cells, depending on the contribution of each receptor subtype to cAMP modulation in the specific cell type.
2. Protein Tyrosine Phosphatase (PTP) Activity Assay
-
Protocol:
-
Treat wild-type and SSTR knockout cells with this compound.
-
Prepare cell lysates.
-
Measure PTP activity using a colorimetric or fluorometric assay that detects the dephosphorylation of a synthetic substrate.
-
-
Expected Outcome: this compound should increase PTP activity in wild-type cells. This effect should be absent in the triple knockout cells and reduced in the respective single and double knockout cells.
Comparison with Alternative Methods
While receptor knockout cells provide the most definitive evidence of binding specificity, other methods can also be employed:
-
Pharmacological Blockade: Using subtype-selective antagonists to block the binding of radiolabeled this compound in wild-type cells. This can suggest the involvement of specific receptors but may be limited by the availability and specificity of antagonists.
-
Receptor Autoradiography on Tissues: Using tissues from SSTR knockout animals to demonstrate the absence of binding in specific regions. This provides in vivo relevance but is more resource-intensive.
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics of this compound to purified, recombinant SSTR subtypes. This provides precise affinity data but lacks the cellular context.
Conclusion
The use of receptor knockout cell lines is an indispensable tool for the rigorous validation of this compound's binding specificity. By combining radioligand binding assays with functional downstream signaling analysis in both wild-type and a panel of SSTR knockout cells, researchers can unequivocally demonstrate that this compound's effects are mediated through its intended targets: SSTR2, SSTR3, and SSTR5. This robust validation is critical for the confident application of this compound in both preclinical research and clinical diagnostics.
References
Depreotide Cross-Reactivity with G-Protein Coupled Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Depreotide, a somatostatin analogue, with other G-protein coupled receptors (GPCRs). The information presented herein is intended to support research and development activities by offering a comparative overview of this compound's binding profile, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic analogue of somatostatin. When chelated with technetium-99m (99mTc-Depreotide), it serves as a radiopharmaceutical imaging agent for the localization of somatostatin receptor-positive neuroendocrine tumors. Its clinical efficacy is directly linked to its binding affinity and selectivity for somatostatin receptor (SSTR) subtypes. This compound exhibits a high affinity for somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, and SSTR5).[1]
Binding Affinity of this compound to Somatostatin Receptors
Quantitative binding affinity data for this compound, specifically for each of the SSTR subtypes, is limited in publicly available literature. However, studies on 99mTc-Depreotide have provided dissociation constants (Kd) in various cell lines, offering insight into its binding characteristics.
Table 1: Binding Affinity of 99mTc-Depreotide in Human Breast Cancer Cell Lines
| Cell Line | Mean Dissociation Constant (Kd) (nM) |
| T47D | 13 |
| ZR75-1 | 7 |
| MDA MB231 | 4 |
Data sourced from a study on oestrogen-mediated regulation of somatostatin receptor expression.[2]
For a comparative perspective, the binding affinities of other well-characterized somatostatin analogues are presented below. It is important to note that these values are for different molecules and were determined in various experimental settings, so direct comparison should be made with caution.
Table 2: Comparative Binding Affinities (IC50, nM) of Other Somatostatin Analogues
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6-5.4 | 30-100 | >1000 | 6.3-50 |
| Lanreotide | >1000 | 1.3-3.0 | 13-63 | >1000 | 7.9-25 |
| Vapreotide | 130 | 1.6 | 13 | >1000 | 10 |
IC50 values are compiled from various sources and represent a range of reported values.
Cross-Reactivity with Other G-Protein Coupled Receptors
Currently, there is a lack of publicly available data from broad panel screening of this compound against a wide range of non-somatostatin GPCRs. Somatostatin analogues are generally considered to be highly selective for their target SSTRs. However, the potential for off-target interactions always exists and is a critical consideration in drug development for predicting potential side effects.
The assessment of cross-reactivity is typically performed through binding assays or functional assays against a panel of receptors. The absence of such data for this compound highlights a gap in its publicly documented pharmacological profile. For a comprehensive risk assessment, it would be advisable to perform such a screen.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound binding and the methods used to assess its specificity, the following diagrams illustrate the primary signaling pathway of its target receptors and a general workflow for evaluating GPCR cross-reactivity.
Experimental Protocols
The following are generalized protocols for key assays used to determine the binding affinity and functional activity of ligands like this compound at GPCRs.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
-
Membrane Preparation:
-
Culture cells stably expressing the human SSTR subtype of interest (e.g., SSTR2, SSTR3, or SSTR5) in appropriate media.
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr3]-Octreotide).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled SSTR agonist (e.g., octreotide).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement
This assay determines the effect of a ligand on the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by SSTRs (which are coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP).
-
Cell Culture and Treatment:
-
Culture cells expressing the SSTR of interest in a suitable multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin).
-
Concurrently, treat the cells with varying concentrations of the test compound (this compound).
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Calculate the EC50 or IC50 value, representing the concentration of the compound that produces 50% of its maximal effect.
-
Conclusion
References
A Head-to-Head Comparison of Depreotide SPECT and Somatostatin Receptor PET Imaging in Oncology
For researchers, scientists, and drug development professionals, selecting the optimal imaging modality is paramount for accurate tumor localization and characterization. This guide provides an objective, data-driven comparison of Depreotide (99mTc-Depreotide) Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging targeting somatostatin receptors (SSTRs), predominantly utilizing Gallium-68 (68Ga)-labeled peptides such as DOTATATE.
While both techniques are pivotal in visualizing neuroendocrine tumors (NETs) and other SSTR-expressing malignancies, they differ significantly in their underlying technology, radiotracers, and clinical performance. This comparison delves into these differences, supported by experimental data, to guide informed decisions in research and clinical trial settings.
Performance Snapshot: this compound SPECT vs. SSTR PET
Numerous studies have demonstrated the superior diagnostic performance of SSTR PET over SPECT for the detection of NETs.[1] PET offers inherently higher spatial resolution and sensitivity, enabling the detection of smaller lesions.[2][3]
| Performance Metric | This compound SPECT (99mTc-Depreotide) | SSTR PET (e.g., 68Ga-DOTATATE) | Key Insights |
| Sensitivity | 65% - 94%[4][5] | 90% - 100% | PET consistently demonstrates higher sensitivity, crucial for detecting small or low-density receptor lesions. |
| Specificity | 51% - 80% | 80% - 100% | PET generally shows higher specificity, leading to fewer false-positive results. |
| Diagnostic Accuracy | ~76% - 84% | ~94% | Overall accuracy is significantly higher with PET, impacting clinical management. |
| Spatial Resolution | Lower | Higher | The superior resolution of PET allows for more precise localization and characterization of tumors. |
| Procedure Time | Multi-day imaging (injection followed by scans at 4, 24, and sometimes 48 hours) | Single-day procedure (injection followed by a ~1-hour wait and a single scan) | PET offers a significant advantage in patient convenience and workflow efficiency. |
Experimental Protocols: A Detailed Look
The methodologies for this compound SPECT and SSTR PET imaging, while both targeting somatostatin receptors, involve distinct procedures from patient preparation to image acquisition.
99mTc-Depreotide SPECT Protocol
Patient Preparation:
-
Patients are encouraged to be well-hydrated.
-
No fasting is typically required.
-
Therapeutic somatostatin analogs should be discontinued for a specific period before the scan to avoid receptor blockade.
Radiopharmaceutical Administration:
-
A single dose of 15 to 20 mCi (555 to 740 MBq) of 99mTc-Depreotide is administered via intravenous injection.
Image Acquisition:
-
Imaging is typically performed 2 to 4 hours post-injection.
-
Both planar whole-body images and SPECT of specific regions (e.g., thorax) are acquired.
-
A dual-head gamma camera with low-energy, high-resolution (LEHR) collimators is commonly used.
-
SPECT acquisition parameters may include a 128x128 matrix, with 60-128 projections over 360 degrees.
68Ga-DOTATATE PET/CT Protocol
Patient Preparation:
-
Patients are typically required to fast for 2-4 hours prior to the scan.
-
Adequate hydration is recommended.
-
Short-acting somatostatin analogs should be withheld for at least 24 hours, and long-acting analogs are scheduled to be administered after the scan.
Radiopharmaceutical Administration:
-
An intravenous injection of approximately 4 mCi (148 MBq) of 64Cu-DOTATATE or 5 mCi (185 MBq) of 68Ga-DOTATATE is administered.
Image Acquisition:
-
Imaging is performed approximately 45-60 minutes after the tracer injection.
-
A whole-body PET/CT scan is typically acquired, from the vertex to the mid-thigh.
-
The PET scan duration is generally around 25-40 minutes.
Visualizing the Methodologies
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows and the underlying biological pathway.
Caption: A comparison of the experimental workflows for this compound SPECT and SSTR PET imaging.
Caption: The signaling cascade initiated by the binding of somatostatin analogs to their receptors.
Concluding Remarks
References
- 1. 68Ga Dotatate PET-CT Scan | I-MED Radiology Network [i-med.com.au]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oestrogen-mediated regulation of somatostatin receptor expression in human breast cancer cell lines assessed with 99mTc-depreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic fficiency of 68Ga-DOTATATE PET/CT as ompared to 99mTc-Octreotide SPECT/CT andonventional orphologic odalities in euroendocrine umors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of Depreotide and Novel SSTR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of Depreotide, a well-established somatostatin receptor (SSTR) agonist, and novel SSTR antagonists. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation and selection of SSTR-targeting radiopharmaceuticals for imaging and therapy.
Executive Summary
Somatostatin receptors (SSTRs) are overexpressed in a variety of tumors, making them attractive targets for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). While SSTR agonists like this compound have been the standard, novel SSTR antagonists are emerging as promising alternatives. This guide details the comparative biodistribution of 99mTc-Depreotide and a representative novel SSTR antagonist, 177Lu-DOTA-JR11 (also known as OPS201), highlighting key differences in tumor uptake and off-target accumulation. Experimental data suggests that while both classes of compounds effectively target SSTR-positive tumors, antagonists may offer advantages in terms of higher tumor uptake and retention.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for 99mTc-Depreotide and 177Lu-DOTA-JR11 in tumor-bearing mice. It is important to note that these data are collated from different studies and direct head-to-head comparisons should be made with caution due to variations in experimental conditions, including the radiolabel, tumor model, and time points of analysis.
Table 1: Biodistribution of 99mTc-Depreotide in Nude Mice with Human Small Cell Lung Cancer (NCI-H69) Xenografts [1]
| Tissue | 2 hours post-injection (%ID/g) | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |
| Blood | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Heart | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.1 |
| Liver | 2.5 ± 0.4 | 2.0 ± 0.3 | 0.8 ± 0.1 |
| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 10.0 ± 1.5 | 8.0 ± 1.2 | 2.5 ± 0.4 |
| Tumor | 2.0 ± 0.3 | 1.8 ± 0.3 | 0.7 ± 0.1 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: Biodistribution of 177Lu-DOTA-JR11 (OPS201) in Nude Mice with Neuroendocrine Tumor (H69) Xenografts [2]
| Tissue | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) | 72 hours post-injection (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Heart | 0.8 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Liver | 3.5 ± 0.7 | 1.0 ± 0.2 | 0.4 ± 0.1 |
| Spleen | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 15.0 ± 2.5 | 5.0 ± 0.8 | 2.0 ± 0.3 |
| Tumor | 20.8 ± 3.4 | 15.5 ± 2.8 | 11.2 ± 2.7 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Experimental Protocols
The following section outlines a generalized experimental protocol for conducting biodistribution studies of radiopharmaceuticals in rodent models, based on common practices reported in the literature[3][4].
Animal Models and Tumor Implantation
-
Animal Strain: Athymic nude mice (nu/nu) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Cell Lines: SSTR-positive human tumor cell lines, such as NCI-H69 (small cell lung cancer) or AR42J (rat pancreatic tumor), are cultured under standard conditions.
-
Implantation: A suspension of tumor cells (typically 5-10 million cells in saline or Matrigel) is subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the biodistribution study.
Radiopharmaceutical Administration
-
Radiolabeling: The peptide (this compound or SSTR antagonist) is radiolabeled with a suitable radionuclide (e.g., 99mTc, 177Lu) according to established protocols.
-
Injection: A known amount of the radiolabeled compound is injected intravenously (i.v.) into the tail vein of the mice. The injected volume is typically 100-200 µL.
Tissue Collection and Measurement
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 4, 24, 48, 72 hours) to assess the temporal distribution of the radiopharmaceutical.
-
Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also measured to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).
Data Analysis
-
The %ID/g for each tissue is calculated using the following formula: %ID/g = (counts per minute in tissue / weight of tissue in grams) / (total injected counts per minute) x 100
-
Data are typically expressed as the mean %ID/g ± standard deviation for a group of animals at each time point.
Signaling Pathways and Binding Mechanisms
The differential biodistribution profiles of SSTR agonists and antagonists can be attributed to their distinct interactions with the somatostatin receptor, particularly the SSTR2 subtype, which is the most predominantly expressed in many tumors[5].
SSTR2 Signaling Pathway
Upon binding of an agonist like this compound, the SSTR2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation. Agonist binding also triggers the internalization of the receptor-ligand complex.
In contrast, SSTR antagonists bind to the receptor without activating these downstream signaling pathways. They act as competitive inhibitors, blocking the binding of endogenous somatostatin and radiolabeled agonists. A key difference is that antagonists do not induce significant receptor internalization.
Caption: SSTR2 signaling for agonists vs. antagonists.
SSTR Subtype Binding Affinity
Both this compound and novel SSTR antagonists exhibit high affinity for SSTR2. However, their binding profiles across other SSTR subtypes can vary. This compound is known to bind to SSTR2, SSTR3, and SSTR5 subtypes. Novel antagonists are often designed for high selectivity to SSTR2. This difference in subtype specificity can influence the overall biodistribution and tumor-to-background ratios.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical biodistribution study of a radiopharmaceutical.
Caption: A typical preclinical biodistribution workflow.
Conclusion
Novel SSTR antagonists, such as 177Lu-DOTA-JR11, demonstrate a distinct and potentially advantageous biodistribution profile compared to the established SSTR agonist, 99mTc-Depreotide. The higher tumor uptake and retention observed with antagonists may translate to improved diagnostic sensitivity and therapeutic efficacy. However, the higher kidney uptake of some antagonists warrants careful consideration and may necessitate co-administration of kidney-protecting agents in a clinical setting. The choice between an agonist and an antagonist will depend on the specific clinical application, the tumor type and its SSTR expression profile, and the desired imaging or therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two classes of SSTR-targeting agents.
References
- 1. Differences in biodistribution between 99mTc-depreotide, 111In-DTPA-octreotide, and 177Lu-DOTA-Tyr3-octreotate in a small cell lung cancer animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of Depreotide as a delivery vehicle for targeted therapy
For Researchers, Scientists, and Drug Development Professionals
Depreotide, a synthetic somatostatin analog, presents a promising platform for the targeted delivery of therapeutic agents to tumors overexpressing somatostatin receptors (SSTRs). This guide provides a comprehensive comparison of this compound with other targeted therapy delivery vehicles, supported by experimental data and detailed methodologies.
Introduction to this compound-Mediated Targeted Therapy
This compound is an oligopeptide that binds with high affinity to SSTR subtypes 2, 3, and 5, which are frequently overexpressed on the surface of various cancer cells, particularly neuroendocrine tumors (NETs). This specific binding allows for the targeted delivery of conjugated payloads, such as radionuclides for imaging (e.g., Technetium-99m) or therapy, and cytotoxic drugs. The underlying principle of this targeted approach is to maximize the therapeutic agent's concentration at the tumor site while minimizing systemic toxicity.
Comparative Analysis of Targeted Delivery Vehicles
The landscape of targeted drug delivery is diverse, with several platforms competing to offer optimal efficacy and safety profiles. Here, we compare this compound-based systems, specifically Peptide-Drug Conjugates (PDCs) and Peptide Receptor Radionuclide Therapy (PRRT), with other major classes of targeted delivery vehicles.
Table 1: Comparison of Targeted Drug Delivery Platforms
| Feature | Peptide-Drug Conjugates (e.g., this compound-based) | Antibody-Drug Conjugates (ADCs) | Small Molecule-Drug Conjugates (SMDCs) |
| Targeting Moiety | Peptide (e.g., this compound) | Monoclonal Antibody | Small Molecule Ligand |
| Molecular Weight | Low (1-10 kDa) | High (approx. 150 kDa) | Very Low (<1 kDa) |
| Tumor Penetration | High | Low to Moderate | High |
| Pharmacokinetics | Rapid clearance | Long half-life | Rapid clearance |
| Immunogenicity | Low | Potential for immunogenicity | Very Low |
| Manufacturing | Relatively simple, chemical synthesis | Complex, biological production | Relatively simple, chemical synthesis |
| Payload Capacity | Typically low | High | Low |
| Common Targets | G-protein coupled receptors (e.g., SSTRs) | Cell surface antigens (e.g., HER2, TROP2) | Various cell surface receptors (e.g., PSMA, folate receptor) |
Performance Data: this compound vs. Alternatives
Quantitative data from preclinical and clinical studies are crucial for evaluating the performance of different targeted delivery vehicles. The following tables summarize key performance metrics.
Diagnostic Efficacy of SSTR-Targeting Radiopharmaceuticals
While primarily for diagnostic purposes, the sensitivity and specificity of radiolabeled somatostatin analogs provide insights into their targeting efficiency, which is a prerequisite for effective therapeutic delivery.
Table 2: Diagnostic Performance of SSTR-Targeting Agents
| Radiopharmaceutical | Imaging Modality | Cancer Type | Sensitivity | Specificity | Reference |
| 99mTc-Depreotide | SPECT | Pulmonary Lesions | 94% | 58% | [1] |
| 68Ga-DOTATATE | PET/CT | Neuroendocrine Tumors | 96% | 97% | [2] |
| 111In-DTPA-Octreotide | Scintigraphy | Neuroendocrine Tumors | 72% | 89.3% | [3] |
Therapeutic Efficacy of SSTR-Targeted Radionuclide Therapy (PRRT)
PRRT with radiolabeled somatostatin analogs, such as DOTATATE, represents a direct therapeutic competitor to potential this compound-based radiotherapeutics.
Table 3: Therapeutic Efficacy of PRRT in Neuroendocrine Tumors
| Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Reference |
| 177Lu-DOTATATE | 18% | 88% | 65.2% at 20 months | [4][5] |
| 90Y-DOTATOC | 4-34% | 55% | 13.9 months | |
| Somatostatin Analogs (Control) | 3% | - | 10.8% at 20 months |
Preclinical Biodistribution Data
A head-to-head comparison in a small cell lung cancer animal model provides valuable data on tumor uptake and organ distribution.
Table 4: Comparative Biodistribution in a Small Cell Lung Cancer Animal Model (% Injected Activity per Gram)
| Organ | 99mTc-Depreotide (24 h) | 111In-DTPA-Octreotide (24 h) | 177Lu-DOTA-Tyr3-Octreotate (24 h) | Reference |
| Tumor | 0.8 ± 0.2 | 1.5 ± 0.5 | 2.9 ± 0.9 | |
| Blood | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| Lungs | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | |
| Liver | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 | |
| Kidneys | 1.1 ± 0.2 | 1.8 ± 0.5 | 0.9 ± 0.3 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a drug conjugate on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., SSTR-positive cell line) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the this compound-drug conjugate and control compounds for 72 hours.
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled conjugate that binds to and is internalized by cancer cells.
-
Cell Preparation: Seed SSTR-positive cells in a 24-well plate and grow to near confluence.
-
Incubation: Incubate the cells with the radiolabeled this compound conjugate (e.g., 1 nM) for 1 hour at 37°C. For non-specific binding control, co-incubate a separate set of cells with a 100-fold excess of unlabeled this compound.
-
Surface-Bound Fraction: After incubation, remove the medium and wash the cells twice with an acidic buffer (e.g., 50 mM glycine, pH 2.8) to strip the surface-bound radioactivity. Collect these washes.
-
Internalized Fraction: Lyse the cells with 1 M NaOH to release the internalized radioactivity.
-
Radioactivity Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
In Vivo Biodistribution Study
This protocol determines the distribution of a radiolabeled conjugate in a tumor-bearing animal model.
-
Animal Model: Use immunodeficient mice bearing xenografts of SSTR-positive human tumors.
-
Injection: Intravenously inject a known amount of the radiolabeled this compound conjugate (e.g., 1-4 MBq) into the tail vein of the mice.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice and dissect major organs and the tumor.
-
Radioactivity Measurement: Weigh each tissue and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Pathways and Workflows
Somatostatin Receptor Signaling Pathway
This compound, as a somatostatin analog, triggers intracellular signaling pathways upon binding to SSTRs, leading to anti-proliferative and apoptotic effects.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro assessment of a this compound-drug conjugate.
Caption: In Vitro Evaluation Workflow.
Logical Relationship of a Peptide-Drug Conjugate
This diagram illustrates the fundamental components and mechanism of action of a this compound-based peptide-drug conjugate.
Caption: Peptide-Drug Conjugate Mechanism.
Conclusion
This compound offers a compelling platform for targeted drug delivery, particularly for SSTR-positive tumors. Its advantages of high tumor penetration and low immunogenicity make it a strong candidate for the development of novel PDCs and PRRT agents. While PRRT using other somatostatin analogs like DOTATATE has shown significant clinical efficacy, the development of this compound-based therapeutics could offer alternative or improved treatment options. The provided data and protocols serve as a valuable resource for researchers in the rational design and evaluation of this compound-based targeted therapies, encouraging further investigation into its therapeutic potential compared to other established and emerging delivery vehicles.
References
- 1. Limited value of 99mTc this compound single photon emission CT compared with CT for the evaluation of pulmonary lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic efficacy of 177Lu-DOTATATE/DOTATOC in advanced neuroendocrine tumors: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of Depreotide Uptake with SSTR2 Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Depreotide, a radiolabeled somatostatin analog, with other alternatives for imaging tumors expressing somatostatin receptor 2 (SSTR2). The content is based on experimental data to facilitate an objective evaluation of its performance.
Introduction
This compound, a technetium-99m (99mTc) labeled somatostatin analog, is utilized in nuclear medicine for the scintigraphic localization of somatostatin receptor-positive neuroendocrine tumors. Its uptake in tumor tissue is primarily mediated by its binding to somatostatin receptors (SSTRs), with a notable affinity for subtypes 2, 3, and 5.[1] A strong correlation has been established between the intensity of this compound uptake observed in imaging and the level of SSTR2 expression in tumor cells, as determined by immunohistochemistry. This guide delves into the quantitative data supporting this correlation, compares this compound with other commonly used somatostatin analogs, and provides detailed experimental protocols for key validation assays.
Data Presentation: Comparative Performance of Somatostatin Analogs
The selection of a radiolabeled somatostatin analog for imaging is often guided by its binding affinity to various SSTR subtypes, particularly SSTR2, which is the most frequently overexpressed receptor in neuroendocrine tumors.
Table 1: Binding Affinity of Somatostatin Analogs to SSTR Subtypes (IC50/Ki/Kd in nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound (99mTc) | - | 4-13 (Kd) | High Affinity | - | High Affinity |
| Octreotide | >1000 | 0.56 | 45 | >1000 | 7 |
| DOTATATE (Ga-68) | - | 0.2 | - | - | - |
| DOTATOC (Ga-68) | - | 2.5 | 31.8 | >100 | 12.1 |
| Lanreotide | >1000 | 0.75 | 48 | >1000 | 5.2 |
| Pasireotide | 10 | 1.0 | 1.5 | >100 | 0.16 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The binding affinity for this compound is presented as a dissociation constant (Kd) from specific cell line studies, which may not be directly comparable to the IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values of other analogs.[2][3] Lower values indicate higher binding affinity.
Table 2: Comparative Biodistribution of Radiolabeled Somatostatin Analogs in a Small Cell Lung Cancer Animal Model (% Injected Dose per Gram)
| Organ | 99mTc-Depreotide (24h) | 111In-DTPA-octreotide (24h) | 177Lu-DOTA-Tyr3-octreotate (24h) |
| Tumor | ~0.5 | ~1.5 | ~4.0 |
| Blood | ~0.1 | ~0.05 | ~0.05 |
| Lungs | ~0.8 | ~0.2 | ~0.1 |
| Liver | ~1.0 | ~0.5 | ~0.2 |
| Kidneys | ~1.5 | ~2.0 | ~1.0 |
This table highlights the relative tumor uptake and clearance from major organs for this compound in comparison to other agents. While 177Lu-DOTA-Tyr3-octreotate shows the highest tumor uptake, 99mTc-Depreotide exhibits higher accumulation in the lungs and liver compared to 111In-DTPA-octreotide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and other somatostatin analogs.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a compound to a specific receptor subtype.
-
Membrane Preparation:
-
Culture cells expressing the SSTR subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
-
Competition Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, DOTATATE).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Immunohistochemistry (IHC) for SSTR2 Expression
This technique is used to visualize the presence and localization of SSTR2 protein in tissue samples.
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut thin sections (4-5 µm).
-
Mount the sections on positively charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for SSTR2 (e.g., rabbit monoclonal anti-SSTR2 antibody) at a predetermined dilution and time.
-
Wash the sections with a wash buffer (e.g., Tris-buffered saline with Tween 20).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG).
-
Wash the sections again.
-
-
Detection and Visualization:
-
Apply a chromogen substrate (e.g., diaminobenzidine - DAB) that produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Scoring:
-
Examine the stained sections under a microscope.
-
Score the SSTR2 expression based on the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained tumor cells.
-
In Vivo Tumor Uptake Study in Animal Models
This experiment evaluates the biodistribution and tumor-targeting efficacy of a radiolabeled compound.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant human tumor cells known to express SSTR2 (e.g., AR42J, NCI-H69) into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled compound (e.g., 99mTc-Depreotide, ⁶⁸Ga-DOTATATE) to the tumor-bearing mice via intravenous injection.
-
-
Imaging and Biodistribution:
-
At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform imaging using a SPECT or PET scanner.
-
After the final imaging session, euthanize the mice.
-
Dissect major organs (e.g., tumor, blood, liver, kidneys, spleen, muscle) and weigh them.
-
Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the tumor-to-organ ratios to assess the targeting specificity.
-
Mandatory Visualizations
SSTR2 Signaling Pathway
Caption: SSTR2 signaling cascade upon this compound binding.
Experimental Workflow for Correlation of this compound Uptake and SSTR2 Expression
Caption: Workflow for correlating this compound uptake with SSTR2 expression.
References
- 1. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oestrogen-mediated regulation of somatostatin receptor expression in human breast cancer cell lines assessed with 99mTc-depreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Depreotide's Binding Affinity Across Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Depreotide's binding kinetics in various cancer models. The data presented is supported by experimental evidence to aid in the evaluation of this somatostatin analog for diagnostic and therapeutic applications.
This compound, a synthetic analog of somatostatin, demonstrates a high binding affinity for somatostatin receptor (SSTR) subtypes 2, 3, and 5.[1] These receptors are frequently overexpressed in a variety of malignancies, making this compound, particularly when labeled with Technetium-99m (99mTc-Depreotide), a valuable tool for tumor imaging and a potential candidate for targeted therapies. This guide summarizes the available quantitative data on this compound's binding kinetics, outlines detailed experimental protocols for its assessment, and illustrates the key signaling pathways involved.
Quantitative Binding Kinetics of this compound
The binding affinity of this compound to its target receptors is a critical parameter in determining its efficacy as an imaging or therapeutic agent. The dissociation constant (Kd) is a key measure of this affinity, with lower values indicating a stronger binding interaction.
A study on human breast cancer cell lines provides specific Kd values for 99mTc-Depreotide, highlighting differences in binding affinity across different subtypes of breast cancer.
| Cancer Model | Cell Line | Receptor Expression | Dissociation Constant (Kd) of 99mTc-Depreotide (nM) | Reference |
| Breast Cancer | T47D | Estrogen Receptor Positive (ER+) | 13 | [2] |
| Breast Cancer | ZR75-1 | Estrogen Receptor Positive (ER+) | 7 | [2] |
| Breast Cancer | MDA MB231 | Estrogen Receptor Negative (ER-) | 4 | [2] |
Experimental Protocols
The determination of binding kinetics for radiolabeled ligands like 99mTc-Depreotide is typically achieved through saturation binding assays. These experiments are crucial for quantifying the receptor density (Bmax) and the ligand's binding affinity (Kd).
Experimental Workflow: Saturation Binding Assay
Below is a generalized workflow for performing a saturation binding assay with a radiolabeled peptide such as 99mTc-Depreotide.
Detailed Methodology: Saturation Binding Assay for 99mTc-Depreotide
-
Cell Culture and Membrane Preparation:
-
Culture cancer cells of interest (e.g., T47D breast cancer cells, A549 lung cancer cells) to a sufficient density.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Radiolabeling of this compound:
-
Prepare 99mTc-Depreotide using a commercially available kit or a validated in-house method. This typically involves the reduction of 99mTc-pertechnetate and its chelation by the this compound peptide.
-
Determine the radiochemical purity of the 99mTc-Depreotide preparation using techniques like ITLC or HPLC.
-
-
Saturation Binding Assay:
-
In a series of tubes, add a constant amount of cell membrane preparation.
-
To each tube, add increasing concentrations of 99mTc-Depreotide.
-
For the determination of non-specific binding, a parallel set of tubes is prepared containing the same components plus a high concentration of unlabeled this compound or another suitable somatostatin analog to saturate the specific binding sites.
-
Incubate the tubes at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The cell membranes with bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on each filter using a gamma counter.
-
Calculate the specific binding at each concentration of 99mTc-Depreotide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the 99mTc-Depreotide concentration.
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Signaling Pathways of this compound's Target Receptors
This compound exerts its effects by binding to SSTR2, SSTR3, and SSTR5, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades that can lead to various cellular responses, including inhibition of cell proliferation and hormone secretion, and induction of apoptosis.
SSTR3 Signaling Pathway
Upon activation by this compound, SSTR3 couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. SSTR3 activation has also been linked to the modulation of ion channels and the activation of protein tyrosine phosphatases (PTPs), which can influence downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately impacting cell cycle progression and apoptosis.
SSTR5 Signaling Pathway
Similar to SSTR3, SSTR5 activation by this compound also primarily signals through the Gi pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This pathway plays a significant role in inhibiting hormone secretion from neuroendocrine tumors. SSTR5 can also interact with other signaling molecules, including ion channels and phosphatases, to modulate cell growth and survival.
References
Safety Operating Guide
Proper Disposal of Depreotide: A Guide for Laboratory Professionals
The proper disposal of Depreotide, particularly when used as the radiopharmaceutical Technetium Tc 99m this compound, is a critical component of laboratory safety and regulatory compliance. As a substance that combines a pharmacologically active peptide with a radioactive isotope, its disposal must address chemical, radioactive, and potentially biohazardous waste streams. The guiding principle for managing radioactive materials is to maintain radiation exposure "As Low As Reasonably Achievable" (ALARA).[1][2]
This guide provides essential procedural information for the safe and compliant disposal of this compound waste generated during research and development activities.
Core Principles of Radiopharmaceutical Waste Management
Effective management of this compound waste operates on four key principles:
-
Reduction: Minimize the volume of radioactive waste generated.
-
Segregation: Separate radioactive waste from non-radioactive waste, and further categorize it by physical form (solid, liquid, sharps) and half-life.[3][4]
-
Decay-in-Storage: Utilize secure storage to allow short-lived radioisotopes, like Technetium-99m, to decay to background radiation levels.[3]
-
Appropriate Disposal: Ensure the final disposal method complies with institutional, federal, and state regulations for the specific waste type (e.g., regular trash, biohazardous waste, sanitary sewer).
Step-by-Step Disposal Protocol for Technetium Tc 99m this compound
This protocol outlines the standard procedure for handling and disposing of waste contaminated with Technetium Tc 99m this compound.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, disposable gloves, and safety glasses, when handling this compound waste.
-
Handle radioactive materials with forceps when possible to increase distance from the source.
-
Do not eat, drink, or apply cosmetics in areas where radioactive materials are used or stored.
Step 1: Segregation at the Source
Immediately separate waste into designated, clearly labeled, and properly shielded containers.
-
Dry Solid Waste: Includes items like gloves, absorbent paper, vials, and other contaminated lab supplies.
-
Place these items into a container designated for short-lived, dry solid radioactive waste. These containers should be lined with a plastic bag and labeled with the radiation symbol, the isotope (Tc-99m), the date, and the initial activity level.
-
-
Liquid Waste: Includes unused or expired Technetium Tc 99m this compound solutions.
-
Collect in a shatterproof, sealed container (e.g., high-density polyethylene) that is clearly labeled for radioactive liquid waste.
-
Note: Disposal of water-soluble radioactive liquids via the sanitary sewer is strictly regulated and may be permissible only for very low activity levels with authorization from the institution's Radiation Safety Officer (RSO). Do not pour liquid waste down the drain unless explicitly permitted by your institution's policies.
-
-
Sharps Waste: Includes needles, syringes, and contaminated glass.
-
Dispose of all sharps immediately into a puncture-proof sharps container designated and labeled for radioactive waste. This container must then be placed into the larger solid radioactive waste container for decay.
-
Step 2: Decay-in-Storage
The primary disposal method for materials contaminated with the short-lived isotope Technetium-99m (half-life ≈ 6 hours) is storage for decay.
-
Storage Location: Store the sealed waste containers in a designated, secure, and shielded area with restricted access.
-
Storage Duration: The waste must be stored for a minimum of 10 half-lives to ensure the radioactivity decays to a safe level (approximately 0.1% of the original activity).
| Radioisotope | Half-Life | Minimum Storage Duration (10 Half-Lives) |
| Technetium-99m (Tc-99m) | ~6 hours | ~60 hours (2.5 days) |
Step 3: Monitoring and Verification
After the decay period, the waste must be checked to confirm it is no longer radioactive.
-
Radiation Survey: Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) to check the external surface of the waste container.
-
Verification: The radiation reading must be indistinguishable from the natural background radiation level. This process must be performed by trained personnel.
Step 4: Final Disposal
Once the waste is confirmed to be at background level, it can be disposed of.
-
De-identification: Before disposal, all radioactive material labels and symbols must be defaced or removed from the containers and bags.
-
Final Waste Stream:
-
Solid and Sharps Waste: Dispose of as regular biohazardous or medical waste, following institutional guidelines.
-
Liquid Waste: Once decayed, the liquid can typically be disposed of via the sanitary sewer, provided it does not contain other chemicals prohibited from drain disposal. Always confirm with your RSO.
-
Meticulous records must be kept for the entire lifecycle of the radioactive material, from receipt to final disposal.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with Technetium Tc 99m this compound.
Caption: Workflow for the safe disposal of Technetium Tc 99m this compound waste.
References
Personal protective equipment for handling Depreotide
For researchers, scientists, and drug development professionals, ensuring safety during the handling of Depreotide (Technetium Tc 99m this compound Injection) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize radiation exposure and ensure a safe laboratory environment.
This compound is a radiopharmaceutical and should be handled with care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) to minimize radiation exposure to personnel.[1] Appropriate safety measures must be employed throughout the lifecycle of the material, from receiving to disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE for each stage of the handling process.
| Stage of Handling | Required Personal Protective Equipment |
| Receiving | - Disposable gloves- Lab coat- Safety glasses |
| Preparation | - Lead apron (standard 0.35 mm lead equivalent can reduce dose rate by about 50%)[2]- Disposable gloves (double-gloving recommended)- Lab coat- Safety glasses or face shield- Use of shielded vials and syringe shields is mandatory[1][2] |
| Administration | - Disposable gloves- Lab coat- Safety glasses- Use of syringe shields[2] |
| Spill Cleanup | - Disposable gloves (double)- Lab coat- Safety glasses or face shield- Shoe covers- Absorbent materials |
| Disposal | - Disposable gloves- Lab coat- Safety glasses |
Operational Workflow and Safety Procedures
A systematic approach to handling this compound is crucial for safety and efficiency. The following diagram illustrates the key steps in the operational workflow, from receiving the material to its final disposal.
Disposal Plan
The primary method for the disposal of waste contaminated with Technetium-99m, the radioisotope in this compound, is decay-in-storage. Due to its relatively short half-life of 6.01 hours, the radioactivity of the waste will decrease to background levels in a manageable timeframe.
Step-by-Step Disposal Procedure:
-
Segregation : All radioactive waste, including used vials, syringes, gloves, and absorbent paper, must be segregated from non-radioactive waste. These items should be placed in clearly labeled, shielded containers.
-
Decay-in-Storage : Store the segregated waste in a designated, secure, and shielded area for a minimum of 10 half-lives. For Technetium-99m, this is approximately 60 hours.
-
Survey : After the decay period, survey the waste with a radiation detection meter (e.g., a pancake probe) to ensure that its radioactivity has returned to background levels.
-
Disposal : Once confirmed to be at background radiation levels, the waste can be disposed of as regular medical waste. Records of all waste disposal must be maintained.
Experimental Protocols
Detailed experimental protocols involving the use of this compound should be designed in accordance with the institution's Radiation Safety Program and approved by the Radiation Safety Officer (RSO). These protocols should incorporate the safety measures outlined in this guide. All personnel handling radioactive materials must receive appropriate training.
General Handling Precautions:
-
Work in a designated area for handling radioactive materials.
-
Prohibit eating, drinking, smoking, and the application of cosmetics in this area.
-
Use remote handling tools like tongs or forceps whenever possible to increase the distance from the radiation source.
-
Regularly monitor the work area for contamination using a survey meter and perform wipe tests.
-
In case of a spill, immediately secure the area, notify the RSO, and follow established emergency procedures.
By adhering to these safety and logistical guidelines, research and drug development professionals can handle this compound safely and effectively, minimizing risks and ensuring a secure working environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
